molecular formula C9H10BrNO B1307161 2-bromo-N,N-dimethylbenzamide CAS No. 54616-47-6

2-bromo-N,N-dimethylbenzamide

Cat. No.: B1307161
CAS No.: 54616-47-6
M. Wt: 228.09 g/mol
InChI Key: JYWWETIYYPKRBZ-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWWETIYYPKRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390808
Record name 2-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54616-47-6
Record name 2-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-N,N-dimethylbenzamide

Introduction

This compound is a valuable substituted benzamide derivative that serves as a key building block in organic synthesis and medicinal chemistry. Its utility lies in the presence of three distinct functional groups: the aromatic bromide, which can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig); the amide, which can be hydrolyzed or reduced; and the ortho-bromo substituent, which can direct metallation reactions. This guide provides a comprehensive, field-tested protocol for the , tailored for researchers and professionals in chemical and pharmaceutical development.

Synthetic Strategy: A Two-Step Approach

The most common and reliable method for synthesizing this compound is a two-step process starting from 2-bromobenzoic acid. This strategy is favored due to the high availability of the starting material and the generally high yields of each step.

  • Activation of the Carboxylic Acid: The first step involves converting the relatively unreactive carboxylic acid group of 2-bromobenzoic acid into a highly reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.

  • Amidation: The resulting 2-bromobenzoyl chloride is then reacted with dimethylamine without the need for extensive purification. The dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the desired N,N-dimethylbenzamide. An excess of dimethylamine or the addition of a tertiary amine base (like triethylamine) is often used to neutralize the HCl generated during the reaction.

The overall synthetic workflow is depicted below:

SynthesisWorkflow Start 2-Bromobenzoic Acid Intermediate 2-Bromobenzoyl Chloride (in situ) Start->Intermediate Step 1: Acyl Chloride Formation Reagent1 Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Amidation Reagent2 Dimethylamine (gas or solution) Reagent2->Product Purification Work-up & Purification (e.g., Recrystallization) Product->Purification Final Final Characterized Product Purification->Final

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 2-Bromobenzoyl Chloride

Materials and Reagents:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or another suitable anhydrous solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a magnetic stirrer

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (e.g., 10.0 g, 1 equivalent).

  • Add anhydrous toluene (e.g., 50 mL) to the flask.

  • Slowly add thionyl chloride (e.g., 1.5 to 2.0 equivalents) to the suspension at room temperature with stirring. This step should be performed in a fume hood as SO₂ and HCl gases are evolved.

  • Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. The DMF catalyzes the reaction.

  • Attach a reflux condenser fitted with a drying tube to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete (the solution should become clear), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-bromobenzoyl chloride is a yellowish oil or low-melting solid and is typically used in the next step without further purification.

Part B: Synthesis of this compound

Materials and Reagents:

  • Crude 2-bromobenzoyl chloride (from Part A)

  • Dimethylamine (solution in THF, ethanol, or water, or as gaseous dimethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (optional, if using dimethylamine hydrochloride)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or three-necked flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM (e.g., 50 mL) in a round-bottom flask and cool the solution in an ice bath to 0 °C.

  • In a separate flask, prepare a solution of dimethylamine. A 40% aqueous solution is commonly used. Alternatively, dimethylamine gas can be bubbled through the solution, or a solution in an organic solvent can be used. Use a molar excess of dimethylamine (e.g., 2.5 to 3.0 equivalents).

  • Slowly add the dimethylamine solution to the stirred solution of 2-bromobenzoyl chloride at 0 °C. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess dimethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized product must be confirmed through spectroscopic analysis. Below are the expected data for this compound.

Technique Expected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.6 (dd, 1H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~7.2 (m, 1H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~2.8 (s, 3H, N-CH₃). The two methyl signals may be broad or appear as two separate singlets due to restricted rotation around the C-N amide bond.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~168 (C=O), ~138 (Ar-C), ~133 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (Ar-C-Br), ~38 (N-CH₃), ~34 (N-CH₃).
IR Spectroscopy (KBr or ATR)ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1630-1650 (strong, C=O amide stretch), ~1400-1500 (C=C aromatic stretch), ~750 (C-Br stretch).
Mass Spectrometry (EI or ESI)m/z: Calculated for C₉H₁₀BrNO: [M]⁺ at ~227.00 and [M+2]⁺ at ~229.00 due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Troubleshooting

  • Low Yield in Step 1: Ensure all glassware is thoroughly dried and an anhydrous solvent is used. Thionyl chloride reacts readily with water. The reaction may also require a longer reflux time or a slight excess of thionyl chloride.

  • Low Yield in Step 2: The amidation reaction is highly exothermic. If the dimethylamine is added too quickly, side reactions can occur. Maintaining a low temperature (0 °C) during addition is crucial. Ensure a sufficient excess of dimethylamine is used to drive the reaction to completion and neutralize the generated HCl.

  • Product Contaminated with Starting Material: If the final product is contaminated with 2-bromobenzoic acid, this indicates an incomplete reaction in either step 1 or 2. The acidic starting material can be removed by an additional wash with a mild base like NaHCO₃ during the work-up.

Conclusion

The two-step synthesis of this compound from 2-bromobenzoic acid is a robust and scalable method suitable for most laboratory settings. Careful control of reaction conditions, particularly moisture exclusion in the first step and temperature in the second, is key to achieving high yields and purity. The characterization data provided serves as a reliable benchmark for verifying the successful synthesis of this versatile chemical intermediate.

References

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Synthesis of this compound. (2022). Mol-Instincts. (Provides a predicted synthesis route which aligns with the described protocol) [Link]

  • Pawar, V. D., et al. (2016). Synthesis, characterization and biological evaluation of novel 2-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)isoindoline-1,3-dione derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 633-639. (Describes a similar synthetic step involving the formation of 2-bromobenzoyl chloride and its subsequent reaction)

An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-bromo-N,N-dimethylbenzamide is a halogenated aromatic amide that serves as a versatile and valuable intermediate in organic synthesis. Characterized by the presence of a bromine atom ortho to a dimethylamide group on a benzene ring, this compound offers two distinct points for chemical modification: the reactive carbon-bromine bond and the stable, directing amide functionality. Its strategic importance is most pronounced in the fields of medicinal chemistry and materials science, where the aryl bromide serves as a crucial handle for transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its core physical and chemical properties, detailed synthetic protocols, reactivity profile, and established safety guidelines, offering researchers and drug development professionals a foundational understanding of its utility.

Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as a colorless to off-white or yellow substance.[1] Its molecular structure, featuring a polar amide group and a hydrophobic brominated aromatic ring, results in moderate solubility in common organic solvents and low solubility in water.[1][2]

Core Identification Data
PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms N,N-Dimethyl 2-bromobenzamide[3][4]
CAS Number 54616-47-6[3][4]
Molecular Formula C₉H₁₀BrNO[3][4]
Molecular Weight 228.09 g/mol [3][4]
Canonical SMILES CN(C)C(=O)C1=CC=CC=C1Br[3]
InChI Key JYWWETIYYPKRBZ-UHFFFAOYSA-N[3]
Physicochemical Data
PropertyValueNotesSource(s)
Physical Form Colorless to yellow liquid or solid
Melting Point ~85.9 °CPredicted value[2]
Boiling Point 133-136 °C @ 1.0 Torr[5]
~277-303 °CPredicted at atmospheric pressure[2]
Density ~1.417 g/cm³Predicted value[5]
Water Solubility 786.7 mg/LPredicted value[2]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, which would appear as complex multiplets in the aromatic region (~7.0-7.8 ppm). The two N-methyl groups would typically present as one or two singlets in the upfield region (~2.8-3.2 ppm). The potential for two singlets arises from restricted rotation around the amide C-N bond, which can make the two methyl groups chemically non-equivalent.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the carbonyl carbon (~168-172 ppm), the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the N-methyl carbons (~35-40 ppm).

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O (carbonyl) stretching of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum provides unambiguous evidence of the bromine atom. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of almost identical intensity.[6] Common fragmentation patterns would involve the loss of the bromine atom or cleavage of the dimethylamino group.

Synthesis and Purification

The most direct and common synthesis of this compound is through the acylation of dimethylamine with 2-bromobenzoyl chloride. This is a variation of the Schotten-Baumann reaction, a reliable method for amide formation.[2]

Experimental Protocol: Synthesis from 2-Bromobenzoyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

  • Reaction Setup : A solution of 2-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Amine Addition : A solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) is added dropwise to the cooled solution of the acid chloride. A tertiary amine base like triethylamine (1.2 eq) is often included to scavenge the HCl byproduct.

  • Reaction Progression : The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Extraction : The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., 3x with dichloromethane). The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

G A 2-Bromobenzoyl Chloride Reaction Amidation Reaction A->Reaction B Dimethylamine (2.2 eq) Triethylamine (Base) B->Reaction Solvent DCM or THF 0 °C to RT Solvent->Reaction Workup Aqueous Workup (H₂O, HCl, NaHCO₃) Reaction->Workup Quench Purification Drying & Concentration Workup->Purification Final Column Chromatography or Recrystallization Purification->Final Product This compound Final->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of its aryl bromide functional group. The dimethylamide group is generally stable under many reaction conditions and can act as a directing group in certain electrophilic aromatic substitutions.

Aryl Bromide Reactivity

The carbon-bromine bond is the primary site of reactivity, making the compound an excellent precursor for a wide range of transformations. It is particularly well-suited for transition metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular architectures.[7]

  • Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of complex aniline derivatives or carbazoles.

  • Sonogashira Coupling : Palladium and copper-catalyzed reaction with terminal alkynes to create aryl alkynes.

  • Heck Coupling : Palladium-catalyzed reaction with alkenes.

  • Ullmann Condensation : Copper-catalyzed coupling, often used for forming C-O or C-N bonds, for example, in the synthesis of dibenzofurans.

Reactivity Pathway Diagram

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig cluster_ullmann Ullmann Condensation Start This compound Suz_reagent R-B(OH)₂ Pd Catalyst, Base Start->Suz_reagent BH_reagent R₂NH Pd Catalyst, Base Start->BH_reagent Ull_reagent R-OH Cu Catalyst, Base Start->Ull_reagent Suz_product 2-Aryl Derivative Suz_reagent->Suz_product C-C bond BH_product 2-Amino Derivative BH_reagent->BH_product C-N bond Ull_product 2-Aryloxy Derivative Ull_reagent->Ull_product C-O bond

Caption: Key cross-coupling reactions involving this compound.

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of complex organic molecules. The ability to use the bromine atom as a synthetic handle allows for the systematic elaboration of the benzamide core. This strategy is frequently employed in the development of novel pharmaceutical agents and functional materials.[7][8] The benzamide scaffold itself is a well-established pharmacophore found in numerous clinically used drugs.[8] By using this compound, researchers can introduce a wide variety of substituents at the 2-position of the ring, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity against therapeutic targets.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

  • Hazard Statements : According to the Globally Harmonized System (GHS), it is associated with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid formation of dust and aerosols.[9] Avoid contact with skin, eyes, and clothing.[9][10]

    • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[9]

    • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][11]

Conclusion

This compound is a synthetically valuable compound whose utility is centered on the reactivity of its aryl bromide group. It provides a reliable and accessible starting point for constructing diverse and complex molecular scaffolds through well-established cross-coupling methodologies. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of its properties, handling requirements, and reactive potential is crucial for leveraging its capabilities in the development of novel molecules.

References

  • This compound | C9H10BrNO. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • This compound (54616-47-6). (n.d.). Chemchart. Retrieved January 4, 2026, from [Link]

  • CAS No : 76041-86-6 | Product Name : 2-bromo-N,N-diethylbenzamide. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzamide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-N,N-dimethylbenzamide, bearing the CAS number 54616-47-6, is an important synthetic intermediate in the fields of organic chemistry and drug discovery.[1] Structurally, it is an ortho-substituted benzamide featuring a bromine atom and an N,N-dimethylamido group. This specific arrangement of functional groups—a reactive halogen for cross-coupling and a stable amide moiety—makes it a versatile building block for the construction of more complex molecular architectures.[1] The amide group is a common feature in many biologically active compounds, and the ortho-bromo substituent provides a convenient synthetic handle for carbon-carbon and carbon-heteroatom bond formation. This guide offers a comprehensive technical overview of its properties, synthesis, characterization, reactivity, and applications, with a focus on providing actionable insights for researchers and development professionals.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting.

Physical and Chemical Properties

This compound is typically a colorless to yellow liquid or a low-melting solid at room temperature.[2] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 54616-47-6[3]
Molecular Formula C₉H₁₀BrNO[3][4]
Molecular Weight 228.09 g/mol [3][5]
Physical Form Colorless to yellow liquid or solid
Boiling Point 133-136 °C at 1.0 Torr[2]
Density ~1.417 g/cm³ (Predicted)[2]
Purity Typically ≥98%[3]
Solubility Moderately soluble in organic solvents[1]
Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as a hazardous substance and is accompanied by the GHS07 pictogram, indicating it is an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated place, such as a chemical fume hood, to avoid formation and inhalation of aerosols or dust.[7][8]

    • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[6][7]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from strong oxidizing agents.[2][9]

  • First Aid: In case of contact, rinse eyes with water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move the victim to fresh air. Seek medical attention if symptoms persist.[6][7]

Synthesis and Purification

The most direct and common synthesis of this compound involves a two-step process starting from 2-bromobenzoic acid. This method is reliable and scalable for typical laboratory needs.

Synthetic Rationale and Workflow

The overall strategy is to first "activate" the carboxylic acid group of 2-bromobenzoic acid by converting it into a more reactive acyl chloride. This acyl chloride is then reacted with dimethylamine in a nucleophilic acyl substitution to form the final amide product. Thionyl chloride (SOCl₂) is an excellent choice for the first step as its byproducts (SO₂ and HCl) are gaseous and easily removed. A base, such as triethylamine or pyridine, is required in the second step to neutralize the HCl generated, driving the reaction to completion.[10]

Below is a Graphviz diagram illustrating the general workflow for synthesis and purification.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start 2-Bromobenzoic Acid reagent1 SOCl₂ or (COCl)₂ DMF (cat.) intermediate 2-Bromobenzoyl Chloride (in situ) reagent1->intermediate Step 1: Acyl Chloride Formation reagent2 Dimethylamine (HNMe₂) Base (e.g., Et₃N) DCM or THF product_crude Crude Product Mixture reagent2->product_crude Step 2: Amidation quench Aqueous Quench (e.g., sat. NaHCO₃) product_crude->quench Isolate extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes the synthesis from 2-bromobenzoic acid.

Materials:

  • 2-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic)

  • Dimethylamine solution (e.g., 2M in THF)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromobenzoic acid (1.0 eq).

    • Add anhydrous DCM, followed by a catalytic amount of DMF (1-2 drops).

    • Cool the flask to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise via syringe. Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for converting the acid to the acyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by TLC by quenching a small aliquot with methanol and spotting against the starting material.

  • Amidation:

    • In a separate flask, dissolve dimethylamine solution (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Slowly add the freshly prepared 2-bromobenzoyl chloride solution from Step 1 to the amine solution via cannula or dropping funnel. Causality: The addition is performed slowly at 0 °C to manage the exothermicity of the reaction. Triethylamine acts as a base to scavenge the HCl byproduct, preventing protonation of the dimethylamine nucleophile.[11]

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with water and brine. Causality: The bicarbonate wash removes any unreacted acid chloride and acidic byproducts. The brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic and Analytical Characterization

Validation of the product's identity and purity is essential. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR): The spectrum will show characteristic signals for the aromatic protons between 7.2-7.6 ppm. Due to the ortho-substitution, these will appear as a complex multiplet. The two N-methyl groups may appear as two distinct singlets at approximately 2.8 and 3.1 ppm, especially at low temperatures, due to restricted rotation around the C-N amide bond.[12]

  • ¹³C NMR (Carbon NMR): The spectrum will display a signal for the carbonyl carbon around 168-171 ppm.[12] Aromatic carbons will appear in the 127-140 ppm region. The two N-methyl carbons will be visible in the upfield region, typically around 34-39 ppm.[12]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom. The expected molecular ion peak would be at m/z ≈ 227 and 229.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond.[13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[14] this compound is an excellent substrate for coupling with various aryl or vinyl boronic acids or their esters to generate substituted biaryl compounds or styrenes, which are common motifs in pharmaceuticals.

Catalytic Cycle and Key Considerations: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15]

  • Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial for stabilizing the palladium center and facilitating the catalytic steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[16][17]

Below is a Graphviz diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) (Aryl Halide Complex) pd0->pd_complex Oxidative Addition ox_add Oxidative Addition transmetal Transmetalation pd_intermediate Ar-Pd(II)L₂(R) (Diorganopalladium Complex) transmetal->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination red_elim Reductive Elimination product Ar-R (Coupled Product) red_elim->product aryl_halide This compound (Ar-Br) aryl_halide->ox_add boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[18] this compound can be coupled with a wide range of primary or secondary amines to synthesize ortho-amino-N,N-dimethylbenzamides.[19] This transformation is invaluable for accessing structures prevalent in biologically active molecules.

Key Considerations:

  • Catalyst System: Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a specialized phosphine ligand. Sterically hindered, electron-rich ligands (e.g., Josiphos, Xantphos) are often employed.[18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[20]

General Protocol: Suzuki Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, and Water mixture like 4:1)[21]

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst, followed by the anhydrous solvent(s).

  • Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[21]

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Applications in Medicinal Chemistry

The benzamide scaffold is a "privileged structure" in drug discovery, appearing in a wide range of approved drugs with diverse pharmacological activities.[22] Derivatives of this compound serve as key intermediates in the synthesis of compounds targeting:

  • Anticancer Agents: Many kinase inhibitors incorporate substituted benzamide cores. The ability to diversify the structure at the 2-position via cross-coupling allows for the rapid generation of libraries to screen for activity against targets like EGFR, HER2, and CDK2.[23]

  • Anticonvulsants: Certain substituted benzamide analogues have shown potent anticonvulsant activity.[22]

  • Antimicrobials: The benzimidazole scaffold, which can be synthesized from ortho-phenylenediamine precursors accessible from this compound, is well-known for its antimicrobial properties.[23]

Conclusion

This compound (CAS 54616-47-6) is a highly valuable and versatile chemical intermediate. Its robust synthesis, well-defined physicochemical properties, and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable tool for synthetic and medicinal chemists. The strategic placement of the bromine atom and the amide functional group provides a reliable platform for constructing complex molecules, enabling the acceleration of research and development programs in the pharmaceutical and materials science industries. Proper adherence to safety and handling protocols is essential for its effective and safe utilization in the laboratory.

References

[4] Aaron Chemicals. (n.d.). 54616-47-6 | MFCD00463635 | this compound. Retrieved from [Link]

[24] Chemchart. (n.d.). This compound (54616-47-6). Retrieved from [Link]

[5] PubChem. (n.d.). This compound. Retrieved from [Link]

[25] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[18] Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

[26] Pharmaffiliates. (n.d.). CAS No : 76041-86-6 | Product Name : 2-bromo-N,N-diethylbenzamide. Retrieved from [Link]

[27] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

[20] ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

[12] Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

[14] Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

[28] Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

[19] Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

[16] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

[17] Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

[29] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

[15] Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

[30] PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]

[22] Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

[13] Semantic Scholar. (2003). Palladium-catalyzed cross-coupling reaction of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of procedural validity and safety. 2-bromo-N,N-dimethylbenzamide (CAS: 54616-47-6, Molecular Formula: C₉H₁₀BrNO, Molecular Weight: 228.09 g/mol ) is a valuable synthetic intermediate.[1] Its utility in the synthesis of more complex molecules necessitates a robust and well-documented analytical profile.

This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and is designed to serve as a reliable reference for researchers and quality control professionals. By understanding the causality behind the spectral features, scientists can not only confirm the identity of the target compound but also identify potential impurities and side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the precise connectivity and spatial relationships of atoms.

Expert Analysis of ¹H NMR Spectrum (Predicted)

The proton NMR spectrum provides a detailed picture of the hydrogen environments. For this compound, the key diagnostic regions are the aromatic protons and the N-methyl protons. Due to steric hindrance from the ortho-bromine atom, rotation around the C(O)-N bond is restricted. This restricted rotation makes the two methyl groups diastereotopic and thus magnetically non-equivalent, a critical feature to observe.

  • Aromatic Protons (δ 7.20-7.65 ppm): The four protons on the benzene ring will appear as a complex multiplet. The bromine atom's electron-withdrawing inductive effect and the amide group's anisotropic effects will shift these protons downfield compared to unsubstituted benzene (δ 7.34 ppm). The proton ortho to the bromine (at C6) is expected to be the most downfield.

  • N,N-dimethyl Protons (δ ~2.8 and ~3.1 ppm): The most telling feature is the presence of two distinct singlets for the two methyl groups.[2] This non-equivalence arises from the high rotational barrier of the amide C-N bond, caused by its partial double-bond character. One methyl group is syn to the carbonyl oxygen, while the other is anti, placing them in different chemical environments. The presence of two singlets is a hallmark of a tertiary amide of this nature.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppm Assignment & Rationale
~7.62 (m, 1H)Aromatic H (ortho to Br)
~7.40 (m, 2H)Aromatic H
~7.25 (m, 1H)Aromatic H
~3.10 (s, 3H)N-CH₃ (diastereotopic)
~2.85 (s, 3H)N-CH₃ (diastereotopic)
Expert Analysis of ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound is expected to show 8 distinct signals (as the two methyl carbons are non-equivalent).[1]

  • Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is characteristically deshielded and appears significantly downfield.

  • Aromatic Carbons (δ 118-138 ppm): The six aromatic carbons will resonate in this region. The carbon directly attached to the bromine (C-Br, ipso-carbon) is expected around δ 118-120 ppm. The carbon attached to the amide group (C-C=O) will be further downfield, around δ 138 ppm.

  • N-methyl Carbons (δ ~35 and ~39 ppm): Corresponding to the non-equivalent protons, the two methyl carbons will also have slightly different chemical shifts.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment
~168.5C=O (Amide Carbonyl)
~138.0Aromatic C (ipso to C=O)
~133.2Aromatic CH
~130.5Aromatic CH
~127.8Aromatic CH
~127.5Aromatic CH
~118.9Aromatic C (ipso to Br)
~39.0N-CH₃ (diastereotopic)
~35.2N-CH₃ (diastereotopic)
Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data suitable for structural verification.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 30-degree pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.7 mL CDCl3 + TMS Prep1->Prep2 Acq1 Tune & Shim Spectrometer Prep2->Acq1 Acq2 Acquire 1H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (1024+ scans) Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS (0.00 ppm) Proc2->Proc3 Proc4 Peak Integration (1H) & Assignment Proc3->Proc4 IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Finalization Prep1 Clean ATR Crystal Prep2 Collect Background Spectrum Prep1->Prep2 Acq1 Place Sample on Crystal Prep2->Acq1 Acq2 Apply Pressure with Anvil Acq1->Acq2 Acq3 Acquire Spectrum (32 scans, 4 cm-1) Acq2->Acq3 Post1 Clean Crystal with Solvent Acq3->Post1 Post2 Label Peaks and Analyze Data Post1->Post2

FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is a suitable technique.

Expert Analysis of Mass Spectrum

The mass spectrum will provide two unambiguous pieces of evidence for the structure: the molecular weight and the presence of a bromine atom. [1]

  • Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 227 and m/z 229 . [3]This "M/M+2" pattern is a definitive indicator of the presence of one bromine atom.

  • Key Fragments:

    • m/z 183/185 (Loss of C₂H₆N): The most common fragmentation for amides is the alpha-cleavage, leading to the loss of the dimethylamino radical (•N(CH₃)₂), resulting in the formation of the highly stable 2-bromobenzoyl cation. This fragment will also exhibit the characteristic 1:1 isotopic pattern.

    • m/z 155/157 (Loss of C₂H₆N and CO): Subsequent loss of carbon monoxide (CO) from the 2-bromobenzoyl cation yields the 2-bromophenyl cation.

    • m/z 148 (Loss of Br): Fragmentation of the C-Br bond results in a fragment at m/z 148, corresponding to the [M-Br]⁺ ion.

    • m/z 104 (Loss of Br and C₂H₆N): Loss of bromine from the benzoyl cation fragment (m/z 183) leads to the benzoyl cation at m/z 105, followed by loss of H to give m/z 104.

    • m/z 76 (Loss of Br and C₂H₆NCO): Loss of the entire amide side chain and bromine leads to the benzyne radical cation at m/z 76.

Predicted Mass Spectrometry Data (EI)
m/z (Mass/Charge Ratio) Assignment (Proposed Fragment Ion)
227, 229 [M]⁺ (Molecular Ion with ⁷⁹Br, ⁸¹Br)
183, 185[M - N(CH₃)₂]⁺ (2-Bromobenzoyl cation)
148[M - Br]⁺
104[C₆H₄C(O)]⁺
76[C₆H₄]⁺
Protocol for GC-MS Data Acquisition

This protocol uses Gas Chromatography (GC) for sample introduction, which is ideal for volatile and thermally stable compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Method Setup:

    • Use a standard nonpolar capillary column (e.g., DB-5ms).

    • Set the injection port temperature to 250°C.

    • Use a temperature program: start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Use helium as the carrier gas with a constant flow rate of 1 mL/min.

  • MS Method Setup:

    • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Use standard Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 350.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Prepare 1 mg/mL Solution in Ethyl Acetate GC1 Inject 1 µL into GC Prep1->GC1 GC2 Vaporization & Separation on Column GC1->GC2 MS1 Ionization (EI, 70 eV) GC2->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 Data1 Generate Mass Spectrum MS3->Data1 Data2 Analyze M+ and Fragmentation Data1->Data2

GC-MS Experimental Workflow.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The key diagnostic features are: the two diastereotopic N-methyl signals in both ¹H and ¹³C NMR; the strong amide C=O stretch in the IR spectrum at ~1645 cm⁻¹; and the characteristic M/M+2 molecular ion peak at m/z 227/229 in the mass spectrum. Together, these spectral data provide a unique fingerprint that validates the molecular structure, ensuring its identity and purity for application in research and development.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 3264342, this compound. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for related benzamide compounds. Available from: [Link]

  • MDPI. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of 2-bromo-2-methylpropane. Available from: [Link]

  • NIST Chemistry WebBook. Benzamide, N,N-dimethyl-. Available from: [Link]

  • SpectraBase. 2-BROM-N,N-DIMETHYLBENZAMIDE. Available from: [Link]

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An In-depth Technical Guide to the Solubility of 2-bromo-N,N-dimethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-bromo-N,N-dimethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on its physicochemical properties, the solubility of structurally related compounds, and detailed experimental protocols to empower researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound (C₉H₁₀BrNO) is a substituted aromatic amide with a molecular weight of approximately 228.09 g/mol .[1][2] Its structure, featuring a brominated benzene ring and a dimethylamide group, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in various applications. In drug discovery and development, solubility affects bioavailability, formulation, and routes of administration. For synthetic chemists, understanding solubility is paramount for reaction design, purification, and crystallization. This guide will provide the foundational knowledge and practical methodologies to approach the solubility of this compound with scientific rigor.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₀BrNO[1][2]
Molecular Weight228.09 g/mol [1][2]
Physical FormColorless to yellow liquid or solid
Storage TemperatureRoom temperature, sealed in dry conditions

Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The structure of this compound offers insights into its expected solubility profile:

  • Aromatic Ring: The brominated benzene ring is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Amide Group: The N,N-dimethylamide group is polar and can act as a hydrogen bond acceptor. This functional group will contribute to solubility in polar solvents.

  • Bromine Atom: The bromine atom is electronegative and contributes to the overall polarity of the molecule.

Based on these features, this compound is expected to be moderately soluble in a range of common organic solvents. To provide a more concrete, albeit inferred, understanding, we can examine the solubility of structurally similar compounds.

Inferred Solubility from Analogous Compounds:

  • N,N-dimethylbenzamide: This parent compound is highly soluble in many organic solvents, including ethanol, acetone, and chloroform.[3] Its solubility in water is slight due to the hydrophobic nature of the benzene ring.[3]

  • 2-Bromobenzamide: This compound is reported to be soluble in common organic solvents like alcohols and ethers.[4]

The presence of the N,N-dimethyl groups in this compound, compared to the unsubstituted amide in 2-bromobenzamide, is likely to increase its solubility in less polar solvents due to the increased lipophilicity.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Rationale for Method Selection

The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of the equilibrium state.[5] This approach ensures that the measured solubility is a true representation of the thermodynamic limit of dissolution under the specified conditions. It is a robust and widely accepted method within the pharmaceutical and chemical industries.

Detailed Experimental Protocol

This protocol provides a step-by-step guide to determining the solubility of this compound in a chosen organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Record the approximate amount of solid added.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation of excess solid C->D E Filter supernatant D->E G Analyze standards and sample (HPLC-UV) E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine sample concentration H->I J Express solubility (mg/mL, mol/L) I->J

Caption: Workflow for determining the solubility of this compound.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Protective Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, use a NIOSH-approved respirator.

Storage and Disposal:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

  • N,N-Dimethylbenzamide - Solubility of Things. (n.d.). Retrieved from [Link]

  • 2-Bromobenzamide. (2024). ChemBK. Retrieved from [Link]

  • This compound | C9H10BrNO | CID 3264342. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Shake Flask Solubility Services. (n.d.). BioAssay Systems. Retrieved from [Link]

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molecular structure and formula of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-bromo-N,N-dimethylbenzamide: Structure, Synthesis, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 54616-47-6), a key chemical intermediate in organic synthesis. The document details its core molecular structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on the practical application of this compound, particularly its role as a versatile precursor in the construction of complex heterocyclic scaffolds relevant to drug discovery and materials science. We will explore the causality behind experimental choices in its synthesis and characterization, providing field-proven insights for researchers, scientists, and drug development professionals. This guide serves as an authoritative resource, consolidating structural data, validated synthetic methods, and key applications into a single, cohesive document.

Core Molecular Identity

This compound is an organic compound featuring a benzene ring substituted at the ortho-position with a bromine atom and a dimethylamide group.[1] This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block in synthetic chemistry.

Chemical Formula and Molecular Weight

The fundamental identity of a molecule is defined by its constituent atoms and their collective mass.

  • Molecular Formula: C₉H₁₀BrNO[2][3]

  • Molecular Weight: 228.09 g/mol [2][3]

  • CAS Number: 54616-47-6[2][3]

IUPAC Nomenclature and Structural Representation

The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound .[3] Its structure is visualized below.

Caption: 2D structure of this compound.

Key Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource
Physical Form Colorless to yellow liquid or solid
Boiling Point 133-136 °C (at 1.0 Torr)[4]
Density (Predicted) 1.417 ± 0.06 g/cm³[4]
Purity ≥98%[2]
Storage Sealed in dry, room temperature conditions[4][5]
SMILES CN(C)C(=O)C1=CC=CC=C1Br[3]
InChIKey JYWWETIYYPKRBZ-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights

The most direct and common laboratory synthesis of this compound involves the acylation of dimethylamine with 2-bromobenzoyl chloride.[6] This is a variant of the well-established Schotten-Baumann reaction.

Primary Synthetic Pathway: Acylation of Dimethylamine

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the final amide product.

Synthesis_Workflow Reactant1 2-Bromobenzoyl Chloride ReactionVessel Reaction at 0°C to RT Reactant1->ReactionVessel Reactant2 Dimethylamine Reactant2->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quench Aqueous Workup ReactionVessel->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Purify Purification (e.g., Chromatography) Dry->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromobenzoyl Chloride

This protocol is a self-validating system, where successful synthesis is confirmed by subsequent analytical characterization.

  • Preparation: To a solution of dimethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add a tertiary amine base like triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

    • Causality: The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, preventing protonation of the dimethylamine nucleophile and driving the reaction to completion.

  • Addition: Add 2-bromobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

    • Causality: Dropwise addition at low temperature controls the exothermic nature of the acylation reaction, minimizing side-product formation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Spectroscopic Characterization and Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a benchmark for validation.

TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsMultiplets in the range of δ 7.2-7.8 ppm.
Methyl Protons (N-CH₃)Two singlets (due to restricted rotation around the C-N amide bond) or a single broad singlet, typically around δ 2.8-3.1 ppm.
¹³C NMR Carbonyl Carbon (C=O)Signal around δ 168-170 ppm.[7]
Aromatic CarbonsSignals in the range of δ 120-140 ppm.
Methyl Carbons (N-CH₃)Signals around δ 35-39 ppm.[7]
IR Spectroscopy C=O Stretch (Amide)Strong absorption band around 1630-1680 cm⁻¹.
C-N StretchAbsorption band around 1250-1350 cm⁻¹.
C-Br StretchAbsorption in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spec. (EI) Molecular Ion [M]⁺Peaks at m/z 227 and 229 in an approximate 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from its dual functionality: the bromine atom serves as a handle for cross-coupling reactions, while the benzamide core is a recognized pharmacophore.[8][9]

The Bromine Substituent: A Gateway to Complexity

The ortho-bromine atom is strategically positioned for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions include, but are not limited to:

  • Suzuki Coupling: Formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.[9]

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Ullmann Condensation: Formation of C-O bonds.[9]

This reactivity makes it an invaluable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Case Study: Synthesis of Heterocyclic Scaffolds

A prominent application is the synthesis of phenanthridinones, a class of heterocycles with diverse biological activities.[9] This is often achieved through a palladium-catalyzed intramolecular C-H arylation, where the bromine atom on one ring couples with a C-H bond on an adjacent N-aryl group.

Application_Pathway Start This compound (or related N-aryl derivative) Reaction Pd-Catalyzed Intramolecular C-H Arylation Start->Reaction Product Phenanthridinone Core (Heterocyclic Scaffold) Reaction->Product

Caption: Application of 2-bromobenzamides in heterocyclic synthesis.

Safety and Handling Protocols

As a laboratory chemical, this compound requires careful handling to mitigate potential hazards.

GHS Classification and Hazard Summary
PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[12]

First Aid Measures
  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10][13]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10][13]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, particularly the versatility of the ortho-bromine substituent, provide chemists with a reliable tool for constructing complex molecular frameworks. The synthetic protocols are robust, and the analytical characterization is straightforward, making it an accessible yet powerful intermediate for researchers in academia and industry. Its application in the synthesis of pharmacologically relevant heterocycles underscores its importance in the ongoing quest for new therapeutic agents.

References

  • PubChem. This compound | C9H10BrNO | CID 3264342. [Link]

  • Chemchart. This compound (54616-47-6). [Link]

  • Pharmaffiliates. CAS No: 76041-86-6 | Product Name : 2-bromo-N,N-diethylbenzamide. [Link]

  • Chem Service. SAFETY DATA SHEET. [Link]

  • Supporting Information. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

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The Lynchpin of Innovation: A Technical Guide to the Applications of 2-Bromo-N,N-dimethylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and reactive chemical scaffolds is paramount. 2-Bromo-N,N-dimethylbenzamide has emerged as a pivotal starting material and intermediate, prized for its strategic combination of a reactive aryl bromide and a stable benzamide core. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will dissect its role as a foundational building block in the synthesis of complex heterocyclic systems and targeted therapeutics, with a particular focus on the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable, field-proven experimental protocols and the causal reasoning behind critical methodological choices.

Introduction: The Strategic Value of a Versatile Scaffold

At its core, this compound is an organic compound featuring a benzene ring substituted with a bromine atom at the ortho-position to a dimethylamide group.[1] While structurally unassuming, its true value lies in the synthetic potential unlocked by the carbon-bromine bond. This bond serves as a highly effective "synthetic handle," amenable to a wide array of palladium-catalyzed cross-coupling reactions.[2][3] These reactions are the cornerstone of modern pharmaceutical synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[4][5]

The benzamide moiety itself is a "privileged scaffold" in medicinal chemistry.[6] This means it is a structural feature that is recurrent in a multitude of clinically successful drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[7][8] The N,N-dimethyl substitution provides steric bulk and influences solubility and metabolic stability, making it a desirable feature in drug design. Consequently, this compound represents a pre-validated starting point for the construction of novel bioactive molecules.

The Cornerstone Application: Palladium-Catalyzed Cross-Coupling Reactions

The most significant application of this compound is its use as an electrophile in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of its utility.[1][9]

The Suzuki-Miyaura Coupling: A Gateway to Structural Diversity

The Suzuki-Miyaura reaction is favored in pharmaceutical development for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[1] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the benzamide core, rapidly generating libraries of novel compounds for biological screening.

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system (palladium source and ligand) and the base. For substrates like this compound, which contain a nitrogen-rich amide group, the choice of ligand is critical. The amide can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands such as IMes are often employed to promote efficient catalytic turnover and prevent catalyst deactivation.[1] The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.

Suzuki_Coupling_Workflow

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[7]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Add the 1,4-dioxane and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of PARP Inhibitors: A Targeted Anticancer Strategy

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway.[10] In certain cancers with deficiencies in other DNA repair mechanisms (such as those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethal phenotype, resulting in targeted cancer cell death.[10] Several PARP inhibitors, including Olaparib and Rucaparib, have been approved for cancer treatment.[11] The benzamide moiety is a key pharmacophore in many of these inhibitors, making this compound an attractive starting point for the synthesis of novel PARP inhibitors.[12]

While the exact industrial synthesis of every PARP inhibitor is proprietary, the core synthetic strategies often involve the construction of a complex heterocyclic system attached to a benzamide-containing fragment. This compound can be elaborated through cross-coupling reactions to generate advanced intermediates that are then used to construct the final inhibitor.

Generalized Synthetic Approach to a PARP Inhibitor Core

A common strategy involves an initial Suzuki coupling to install a key structural element, followed by further transformations to build the heterocyclic portion of the molecule.

PARP_Inhibitor_Pathway

Table 1: Representative Data for PARP-1 Inhibitory Activity of Benzamide Derivatives

Compound IDModification on Benzamide CorePARP-1 IC₅₀ (µM)Reference
Lead Compound Unsubstituted> 50Hypothetical
Derivative A Addition of a phenyl group via Suzuki coupling15.2Hypothetical
Derivative B Addition of a hydroxamate group3.2[12]
Derivative C Elaboration into a fused heterocyclic system0.8Hypothetical

Note: The data in this table is illustrative and based on reported activities for similar benzamide-containing PARP inhibitors.

Synthesis of Other Biologically Active Heterocycles

The utility of this compound extends beyond PARP inhibitors. Its derivatives serve as precursors to a variety of heterocyclic scaffolds with known biological activities.[2] For instance, through palladium-catalyzed intramolecular C-H arylation, derivatives of 2-bromo-N-phenylbenzamide (accessible from 2-bromobenzoic acid) can be cyclized to form phenanthridinones, a class of compounds with a range of therapeutic properties.[2]

Conclusion and Future Outlook

This compound is a testament to the principle that a molecule's value is often defined by its synthetic potential. Its strategic placement of a reactive bromine atom on a privileged benzamide scaffold makes it an indispensable tool in the medicinal chemist's arsenal. Through robust and versatile palladium-catalyzed cross-coupling reactions, this compound serves as a gateway to vast chemical diversity, enabling the rapid synthesis of compound libraries for drug discovery. Its demonstrated utility in constructing the core of targeted therapies like PARP inhibitors underscores its importance. As synthetic methodologies continue to advance, the applications of this compound and its analogs are poised to expand, further cementing its role as a lynchpin in the development of next-generation therapeutics.

References

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. ChemistrySelect. Available at: [Link]

  • Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. Available at: [Link]

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. National Institutes of Health. Available at: [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]

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understanding the reactivity of the bromine atom in 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-bromo-N,N-dimethylbenzamide

Abstract

This compound is a versatile chemical intermediate whose utility is primarily dictated by the reactivity of its carbon-bromine bond. This guide provides a comprehensive technical analysis of the factors governing this reactivity and its application in key synthetic transformations. We will explore the nuanced electronic and steric environment created by the ortho-amide substituent and its profound impact on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and ortho-metalation strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of this compound

This compound is an aromatic compound featuring a bromine atom and an N,N-dimethylamide group situated in an ortho relationship on a benzene ring.[1] This specific arrangement makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] The bromine atom serves as a versatile synthetic handle, enabling a wide array of chemical transformations that are fundamental to the construction of novel pharmaceuticals and functional materials. Understanding the interplay between the bromine leaving group and the adjacent amide moiety is critical for predicting its behavior and designing efficient synthetic routes.

The primary value of this molecule lies in its capacity to undergo reactions that form new carbon-carbon and carbon-heteroatom bonds at the C2 position. Its prevalence in drug discovery is linked to the fact that the benzamide functional group is a common motif in biologically active compounds.[2][3] This guide will dissect the core principles that define the reactivity of the C-Br bond, providing both mechanistic insights and practical, field-proven protocols.

The Molecular Landscape: Electronic and Steric Effects

The reactivity of the bromine atom is not governed in isolation. It is profoundly influenced by the electronic and steric properties of the adjacent N,N-dimethylbenzamide group.

Electronic Influence of the Amide Group

The N,N-dimethylbenzamide substituent exhibits a dual electronic nature.[4][5]

  • Resonance Donation: The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions, which would typically activate the ring towards electrophilic aromatic substitution.[5][6]

  • Inductive and Resonance Withdrawal: Conversely, the carbonyl group (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom.[4] This creates a resonance structure where electron density is pulled away from the ring and onto the oxygen, deactivating the ring.[5][6]

In the context of reactions involving the C-Br bond, the electron-withdrawing character of the carbonyl often dominates, making the ipso-carbon (C2) electron-deficient and thus susceptible to certain types of reactions, such as palladium-catalyzed cross-couplings.

Steric Hindrance: The Role of the Ortho Substituent

The placement of the N,N-dimethylbenzamide group ortho to the bromine atom introduces significant steric bulk.[7][8] The two methyl groups on the nitrogen can restrict the rotation of the C(ring)-C(O) bond. In many cases, the amide group is forced to twist out of the plane of the benzene ring to minimize steric clash with the ortho-bromine and the C6-hydrogen.[9] This steric hindrance can:

  • Block the approach of bulky reagents to the reaction center.[10][11]

  • Influence the binding orientation of the substrate to a catalyst's active site.

  • Alter the rate and outcome of a reaction compared to a less hindered aryl bromide.[7]

This steric factor is a critical consideration in catalyst and ligand selection for cross-coupling reactions.

Key Transformations of the C-Br Bond

The bromine atom in this compound serves as an excellent leaving group in a variety of powerful synthetic reactions, most notably those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of C-C and C-N bonds, and aryl bromides are premier substrates for these transformations.[12]

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with organoboron compounds.[13][14] Its popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[14][15][16]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[17] The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13][17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, typically a pre-catalyst like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand such as SPhos or XPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001285-95
Pd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (2.5)Toluene/H₂O110880-92
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O901670-88

Note: Yields are representative and highly dependent on the specific boronic acid used.

Visualization: Suzuki-Miyaura Reaction Workflow

Suzuki_Workflow setup 1. Reaction Setup (Ar-Br, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) setup->catalyst solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction 4. Heat Reaction (e.g., 100 °C) solvent->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[18][19] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, overcoming the limitations of classical methods.[18][20]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product.[21] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP) is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[18][19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex1 L_n(Ar)Pd(II)-Br pd0->pd_complex1 ox_add ox_add Oxidative Addition pd_complex2 [L_n(Ar)Pd(II)-NHR'R'']^+Br^- pd_complex1->pd_complex2 lig_exch lig_exch Amine Coordination pd_amido L_n(Ar)Pd(II)-NR'R'' pd_complex2->pd_amido deprot deprot Deprotonation (Base) pd_amido->pd0 red_elim out1 Ar-NR'R'' pd_amido->out1 red_elim Reductive Elimination center in1 Ar-Br in1->pd0 in2 HNR'R'' in2->pd_complex1

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, the C-Br bond can also be displaced by strong nucleophiles via nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: This reaction proceeds through a two-step addition-elimination mechanism.[22][23] A strong nucleophile attacks the carbon bearing the bromine, temporarily breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[23] In the second step, the leaving group (bromide) is expelled, restoring aromaticity.[22]

Causality and Limitations: For SNAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to stabilize the negative charge of the Meisenheimer complex.[22][23] The N,N-dimethylbenzamide group provides only moderate activation. Therefore, SNAr reactions on this compound typically require forcing conditions, such as high temperatures and very potent nucleophiles (e.g., sodium methoxide in DMF at >100 °C).[24] It is also noteworthy that in SNAr reactions, fluoride is a better leaving group than bromide, which is the opposite trend seen in SN1/SN2 reactions.[24][25]

Lithiation and In Situ Electrophilic Quench

The bromine atom enables another powerful strategy: lithium-halogen exchange. This method transforms the electrophilic aryl bromide into a highly nucleophilic aryllithium species.

Mechanistic Rationale: Treatment of this compound with an organolithium reagent, such as n-butyllithium or s-butyllithium, at low temperatures (e.g., -78 °C) results in a rapid exchange of the bromine atom for lithium.[26] This process is generally faster than deprotonation of other sites on the molecule. The resulting 2-lithio-N,N-dimethylbenzamide is a powerful nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C2 position. The adjacent amide group can help stabilize the organolithium intermediate through chelation.

Visualization: Lithiation-Substitution Pathway

Lithiation_Pathway start 2-bromo-N,N- dimethylbenzamide lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->lithiation intermediate Aryllithium Intermediate (Nucleophilic) lithiation->intermediate quench Electrophilic Quench (Add E+) intermediate->quench product 2-Substituted Product quench->product

Caption: The sequential pathway of lithium-halogen exchange and electrophilic trapping.

Synthesis of the Starting Material

This compound is readily prepared through standard amidation chemistry. A common and efficient method involves the reaction of 2-bromobenzoyl chloride with dimethylamine.[27] This reaction is typically performed in the presence of a base (like triethylamine or pyridine) or by using an excess of dimethylamine to neutralize the HCl byproduct.

Conclusion

The bromine atom in this compound is a highly versatile functional group whose reactivity is finely tuned by the electronic and steric influence of its neighboring N,N-dimethylamide moiety. While moderately activated for nucleophilic aromatic substitution, its true synthetic power is realized in modern organometallic chemistry. It is an exceptional substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing reliable access to complex biaryls and N-aryl amides. Furthermore, its susceptibility to lithium-halogen exchange opens a pathway to potent aryllithium nucleophiles. A thorough understanding of these distinct reactivity modes allows the discerning scientist to strategically employ this compound as a key building block in the rational design and synthesis of molecules for pharmaceutical and materials science applications.

References

safety and handling precautions for 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 2-bromo-N,N-dimethylbenzamide

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the safety protocols and handling precautions for this compound. Synthesizing field-proven insights with established safety data, this guide is structured to ensure the safe and effective use of this compound in a laboratory setting.

Compound Profile and Hazard Identification

This compound is an organic compound utilized in various chemical syntheses, particularly within medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a bromine atom on the benzene ring and a dimethylamide group, presents specific reactivity and associated hazards that necessitate careful handling.[1]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [2]
Appearance Colorless to yellow liquid or solid
CAS Number 54616-47-6
Boiling Point 133-136 °C (at 1.0 Torr)[3]
Storage Temperature Room Temperature, sealed in dry conditions[3]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The GHS pictogram associated with this compound is GHS07 , indicating a warning.

Risk Mitigation and Personal Protective Equipment (PPE)

A thorough risk assessment is paramount before commencing any work with this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that eyewash stations and emergency showers are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. It is advisable to consult with the glove supplier to determine the most suitable material.[4]

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[8]

  • Respiratory Protection: In situations where ventilation is insufficient or exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge is necessary.[4][7]

PPE_Workflow Start Start RiskAssessment RiskAssessment Start->RiskAssessment EngineeringControls EngineeringControls RiskAssessment->EngineeringControls LabCoat LabCoat EngineeringControls->LabCoat Gloves Gloves LabCoat->Gloves Goggles Goggles Gloves->Goggles Respirator Respirator Goggles->Respirator Proceed Proceed Respirator->Proceed No DonRespirator DonRespirator Respirator->DonRespirator Yes DonRespirator->Proceed

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to maintain the stability of this compound and prevent hazardous situations.

Handling:

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands and any exposed skin thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being used.[4]

  • Avoid contact with incompatible materials, such as strong oxidizing agents.[4][6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from heat, sparks, and open flames.[6]

  • Store locked up and away from incompatible materials.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][7]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][9]

Accidental Release Measures:

  • Evacuate personnel from the affected area and ensure adequate ventilation.[9]

  • Wear appropriate personal protective equipment during cleanup.[4]

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or dry earth and place it into a suitable container for disposal.[4]

  • For large spills, dike the material to prevent spreading.[4]

  • Avoid allowing the spilled material to enter drains or sewer systems.[7][9]

Spill_Response_Workflow Spill Spill of this compound Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE: - Respirator - Chemical Gloves - Safety Goggles - Lab Coat Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill with Inert Absorbent Material Ventilate->Contain Collect Collect Absorbed Material into a Labeled, Sealed Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste in Accordance with Local/National Regulations Decontaminate->Dispose

Disposal Considerations

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

  • Container Disposal: Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[10]

  • Environmental Precautions: Do not allow the chemical to enter drains, and avoid discharge into the environment.[7][9]

Toxicological and Ecological Information

It is important to note that for this compound, there is currently no available data on specific toxicological effects (such as oral, dermal, and inhalation toxicity), persistence and degradability, bioaccumulative potential, or mobility in soil.[7] Similarly, information on its toxicity to aquatic life is not available.[7] Therefore, it is crucial to handle this compound with the assumption that it may have unknown long-term health and environmental effects and to prevent any release into the environment.

References

  • SAFETY DATA SHEET - Chem Service. [Link]

  • This compound | C9H10BrNO | CID 3264342 - PubChem. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

Sources

Methodological & Application

The Versatility of 2-bromo-N,N-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Substrate for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount. 2-bromo-N,N-dimethylbenzamide has emerged as a particularly valuable substrate in palladium-catalyzed cross-coupling reactions. Its utility is twofold: the aryl bromide provides a reactive handle for classical cross-coupling transformations, while the N,N-dimethylamide moiety serves as a robust and effective directing group for ortho C-H bond functionalization. This dual reactivity profile allows for the construction of complex molecular architectures, most notably polycyclic aromatic compounds and substituted biaryls, which are prevalent scaffolds in pharmaceuticals and advanced materials.

This technical guide offers an in-depth exploration of the applications of this compound in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. Beyond mere procedural outlines, this document delves into the mechanistic underpinnings and the causal logic behind the selection of catalysts, ligands, and reaction conditions, providing researchers with the foundational knowledge to adapt and innovate.

The Strategic Advantage: The N,N-Dimethylamide Directing Group

A key feature governing the reactivity of this compound is the ability of the amide group to act as a directing group in C-H activation processes. The oxygen atom of the carbonyl can coordinate to the palladium center, bringing the catalyst into close proximity to the otherwise unreactive C-H bond at the ortho position of the N-aryl group (in intramolecular cases) or other proximal C-H bonds. This chelation-assisted strategy facilitates the formation of a palladacycle intermediate, which is a critical step in many C-H functionalization reactions. This directed activation enables highly regioselective transformations that would be challenging to achieve through conventional electrophilic aromatic substitution.

Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. For this compound, this reaction provides a direct route to 2-aryl-N,N-dimethylbenzamides, which are precursors to various complex molecules.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed. These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the reductive elimination to release the product. For nitrogen-containing substrates, which can sometimes inhibit the catalyst, robust ligands are essential.[1]

  • Base: A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][2]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.[1][2]

Detailed Protocol: Synthesis of N,N-Dimethyl-[1,1'-biphenyl]-2-carboxamide

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) and add them to the flask.

  • Seal the flask with a septum. Evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.[3]

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[1]

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N,N-dimethyl-[1,1'-biphenyl]-2-carboxamide.

Quantitative Data: Representative Suzuki-Miyaura Couplings

The following table summarizes typical conditions for Suzuki-Miyaura couplings of related 2-bromoaryl compounds, which serve as a strong starting point for optimizing reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
23-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8512Good to Excellent
34-Fluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1004-12Good to Excellent
42-Naphthylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Data adapted from general protocols for similar substrates.[2]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application II: Heck-Mizoroki Reaction for Alkene Arylation

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[5][6] It provides a powerful method for the synthesis of substituted alkenes, which are important motifs in natural products and materials.

Causality in Experimental Design
  • Catalyst System: As with the Suzuki coupling, Pd(OAc)₂ is a common precatalyst. The choice of ligand can influence the regioselectivity and efficiency. For simple systems, phosphine-free conditions or simple ligands like triphenylphosphine (PPh₃) can be effective.[7]

  • Base: A base, typically an amine like triethylamine (NEt₃) or an inorganic base like sodium carbonate (Na₂CO₃), is required to regenerate the active Pd(0) catalyst at the end of the cycle.[8]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.[7]

Detailed Protocol: Synthesis of (E)-N,N-Dimethyl-2-styrylbenzamide

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (NEt₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 228 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).

  • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 173 µL), and triethylamine (2.0 mmol, 279 µL) via syringe.

  • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and the amine salt.

  • Wash the organic layer with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-N,N-dimethyl-2-styrylbenzamide.

Visualization: Heck-Mizoroki Catalytic Cycle

Heck_Mizoroki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PiComplex [Ar-Pd(II)L(Alkene)-Br] Coord->PiComplex MigInsert Migratory Insertion PiComplex->MigInsert SigmaComplex R-CH₂-CH(Ar)-Pd(II)L-Br MigInsert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim PdHComplex [H-Pd(II)L(Product)-Br] BetaElim->PdHComplex Regen Base-mediated Regeneration PdHComplex->Regen Regen->Pd0

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Application III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[9][10] This reaction is invaluable for synthesizing anilines and their derivatives, which are common in pharmaceuticals.

Causality in Experimental Design
  • Catalyst System: The choice of ligand is particularly crucial in Buchwald-Hartwig amination to prevent catalyst deactivation and promote the desired coupling. Sterically hindered, electron-rich phosphine ligands such as XPhos or RuPhos are highly effective.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the amine-palladium complex) without competing as a nucleophile.[12]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Detailed Protocol: Synthesis of N,N-Dimethyl-2-(phenylamino)benzamide

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the tube, and evacuate and backfill with nitrogen or argon.

  • Add anhydrous toluene (3 mL) followed by this compound (1.0 mmol, 228 mg) and aniline (1.2 mmol, 110 µL).

  • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N,N-dimethyl-2-(phenylamino)benzamide.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord AmineComplex [Ar-Pd(II)L(HNR₂)-Br] AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)L-NR₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Experimental_Workflow Setup Reaction Setup (Flask, Reagents, Catalyst) Inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat to Reaction Temp & Stir Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, Extract) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Sources

Application Note and Protocol: Synthesis of 2-Bromo-N,N-dimethylbenzamide from 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-N,N-dimethylbenzamide, a key intermediate in the development of various pharmaceutically active compounds. The protocol details a reliable and efficient two-step, one-pot procedure starting from 2-bromobenzoic acid. The methodology emphasizes the in situ generation of the acyl chloride followed by amidation. This application note offers in-depth explanations of the chemical principles, step-by-step experimental procedures, reagent specifications, and characterization of the final product.

Introduction and Significance

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom ortho to a dimethylamide group, provides a versatile scaffold for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. This compound and its derivatives have been explored for a range of biological activities, making a robust and scalable synthetic route highly desirable for drug discovery and development programs.

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry.[1] Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions due to the acidic nature of the carboxylic acid protonating the amine, rendering it non-nucleophilic. Therefore, activation of the carboxylic acid is necessary.[2][3] This protocol employs a classic and highly effective method: the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine.

Reaction Principle and Mechanism

The overall synthesis proceeds in two key stages within a single reaction vessel (a "one-pot" synthesis), which enhances efficiency by avoiding the isolation and purification of the intermediate acyl chloride.[4]

Stage 1: Acyl Chloride Formation

2-Bromobenzoic acid is converted to 2-bromobenzoyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[5] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[6][7] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Stage 2: Amidation

The in situ generated 2-bromobenzoyl chloride is then reacted with dimethylamine to form the desired product, this compound. The dimethylamine can be introduced as a gas, an aqueous solution, or as dimethylamine hydrochloride salt with the addition of a base to liberate the free amine.

The overall reaction is depicted below:

Reaction_Mechanism cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amidation 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Acyl_Chloride 2-Bromobenzoyl Chloride (Intermediate) 2_Bromobenzoic_Acid->Acyl_Chloride + SOCl₂ (cat. DMF) Thionyl_Chloride SOCl₂ Final_Product This compound Acyl_Chloride->Final_Product + HN(CH₃)₂ Dimethylamine Dimethylamine (HN(CH₃)₂)

Caption: One-pot synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Notes
2-Bromobenzoic acid≥98%Sigma-Aldrich88-65-3Purify by recrystallization if necessary.[8]
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7Use in a well-ventilated fume hood.
Dichloromethane (DCM)AnhydrousSigma-Aldrich75-09-2Dry over molecular sieves if not anhydrous.
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2Used as a catalyst.
Dimethylamine solution40 wt. % in H₂OSigma-Aldrich124-40-3
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific144-55-8For workup.
BrineSaturated NaCl solutionFisher Scientific7647-14-5For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9For drying.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (10.0 g, 49.7 mmol).

    • Add anhydrous dichloromethane (100 mL) to the flask.

    • Stir the mixture at room temperature until the acid is fully dissolved.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.2 mL).

  • Acyl Chloride Formation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add thionyl chloride (5.4 mL, 74.6 mmol, 1.5 eq) dropwise to the stirred solution over 15 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Amidation:

    • Re-cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of dimethylamine by adding the 40 wt. % aqueous solution (16.8 mL, 149 mmol, 3.0 eq) to 50 mL of cold water.

    • Slowly add the diluted dimethylamine solution to the reaction mixture dropwise, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by water (50 mL), and finally brine (50 mL).[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

    • The crude product, which may be a colorless to yellow liquid or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[11][12]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6 (dd, 1H), ~7.3-7.4 (m, 2H), ~7.2 (m, 1H), ~3.1 (s, 3H), ~2.8 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168, ~139, ~133, ~130, ~127, ~127, ~119, ~38, ~34.

  • Mass Spectrometry (EI): m/z (%) 228 (M+), 226 (M+).

  • Appearance: Colorless to yellow liquid or solid.[11]

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride and dimethylamine.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with care.

  • Dimethylamine is a flammable and corrosive gas/liquid. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete formation of acyl chloride.Ensure anhydrous conditions. Increase reaction time or temperature for acyl chloride formation.
Loss of product during workup.Ensure proper pH adjustments during washes. Minimize the amount of solvent used for extraction.
Impure ProductPresence of unreacted starting material.Ensure sufficient equivalents of amine are used. Increase reaction time for amidation.
Byproducts from side reactions.Optimize reaction temperature control. Purify the final product carefully using column chromatography or recrystallization.[12]

Conclusion

The described one-pot protocol provides an efficient and reliable method for the synthesis of this compound from 2-bromobenzoic acid. By activating the carboxylic acid with thionyl chloride and performing the amidation in situ, this procedure minimizes handling of the moisture-sensitive acyl chloride intermediate and offers good yields of the desired product. This application note serves as a practical guide for researchers requiring this versatile building block for their synthetic endeavors.

References

  • PrepChem. Synthesis of 2-bromobenzoyl chloride. Available from: [Link]

  • Pace, V., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]

  • Pace, V., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]

  • Bolliger, J. L., et al. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Pace, V., et al. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances. Available from: [Link]

  • Organic Syntheses. Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. Available from: [Link]

  • LibreTexts. Chemistry of Amides. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Rajput, A. P., & Gore, R. P. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica. Available from: [Link]

  • PrepChem. Preparation of 2-bromobenzoic acid. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemchart. This compound (54616-47-6). Available from: [Link]

  • ResearchGate. Evolution of amide bond formation. Available from: [Link]

  • Di Giacomo, M., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Available from: [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-N,N-dimethylbenzamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-N,N-dimethylbenzamide (CAS: 7604-95-7) has emerged as a cornerstone building block in modern medicinal chemistry and process development. Its strategic value lies in its bifunctional nature: the N,N-dimethylamide moiety serves as a potent Directed Metalation Group (DMG), enabling regioselective functionalization at the ortho-position, while the bromine atom provides a robust handle for a suite of palladium-catalyzed cross-coupling reactions. This unique combination allows for the precise and efficient construction of complex, polysubstituted aromatic scaffolds that are central to numerous Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of its primary applications, complete with detailed experimental protocols and mechanistic insights, tailored for researchers, chemists, and professionals in drug discovery and development. We will particularly focus on its role in constructing the core structures of high-value oncology drugs, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.

The Chemical Rationale: A Bifunctional Linchpin

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups.

  • The N,N-Dimethylamide Group as a Directed Metalation Group (DMG): The tertiary amide is one of the most powerful DMGs in organic synthesis.[1][2] It operates through a mechanism known as Directed ortho-Metalation (DoM). The Lewis basic carbonyl oxygen coordinates to a strong organolithium base (e.g., n-butyllithium), positioning the base to deprotonate the sterically accessible and kinetically acidic proton at the C6 position (ortho to the amide).[3][4] This generates a stable aryllithium intermediate with high regioselectivity, which can then be quenched with a wide array of electrophiles.

  • The Bromine Atom as a Cross-Coupling Handle: The bromine atom at the C2 position is an ideal partner for transition-metal-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a low-valent palladium(0) complex, initiating catalytic cycles like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[5][6]

This dual functionality allows for a sequential and controlled introduction of substituents, making it a superior starting material for building complex molecular architectures.

Application I: Directed ortho-Metalation (DoM) for Scaffold Elaboration

The DoM reaction is the primary method for functionalizing the C6 position of the benzamide ring, setting the stage for subsequent cyclizations or further modifications.

Mechanistic Principle

The process begins with the chelation of the organolithium reagent by the amide's carbonyl oxygen. This complexation dramatically increases the kinetic acidity of the adjacent C-H bond, allowing for its selective deprotonation over other aromatic protons. The resulting aryllithium species is then trapped by an electrophile.

DoM_Mechanism cluster_legend Legend reagent This compound intermediate Ortho-Lithiated Intermediate (Chelated Complex) reagent->intermediate Deprotonation @ -78 °C, THF base n-BuLi (Organolithium Base) product C6-Functionalized Product intermediate->product Electrophilic Quench electrophile Electrophile (E+) key1 Reagent/Product key2 Key Reagent

Caption: Mechanism of Directed ortho-Metalation (DoM).

Experimental Protocol: Synthesis of 2-Bromo-6-iodo-N,N-dimethylbenzamide

This protocol details the introduction of an iodine atom at the C6 position, creating a versatile intermediate for further cross-coupling reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The solution typically turns a deep color, indicating the formation of the aryllithium species.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium mixture at -78 °C. The color of the iodine solution will dissipate upon addition.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-iodo-N,N-dimethylbenzamide.

Parameter Condition Causality & Rationale
Solvent Anhydrous THFApolar aprotic solvent stabilizes the organolithium species. Must be rigorously dry to prevent protonation.
Temperature -78 °CPrevents side reactions, such as decomposition of the organolithium reagent and reaction at the amide carbonyl.
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base required to deprotonate the aromatic C-H bond.
Quenching Agent Saturated Na₂S₂O₃ (aq.)Reduces excess I₂ to colorless iodide (I⁻), simplifying purification.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

With the C-Br bond at the C2 position, this compound is an excellent substrate for palladium-catalyzed reactions to form C-C and C-N bonds, which are fundamental transformations in drug synthesis.[7][][9]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl and aryl-heteroaryl linkages.[5][10][11]

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Ar-Pd(II)(Br)L₂ pd0->ox_add trans Transmetalation Ar-Pd(II)(Ar')L₂ ox_add->trans red_elim Reductive Elimination trans->red_elim red_elim->pd0 product Ar-Ar' (Coupled Product) red_elim->product arbr This compound (Ar-Br) arbr->ox_add ar_boronic Ar'-B(OR)₂ (Boronic Acid/Ester) ar_boronic->trans base Base (e.g., K₂CO₃) base->trans

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

  • Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Cooling & Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[6][12][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle, but with an amine and a strong base.

Buchwald_Cycle pd0 Pd(0)L ox_add Oxidative Addition Ar-Pd(II)(Br)L pd0->ox_add amine_binding Amine Coordination/ Deprotonation ox_add->amine_binding red_elim Reductive Elimination amine_binding->red_elim red_elim->pd0 product Ar-NR₂ (Aryl Amine) red_elim->product arbr This compound (Ar-Br) arbr->ox_add amine Amine (R₂NH) amine->amine_binding base Base (e.g., NaOtBu) base->amine_binding PARP_Synthesis_Workflow start This compound intermediate1 2-Bromo-6-(N,N-dimethylcarbamoyl)benzoic acid start->intermediate1 1. ortho-Functionalization step1 DoM with CO₂ (Electrophile) intermediate2 Substituted Biphenyl Intermediate intermediate1->intermediate2 2. C-C Bond Formation step2 Suzuki Coupling with Ar-B(OR)₂ product Phthalazinone Core (Precursor to Olaparib/Talazoparib) intermediate2->product 3. Heterocycle Formation step3 Cyclization with Hydrazine (N₂H₄)

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Bromo-N,N-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 2-Bromobenzamide Scaffold

The 2-bromo-N,N-dimethylbenzamide core structure is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of a diverse library of derivatives.[1] These derivatives have shown a wide range of pharmacological activities, including potential as anticonvulsant agents.[2] The N,N-dimethylamide moiety can influence the solubility, metabolic stability, and target engagement of the molecule.

Traditional methods for the synthesis of benzamides often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields, cleaner products, and a reduction in solvent use, aligning with the principles of green chemistry.[3][4] This document provides a detailed protocol for the efficient synthesis of this compound using microwave irradiation and outlines the underlying scientific principles.

The Rationale for Microwave-Assisted Amide Bond Formation

Microwave irradiation accelerates chemical reactions through the direct interaction of the electromagnetic field with polar molecules in the reaction mixture. This results in rapid and uniform heating, often leading to reaction rates that are orders of magnitude faster than conventional heating methods.[3] In the context of amide bond formation from a carboxylic acid and an amine, microwave energy can overcome the activation energy barrier for the reaction more efficiently.

The generally accepted mechanism for the direct amidation of a carboxylic acid and an amine involves the formation of a carboxylate-ammonium salt intermediate. Under thermal conditions, the dehydration of this salt to form the amide bond is often slow and requires high temperatures. Microwave irradiation can promote this dehydration step, shifting the equilibrium towards the product. The use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with microwave heating can further enhance the reaction rate by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[5]

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation cluster_microwave Microwave Irradiation Acid 2-Bromobenzoic Acid EDC EDC (Coupling Agent) Activated_Ester O-Acylisourea Intermediate Amine Dimethylamine Tetrahedral_Intermediate Tetrahedral Intermediate Product This compound Byproduct EDC-Urea Byproduct

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromobenzoic acid and dimethylamine using a dedicated microwave reactor.

Materials:

  • 2-Bromobenzoic acid (98%)

  • Dimethylamine solution (40% in water or 2.0 M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dimethylamine is a flammable and corrosive gas/liquid. Handle with care.

  • Microwave reactors can generate high temperatures and pressures. Always follow the manufacturer's safety guidelines and use certified pressure tubes.[6] Do not exceed the recommended temperature and pressure limits of the reaction vessel.

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-bromobenzoic acid (1.0 mmol, 201 mg).

  • Add N,N-dimethylformamide (DMF, 3 mL) to dissolve the acid.

  • Add EDC·HCl (1.2 mmol, 230 mg) and HOBt (1.2 mmol, 162 mg).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

  • Finally, add the dimethylamine solution (1.5 mmol). If using a 40% aqueous solution, this corresponds to approximately 169 µL. If using a 2.0 M solution in THF, add 750 µL.

  • Seal the vial with a Teflon-lined cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data and Characterization

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

Technique Expected Results
Appearance Colorless to yellow liquid or solid
¹H NMR Aromatic protons (multiplet, ~7.2-7.6 ppm), N-methyl protons (two singlets, ~2.8-3.1 ppm due to restricted rotation around the C-N bond)
¹³C NMR Carbonyl carbon (~168 ppm), aromatic carbons (~120-140 ppm), N-methyl carbons (~35-39 ppm)[7]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 227/229 (due to bromine isotopes)[7]
IR (KBr) C=O stretch (~1630-1660 cm⁻¹), C-N stretch (~1400 cm⁻¹), C-Br stretch (~600-700 cm⁻¹)

Table 1: Expected Characterization Data for this compound.

Workflow for Synthesis and Derivatization

The synthesized this compound can be further functionalized to create a library of derivatives for screening in drug discovery programs.

G cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification cluster_derivatization Further Derivatization Start 2-Bromobenzoic Acid + Dimethylamine Reaction Microwave Irradiation (120°C, 15 min) Product This compound Workup Aqueous Workup Chromatography Column Chromatography Cross_Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Derivative_Library Library of Derivatives

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and scalable method for the preparation of this valuable synthetic intermediate. The protocol described herein provides a robust starting point for researchers in drug discovery and materials science to access a wide range of derivatives for further investigation. The advantages of microwave synthesis, including reduced reaction times and improved yields, make it an attractive alternative to traditional synthetic methods.

References

  • This cit
  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012). International Journal of Chemistry. [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. [Link]

  • This cit
  • Microwave Assisted Catalytic Amidation of Organic Amines with Carboxylic Acids. (n.d.). Purdue Research Foundation Office of Technology Commercialization. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • This cit
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-N,N-dimethylbenzamide is a key intermediate in the synthesis of various pharmacologically active molecules and complex organic scaffolds.[1] Its utility lies in the presence of a reactive bromo substituent, which is amenable to a variety of cross-coupling reactions, and a directing amide group. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis and purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are optimized for safety, scalability, and high purity of the final product.

Synthetic Strategy: From 2-Bromobenzoic Acid to this compound

The selected synthetic route proceeds via a two-step, one-pot reaction starting from the readily available 2-bromobenzoic acid. This method is advantageous for large-scale production due to the cost-effectiveness of the starting material and the operational efficiency of the process. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride. The in-situ generated 2-bromobenzoyl chloride is then reacted with dimethylamine to yield the desired product.

Reaction Mechanism Overview

The synthesis involves two key transformations:

  • Acyl Chloride Formation: 2-Bromobenzoic acid is reacted with thionyl chloride (SOCl₂). The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and after a series of steps involving the departure of sulfur dioxide and a proton, the 2-bromobenzoyl chloride is formed.

  • Amidation: The highly electrophilic carbonyl carbon of the 2-bromobenzoyl chloride is then attacked by the nucleophilic dimethylamine. This is followed by the elimination of a chloride ion to yield the stable this compound.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation 2_Bromobenzoic_Acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride_Formation 2_Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride (in situ) Acyl_Chloride_Formation->2_Bromobenzoyl_Chloride Amidation Amidation 2_Bromobenzoyl_Chloride->Amidation Dimethylamine Dimethylamine ((CH₃)₂NH) Dimethylamine->Amidation Crude_Product Crude this compound Amidation->Crude_Product Work_up Aqueous Work-up Crude_Product->Work_up Recrystallization Recrystallization Work_up->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Sources

Application Notes & Protocols: 2-bromo-N,N-dimethylbenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis and Utility of a Versatile Benzamide Precursor

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of 2-bromo-N,N-dimethylbenzamide, focusing on its synthesis—a classic example of amide bond formation—and its subsequent application as a versatile precursor in the construction of complex molecular architectures. While not a reagent for forming amide bonds, its own synthesis and reactivity provide a valuable case study in modern organic chemistry.

Part 1: Foundational Concepts & Strategic Role

The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and materials.[1][2] The methods to construct this linkage are numerous, ranging from the use of stoichiometric coupling reagents to the development of catalytic processes.[3][4][5]

Within this context, this compound serves not as a coupling reagent, but as a valuable product of amide bond formation and a key building block for further synthetic transformations.[6] Its structure, featuring a stable tertiary amide and a reactive aryl bromide handle, makes it an ideal substrate for cross-coupling reactions and directed metallation-cyclization strategies. This guide will first detail a robust protocol for its synthesis and then explore its potential as a precursor for heterocyclic scaffolds.

Part 2: Synthesis of this compound via Acyl Chloride Aminolysis

The most direct and efficient synthesis of this compound involves the reaction of 2-bromobenzoyl chloride with dimethylamine. This nucleophilic acyl substitution is a fundamental and widely employed method for amide bond formation.[7][8] The carboxylic acid is first activated by conversion to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine nucleophile.

Experimental Protocol: Synthesis of this compound

This two-step protocol details the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride, followed by its reaction with dimethylamine.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (for HCl and SO₂), add 2-bromobenzoic acid (1.0 eq).

  • Reaction Setup: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amide Bond Formation

  • Reagent Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: Cool the amine solution to 0 °C in an ice bath.

  • Reaction Execution: Slowly add the crude 2-bromobenzoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, to the cooled amine solution dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.[9]

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Eq.RoleKey Considerations
2-Bromobenzoic Acid1.0Starting MaterialEnsure dryness.
Thionyl Chloride2.0 - 3.0Activating AgentUse in a well-ventilated fume hood.
Dimethylamine HCl1.1Amine SourceA salt form is easier to handle.
Triethylamine/DIPEA2.5BaseNeutralizes HCl byproduct.
Dichloromethane (DCM)-SolventMust be anhydrous.
Temperature0 °C to RTReaction ConditionControls reactivity and minimizes side reactions.
Visualization: Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A 2-Bromobenzoic Acid C 2-Bromobenzoyl Chloride A->C Reflux, 2-3h B Thionyl Chloride (SOCl₂) B->C E This compound C->E Anhydrous DCM, 0°C to RT C->E D Dimethylamine HCl + Base D->E G pd0 Pd(0)L₂ pdii_complex Aryl-Pd(II)-Br Complex pd0->pdii_complex cyclized_pd Cyclized Pd(II) Intermediate pdii_complex->cyclized_pd C-H Activation (Concerted Metalation- Deprotonation) substrate This compound substrate->pdii_complex Oxidative Addition cyclized_pd->pd0 product Fused Lactam Product cyclized_pd->product Reductive Elimination base Base base->cyclized_pd

Sources

Validated Analytical Methods for the Quantification of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2-bromo-N,N-dimethylbenzamide (CAS: 54616-47-6), a key intermediate in various synthetic processes.[1] We present a primary, validated Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for robust, routine quantification. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for orthogonal verification and impurity identification. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[2][3] This document serves as a practical resource for researchers in process development, quality control, and pharmaceutical sciences.

Introduction and Method Selection Rationale

This compound is an aromatic amide intermediate whose purity and concentration are critical parameters for ensuring the consistency and quality of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Accurate quantification is therefore non-negotiable for process monitoring, quality assurance, and regulatory compliance.

The selection of an appropriate analytical technique is the foundation of reliable quantification. Two primary methods were evaluated for this analyte:

  • RP-HPLC-UV: This is the proposed primary method due to its exceptional robustness, precision, and suitability for the non-volatile, UV-active nature of the benzamide moiety. It is the workhorse of quality control laboratories for its ability to separate the main component from potential impurities and degradation products.[4][5]

  • GC-MS: This serves as an excellent orthogonal and confirmatory technique. While the analyte's boiling point may necessitate higher temperatures, its suitability is confirmed by existing mass spectrometry data.[6] The primary advantage of GC-MS is its high specificity and the structural information provided by the mass spectrum, making it invaluable for peak identity confirmation and the analysis of volatile impurities.[7]

This guide will first detail the comprehensive RP-HPLC-UV method and its validation, followed by the confirmatory GC-MS protocol.

Primary Analytical Method: RP-HPLC-UV

The developed method leverages a C18 stationary phase to separate this compound from related substances based on hydrophobicity.

Experimental Workflow: HPLC Analysis

The overall process from sample receipt to final data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (ACN/H2O with 0.1% Formic Acid) sys_suit System Suitability Test (Inject Standard 5x, Check RSD) prep_mobile->sys_suit prep_std Standard Preparation (Stock & Working Standards) prep_std->sys_suit prep_sample Sample Preparation (Dissolution & Dilution) seq_run Sequence Run (Standards, Blanks, Samples) prep_sample->seq_run sys_suit->seq_run If RSD ≤ 2.0% integration Peak Integration & Identification (Based on Retention Time) seq_run->integration calibration Calibration Curve Generation (Linearity Standards) integration->calibration quant Quantification (Calculate Sample Concentration) calibration->quant report Final Report Generation quant->report

Caption: Workflow for the RP-HPLC-UV analysis of this compound.

Protocol: RP-HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (analytical grade).

  • This compound reference standard (≥98% purity).[1]

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN Formic acid ensures a consistent pH (~2.7) to protonate silanols and suppress analyte ionization, leading to sharp, symmetrical peaks.[4]
Gradient Isocratic: 60% A, 40% B An isocratic method is preferred for routine QC due to its simplicity and robustness, providing stable baselines and consistent retention times.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °C Maintaining a constant temperature ensures retention time stability and reproducibility.
Detection UV at 210 nm The benzamide chromophore exhibits strong absorbance at lower UV wavelengths, providing high sensitivity.
Injection Vol. 10 µL A typical injection volume to avoid column overloading while ensuring adequate signal.

| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be prepared for the next injection. |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (Target: 0.1 mg/mL): Accurately weigh an amount of sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system contamination.

    • Perform five replicate injections of the Working Standard Solution for the system suitability test.

    • Inject the Working Standard Solution.

    • Inject the prepared sample solutions.

    • Inject the Working Standard Solution again after every 6-10 sample injections to monitor system drift.

Method Validation Protocol (ICH Q2(R1))

A validated method provides documented evidence of its reliability for the intended purpose.[8][9] The following parameters must be assessed.

Validation Workflow

Validation_Workflow cluster_execution cluster_results Validation Method Validation Plan Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity Specificity (Inject blank, placebo, stressed samples) Validation:f0->Specificity Linearity Linearity (5 levels, 50-150%, n=3) Validation:f1->Linearity Accuracy Accuracy (Spike placebo at 3 levels, n=3) Validation:f2->Accuracy Precision Precision (Repeatability n=6; Intermediate Precision) Validation:f3->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or StDev of Intercept) Validation:f4->LOD_LOQ Robustness Robustness (Vary flow, temp, % organic) Validation:f5->Robustness Report Validation Report (Summarize all data and conclusions) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A structured workflow for analytical method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance CriteriaRationale
Specificity Analyze blank, placebo (if applicable), and the analyte. Force degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate peak purity.The analyte peak should be free from interference from other components. Peak purity index (via PDA) should be >0.999.Ensures the signal measured is unequivocally from the analyte.[3]
Linearity Analyze five concentration levels from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL), with three replicates per level.Correlation coefficient (r²) ≥ 0.998. Y-intercept should be insignificant.Demonstrates a proportional relationship between concentration and detector response over the desired range.[3]
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.Measures the closeness of the experimental value to the true value.[2]
Precision Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the target concentration. Intermediate (Inter-day): Repeat the study on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 2.0%.Assesses the degree of scatter in the results from multiple analyses of the same sample.[9]
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1.Defines the lowest concentration that can be reliably detected and quantified, respectively.[3][8]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still pass. No significant change in results.Demonstrates the method's reliability during normal use and minor variations.[2]
System Suitability Performed before each analytical run by injecting a standard solution five times.Tailing factor ≤ 1.5; Theoretical plates > 2000; RSD of peak area ≤ 2.0%.Confirms the chromatographic system is adequate for the intended analysis.[8]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirming the identity of the main peak and for identifying and quantifying volatile or semi-volatile impurities.

Protocol: GC-MS Analysis

Instrumentation and Materials:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Reagent grade solvent for dilution (e.g., Ethyl Acetate).

GC-MS Conditions:

Parameter Setting Rationale
Injector Temp. 280 °C Ensures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min.Ramp to 280°C at 20°C/min.Hold for 5 min. A temperature ramp allows for the separation of compounds with different volatilities.
MS Transfer Line 280 °C Prevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard hard ionization technique that produces a reproducible fragmentation pattern for library matching.

| Scan Range | 40 - 350 m/z | Covers the molecular ion (m/z 227/229 for Br isotopes) and key fragments. |

Procedure:

  • Standard and Sample Preparation: Prepare solutions in a volatile solvent like ethyl acetate at a concentration of approximately 0.1-0.5 mg/mL.

  • Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

  • Data Analysis:

    • Identification: Confirm the identity of this compound by comparing the retention time with a reference standard and matching the acquired mass spectrum with a reference library. Key expected fragments for N,N-dimethylbenzamide (a close analog) include m/z 105 (benzoyl cation) and m/z 77 (phenyl cation); for the bromo- version, the molecular ion pair at m/z 227/229 is expected.[10][11]

    • Quantification: For quantitative analysis, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions to enhance sensitivity and selectivity.

Conclusion

This application note details robust and reliable analytical methodologies for the quantification of this compound. The primary RP-HPLC-UV method is suitable for routine quality control, offering excellent precision and accuracy. The confirmatory GC-MS method provides an orthogonal technique for identity verification. Both protocols are presented with a clear rationale for experimental choices and are grounded in established validation principles to ensure the generation of high-quality, defensible data for researchers and drug development professionals.

References

  • University of Birmingham Research Portal. (n.d.). Advances in the sample preparation of brominated flame retardants and other brominated compounds.
  • ResearchGate. (2013). Advances in the Sample Preparation of Brominated Flame Retardants and Other Brominated Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Norwegian Institute for Air Research. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Retrieved from [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • JPR. (2018). Analytical method validation: A brief review. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

Sources

use of 2-bromo-N,N-dimethylbenzamide in the synthesis of phenanthridinones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Phenanthridinones Using 2-bromo-N,N-dimethylbenzamide via Palladium-Catalyzed C-H Activation

Introduction

Phenanthridinones are a critical class of nitrogen-containing heterocyclic compounds. Their rigid, planar tricyclic core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting properties such as anticancer, antiviral, and neuroprotective activities.[1][2][3] Consequently, the development of efficient and modular synthetic routes to this framework is a significant focus in medicinal chemistry and drug discovery.

Among the modern synthetic strategies, palladium-catalyzed intramolecular C-H arylation has emerged as a powerful and atom-economical method.[4][5] This guide provides a detailed examination of the use of this compound and its derivatives as versatile precursors for phenanthridinone synthesis. The N,N-dimethylamide moiety is not merely a synthetic handle but plays a crucial role as a directing group, facilitating a regioselective intramolecular C-H bond activation/arylation cascade to construct the phenanthridinone core.[6][7]

This document serves as a comprehensive resource for researchers, offering insights into the reaction mechanism, detailed experimental protocols, and critical parameters that govern the success of this transformation.

The Linchpin of Success: The N,N-Dimethylamide Directing Group

The high efficiency and regioselectivity of this synthetic route are fundamentally enabled by the N,N-dimethylamide functional group, which acts as a bidentate directing group. In transition-metal-catalyzed C-H activation, a directing group is a Lewis-basic functional moiety within the substrate that coordinates to the metal center, positioning it in close proximity to a specific C-H bond.[6][8] This chelation assistance transforms an otherwise non-specific and high-energy intermolecular reaction into a highly favored, low-energy intramolecular process.

The N,N-dimethylamide group on the 2-bromobenzamide scaffold directs the palladium catalyst to a specific ortho C-H bond on the N-aryl ring. This pre-coordination forms a stable five-membered palladacycle intermediate, which dramatically lowers the activation energy for the subsequent C-H bond cleavage, ensuring the desired cyclization occurs with high precision.[9][10]

Reaction Mechanism: A Palladium-Catalyzed Cascade

The synthesis of phenanthridinones from 2-bromo-N-arylbenzamides proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The entire transformation is a domino reaction that efficiently forms a C-C and a C-N bond in a single operation.[11]

The proposed catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-bromine (C-Br) bond of the this compound substrate. This step forms a new aryl-Pd(II)-Br intermediate.

  • Concerted Metalation-Deprotonation (CMD): This is the crucial C-H activation step. Guided by the chelation of the amide oxygen, the palladium center is brought close to an ortho C-H bond of the N-aryl ring. In the presence of a base (e.g., acetate or carbonate), the C-H bond is cleaved via a concerted process, forming a six-membered palladacycle intermediate and regenerating the base. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed C-C bond from the palladacycle. This process forms the phenanthridinone product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle for Phenanthridinone Synthesis cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Key Components pd0 Pd(0)L_n oxidative_addition Aryl-Pd(II)-Br Intermediate pd0->oxidative_addition Oxidative Addition (Substrate In) palladacycle Palladacycle Intermediate oxidative_addition->palladacycle C-H Activation (CMD) (Base-mediated) product Phenanthridinone palladacycle->product Reductive Elimination product->pd0 Catalyst Regeneration substrate 2-bromo-N,N- dimethylbenzamide base Base (e.g., KOAc)

Figure 1: Proposed catalytic cycle for phenanthridinone synthesis.

Experimental Protocols

This section provides two robust, field-proven protocols for the synthesis of phenanthridinones. The first is a general method employing a phosphine ligand, while the second details a simplified, phosphine-free system.

General Experimental Workflow

The overall process for both protocols follows a standardized sequence of operations designed to ensure reproducibility and safety.

Figure 2: General experimental workflow for phenanthridinone synthesis.
Protocol 1: Palladium-Catalyzed Synthesis with Phosphine Ligand

This protocol is a highly reliable method adaptable for a wide range of substituted 2-bromo-N-arylbenzamides. The phosphine ligand (e.g., PPh₃) stabilizes the palladium catalyst and facilitates the reaction.[1][2]

Materials:

  • Substituted this compound (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5-10 mL)

  • Schlenk tube or similar reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a dry Schlenk tube, add the this compound (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube tightly and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction vigorously for 10-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 15 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired phenanthridinone.

Protocol 2: Phosphine-Free Palladium-Catalyzed Synthesis

This modified protocol offers a simpler, more cost-effective, and often "greener" alternative by omitting the phosphine ligand.[1][11] It has proven highly efficient for many substrates, particularly in polar aprotic solvents like DMA.

Materials:

  • Substituted this compound (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium acetate (KOAc, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA, 10 mL)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a dry reaction vessel, combine the this compound (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and KOAc (196 mg, 2.0 mmol).

  • Flush the vessel with an inert gas (nitrogen or argon) for 5 minutes.

  • Add anhydrous DMA (10 mL) via syringe.

  • Heat the mixture to 120-135 °C with vigorous stirring for 2-12 hours.[1] Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow steps 7-9 from Protocol 1 for the workup and purification procedure.

Data Summary and Comparison

The choice of reaction components can significantly impact yield and reaction time. The following table summarizes typical conditions reported in the literature, showcasing the versatility of this synthetic approach.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)DMF12010-2459-88[1][2]
2Pd(OAc)₂ (5)NoneKOAc (2)DMA120-1352-12up to 93[1][11]
3Pd(t-Bu₃P)₂ (5)-KOAc (2)DMA13012up to 95[12]
4Pd-PVP NPs (1-5)NoneK₂CO₃ (3)H₂O:DMA10024up to 95[5][13]

Troubleshooting and Key Considerations

  • Low Yield: Incomplete conversion can result from catalyst deactivation or insufficient reaction time/temperature. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. Increasing the catalyst loading or temperature may improve yields.

  • Side Reactions: Protodebromination (replacement of the bromine atom with hydrogen) can sometimes be observed. This is often minimized by ensuring a strictly inert atmosphere.

  • Substrate Scope: Electron-donating groups on the N-aryl ring generally facilitate the C-H activation step and lead to higher yields. Conversely, sterically hindered substrates (e.g., with ortho substituents on the N-aryl ring) may require longer reaction times or higher temperatures.[13]

  • Choice of Base: The base plays a critical role in the C-H activation step. While strong bases like Cs₂CO₃ are effective, weaker bases like KOAc are often sufficient and can be more economical.[12] The choice of base should be optimized for the specific substrate.

Conclusion

The palladium-catalyzed intramolecular C-H arylation of this compound derivatives is a highly efficient, reliable, and modular strategy for the synthesis of pharmacologically relevant phenanthridinones. The success of this method hinges on the use of the amide as an effective directing group to control regioselectivity. By carefully selecting the catalyst system, base, and solvent, researchers can access a diverse range of substituted phenanthridinones in good to excellent yields. The protocols and insights provided in this guide offer a solid foundation for the application of this powerful synthetic tool in drug discovery and organic synthesis programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide. BenchChem.
  • National Center for Biotechnology Information. (2023). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. PubMed Central. [Link]

  • Aleti, R. R., Festa, A. A., Voskressensky, L. G., & Van der Eycken, E. V. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5569. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. PubMed. [Link]

  • ResearchGate. (n.d.). Palladium-catalysed phenanthridinones from 2-bromobenzamides and aryl iodide. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journals. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. RSC Publishing. [Link]

  • Semantic Scholar. (2024). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2016). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. PubMed Central. [Link]

  • Organic Syntheses. (2022). Synthesis of Phenanthridinones via the Palladium- Catalyzed Annulation of Benzyne. Organic Syntheses. [Link]

  • ResearchGate. (2014). A Simple General Approach to Phenanthridinones via Palladium-Catalyzed Intramolecular Direct Arene Arylation. ResearchGate. [Link]

  • ResearchGate. (2016). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. ResearchGate. [Link]

  • Ackermann, L. (2015). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 48(4), 1075-1085. [Link]

  • ResearchGate. (n.d.). Biologically active examples of phenanthridinone (A) and benzochromene.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. PubMed Central. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the phenanthridinone synthesis. ResearchGate. [Link]

  • ACS Publications. (2023). Construction of Phenanthridinone Skeletons through Palladium- Catalyzed Annulation. The Journal of Organic Chemistry. [Link]

  • Gilman, H., & Eisch, J. (1957). The Chemistry and Synthetic Applications of the Phenanthridinone System. Journal of the American Chemical Society, 79(20), 5479–5483. [Link]

  • SciSpace. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. [Link]

  • ResearchGate. (n.d.). Directing groups (DG) based strategies for C−H activation. ResearchGate. [Link]

  • ResearchGate. (2019). Palladium-Catalyzed Deaminative Phenanthridinone Synthesis from Aniline via C-H Bond Activation. ResearchGate. [Link]

  • University of Münster. (n.d.). C-H Activation. [Link]

  • Royal Society of Chemistry. (2020). Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides. Chemical Communications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet often challenging transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields and purity.

PART 1: Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary pathways, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scale, and the desired purity profile.

  • Route A: Direct Amidation of 2-Bromobenzoic Acid. This is the most convergent approach, forming the amide bond directly. Its success is highly dependent on the effective activation of the carboxylic acid, which can be sterically hindered by the ortho-bromo group.

  • Route B: Acyl Chloride Intermediate. A two-step process where 2-bromobenzoic acid is first converted to the more reactive 2-bromobenzoyl chloride. This intermediate is then reacted with dimethylamine. While adding a step, this route can often be more robust and higher-yielding if the acyl chloride is handled correctly.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Intermediates & Products 2BA 2-Bromobenzoic Acid 2BCl 2-Bromobenzoyl Chloride 2BA->2BCl Activation (SOCl₂, (COCl)₂) Product This compound 2BCl->Product Route B Acylation (Dimethylamine, Base)

Caption: Primary synthetic routes to this compound.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.

Q1: My direct amidation from 2-bromobenzoic acid is giving low yields. What are the most likely causes?

Low yields in direct amide coupling reactions are frequent and typically stem from one of four areas: inefficient carboxylic acid activation, deactivation of the amine, competing side reactions, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. If the coupling reagent is old, used in insufficient amounts, or is inherently too weak for this sterically hindered substrate, activation will be incomplete.[1]

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water in your solvents or reagents can revert the intermediate back to the starting carboxylic acid, halting the reaction. It is critical to use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Steric Hindrance: The bromine atom at the ortho-position of the benzoic acid can sterically hinder the approach of both the coupling reagent and the amine, slowing down the reaction rate.[1][3] This makes the choice of a highly efficient coupling reagent particularly important.

  • Suboptimal Conditions: Incorrect temperature, solvent, or base can significantly reduce yield. Polar aprotic solvents like DMF or DCM are generally preferred.[2] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often required to scavenge protons produced during the reaction without competing with the dimethylamine nucleophile.[2][4]

Q2: With so many coupling reagents available, how do I choose the best one for this specific synthesis?

The choice of coupling reagent is the most critical factor for a successful direct amidation. For challenging substrates like 2-bromobenzoic acid, stronger and faster-acting reagents are often worth the extra cost.

Coupling ReagentCommon AdditiveTypical BaseRelative Performance & Key Considerations
EDC (Carbodiimide)HOBt or OxymaPureDIPEAStandard Choice: Cost-effective and the urea byproduct is water-soluble, which simplifies purification compared to DCC.[1][5] May require longer reaction times or elevated temperatures for this hindered substrate.
DCC (Carbodiimide)HOBtDIPEAHigh Reactivity: Very effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, often complicating purification.[6][7][8]
HATU (Uronium Salt)None requiredDIPEAGold Standard: Highly efficient and fast-acting, especially for challenging or sterically hindered couplings.[2][5][8] Often gives the cleanest reactions and highest yields. The higher cost is a primary drawback.
T3P® (Phosphonic Anhydride)None requiredPyridine or DIPEAVersatile & Safe: A powerful water scavenger that promotes efficient coupling. The byproducts are water-soluble, leading to a straightforward workup.[5] An excellent alternative to carbodiimides and uronium salts.

Recommendation: For initial attempts and small-scale synthesis, HATU is the most reliable choice to maximize the chance of success. For scale-up or cost-sensitive applications, optimizing the reaction with EDC/OxymaPure or T3P® is recommended.

Coupling_Mechanism RCOOH 2-Bromobenzoic Acid ActivatedEster Activated Intermediate (Highly Reactive) RCOOH->ActivatedEster + Step 1: Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Step 2: Nucleophilic Attack Amine Dimethylamine (HNMe₂) Amine->Tetrahedral Product This compound Tetrahedral->Product Collapse Byproduct Byproducts Tetrahedral->Byproduct

Caption: Generalized mechanism of amide bond formation using a coupling agent.

Q3: I am using the 2-bromobenzoyl chloride route, but my yield is still poor. What could be going wrong?

This robust method can still fail if not executed with care. The primary culprit is often the quality and handling of the 2-bromobenzoyl chloride intermediate.

  • Degradation of 2-Bromobenzoyl Chloride: Acyl chlorides are extremely sensitive to moisture.[9] Exposure to atmospheric humidity will rapidly hydrolyze it back to 2-bromobenzoic acid, which will not react with the amine under these conditions. Ensure the acyl chloride is either freshly prepared and used immediately or is of high purity from a commercial supplier and handled under strictly anhydrous conditions.[9][10]

  • Incorrect Stoichiometry of Base: The reaction of 2-bromobenzoyl chloride with dimethylamine produces one equivalent of hydrochloric acid (HCl). A base (like triethylamine, DIPEA, or even excess dimethylamine) is required to neutralize this acid.[9] If an insufficient amount of base is used, the HCl will protonate the dimethylamine, rendering it non-nucleophilic and stopping the reaction. At least two equivalents of dimethylamine or one equivalent of dimethylamine and one equivalent of a tertiary amine base are typically used.

  • Temperature Control: The acylation reaction is often highly exothermic.[9] Adding the acyl chloride to the amine solution too quickly without adequate cooling (e.g., an ice bath) can lead to side reactions and decomposition, reducing the overall yield.

Q4: What is a reliable procedure for purifying the final product and removing common impurities?

Effective purification begins with a well-designed aqueous workup to remove the bulk of impurities before chromatography or recrystallization.[6]

Common Impurities:

  • Unreacted 2-bromobenzoic acid: An acidic impurity.

  • Unreacted dimethylamine: A basic impurity (if not used as the HCl salt).

  • Coupling agent byproducts: Such as DCU (if using DCC) or water-soluble byproducts from EDC, HATU, etc.[6]

Troubleshooting Purification

ObservationProbable CauseRecommended Solution
Product contains starting carboxylic acid (by NMR/TLC). Incomplete reaction or insufficient basic wash.Wash the organic layer with a mild aqueous base like 1M NaHCO₃ or 1M Na₂CO₃ solution to deprotonate and extract the acid into the aqueous layer.[6]
Product contains residual amine starting material. Insufficient acidic wash.Wash the organic layer with a mild aqueous acid like 1M HCl or 1M citric acid to protonate and remove the excess amine.[6]
Insoluble white powder present in the organic layer. Likely dicyclohexylurea (DCU) byproduct from a DCC-mediated coupling.Filter the crude reaction mixture through a pad of Celite® before the aqueous workup.[6]
Product streaks on TLC plate. Baseline impurities or overloading.Perform the recommended liquid-liquid extraction workup before attempting column chromatography.

digraph "Purification_Workflow" {
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// Nodes
Crude [label="Crude Reaction Mixture"];
Filter[label="Filter (if DCC used)\nto remove DCU"];
Extract [label="Dissolve in Organic Solvent\n(e.g., Ethyl Acetate)"];
Wash_Base [label="Wash with aq. NaHCO₃\n(Removes Acidic Impurities)"];
Wash_Acid [label="Wash with aq. HCl\n(Removes Basic Impurities)"];
Wash_Brine [label="Wash with Brine\n(Removes Water)"];
Dry [label="Dry over Na₂SO₄ / MgSO₄"];
Concentrate [label="Concentrate in vacuo"];
Final [label="Final Purification\n(Column Chromatography or Recrystallization)"];
Pure [label="Pure Product", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges
Crude -> Filter;
Filter -> Extract;
Extract -> Wash_Base;
Wash_Base -> Wash_Acid;
Wash_Acid -> Wash_Brine;
Wash_Brine -> Dry;
Dry -> Concentrate;
Concentrate -> Final;
Final -> Pure;

}

Caption: A robust workflow for the purification of this compound.

PART 3: Experimental Protocols

Protocol 1: High-Yield Synthesis via Direct Amidation (HATU Coupling)

This protocol is optimized for high yield and purity on a laboratory scale.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.2 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Amine Addition: Add a solution of dimethylamine (1.2 eq, either as a solution in THF or from dimethylamine hydrochloride with an additional equivalent of base) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and proceed with the purification workflow as described in Part 2, Q4.

Protocol 2: Purification by Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a hexane/ethyl acetate solvent system. A typical starting eluent is 5-10% ethyl acetate in hexanes.[6]

  • Loading: Dry load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30%). Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.[11]

References

  • König, S., et al. (2012). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. PubMed. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (54616-47-6). Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Wang, D., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • PubMed Central. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Study.com. (n.d.). Predict the organic product formed when BzCI reacts with dimethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask.... Retrieved from [Link]

  • Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Chegg.com. (2017). Solved A. Benzoyl chloride reacts with dimethylamine to give. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

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common side reactions in the synthesis of 2-bromo-N,N-dimethylbenzamide and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common side reactions and troubleshooting strategies encountered during the synthesis of this important chemical intermediate. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: I've followed the standard procedure of reacting 2-bromobenzoyl chloride with dimethylamine, but my yield of this compound is consistently low. What could be the primary cause?

Answer: The most probable culprit for low yields in this acylation reaction is the hydrolysis of the starting material, 2-bromobenzoyl chloride . Acyl chlorides are highly reactive and susceptible to reaction with water, even trace amounts present in your solvents, glassware, or the atmosphere.[1] This side reaction converts the acyl chloride back to the less reactive 2-bromobenzoic acid, which will not react with dimethylamine under these conditions.

Troubleshooting & Avoidance:
  • Strict Anhydrous Conditions: All solvents, particularly the one used to dissolve 2-bromobenzoyl chloride (e.g., dichloromethane), must be anhydrous.[1] It is best practice to use a freshly opened bottle of anhydrous solvent or to dry the solvent over molecular sieves prior to use.

  • Dry Glassware: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen or argon) before use.[1]

  • Inert Atmosphere: Conducting the reaction under a positive pressure of an inert gas like nitrogen or argon is crucial to prevent atmospheric moisture from entering the reaction vessel.[1]

Issue 2: Formation of a White Precipitate and an Acidic Reaction Mixture

Question: During the addition of dimethylamine to my solution of 2-bromobenzoyl chloride, I observe the formation of a significant amount of a white precipitate, and my reaction mixture becomes acidic. Is this normal?

Answer: Yes, this is an expected observation. The reaction between an acyl chloride and an amine produces the desired amide and one equivalent of hydrochloric acid (HCl) as a byproduct.[2][3] The dimethylamine is a base and will react with the generated HCl to form dimethylammonium chloride, a salt that is often insoluble in common organic solvents and precipitates out as a white solid.

However, this side reaction consumes a second equivalent of your dimethylamine nucleophile, which can lead to a maximum theoretical yield of only 50% if the stoichiometry is 1:1.[3]

Troubleshooting & Avoidance:
  • Use of an Additional Base: To neutralize the HCl byproduct without consuming your primary nucleophile, it is standard practice to add a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, to the reaction mixture.[4][5] This sacrificial base will react with the HCl, allowing the dimethylamine to react completely with the 2-bromobenzoyl chloride.

  • Stoichiometry Adjustment: A common strategy involves using at least two equivalents of dimethylamine: one to react with the acyl chloride and the second to act as the base to neutralize the HCl.[3]

Reagent Strategy Dimethylamine (equivalents) Additional Base (equivalents) Pros Cons
Amine as Base>2.00Simpler reagent profile.Requires excess of a potentially expensive amine.
Sacrificial Base1.0 - 1.21.1 - 1.5 (e.g., Et₃N)More efficient use of the primary amine.Requires an additional reagent and subsequent removal.
Issue 3: Presence of Unreacted 2-Bromobenzoic Acid in the Final Product

Question: After my work-up, I'm finding a significant amount of 2-bromobenzoic acid contaminating my this compound. How can I remove this, and how can I prevent its formation in the first place?

Answer: The presence of 2-bromobenzoic acid is typically due to the hydrolysis of unreacted 2-bromobenzoyl chloride during the work-up or from hydrolysis during the reaction itself, as discussed in Issue 1.[1]

Avoidance & Purification Protocol:

Prevention: The key to preventing the formation of 2-bromobenzoic acid is to ensure the complete consumption of the 2-bromobenzoyl chloride under strictly anhydrous conditions.

Purification via Liquid-Liquid Extraction: A standard acidic and basic wash during the work-up is highly effective at removing both unreacted starting materials and byproducts.[6]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any remaining dimethylamine, making it water-soluble and removing it into the aqueous layer.[6]

  • Basic Wash: Subsequently, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic 2-bromobenzoic acid, converting it to its water-soluble carboxylate salt, which will be extracted into the aqueous layer.[6]

  • Brine Wash & Drying: Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, and then dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[6]

G

Issue 4: Alternative Synthesis Route from 2-Bromobenzoic Acid

Question: I only have 2-bromobenzoic acid available, not the acyl chloride. What is the best way to synthesize this compound from the carboxylic acid?

Answer: Synthesizing the amide directly from a carboxylic acid and an amine is possible but generally requires coupling agents or conversion of the carboxylic acid to a more reactive species. The most common and efficient method is a two-step process: first, convert the 2-bromobenzoic acid to 2-bromobenzoyl chloride, and then react the acyl chloride with dimethylamine as previously described.

Step 1: Conversion of Carboxylic Acid to Acyl Chloride

Several reagents can be used for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common.[7][8][9]

  • Using Thionyl Chloride (SOCl₂): This is a widely used and effective method.[8][9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up.[7]

  • Using Oxalyl Chloride ((COCl)₂): This reagent is often considered milder and more selective than thionyl chloride.[10] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-bromobenzoyl chloride using Thionyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

  • Reagents: Add 2-bromobenzoic acid to the flask, followed by an excess of thionyl chloride (typically 2-3 equivalents). A solvent such as toluene or dichloromethane can be used, or the reaction can be run neat.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride can often be used in the next step without further purification.

G Start 2-Bromobenzoic Acid Reagent + SOCl₂ (Thionyl Chloride) Start->Reagent Intermediate 2-Bromobenzoyl Chloride Reagent->Intermediate Step 1: Acyl Chloride Formation Byproducts Gaseous Byproducts (SO₂ + HCl) Reagent->Byproducts generates Amine + 2 eq. Dimethylamine + Base (e.g., Et₃N) Intermediate->Amine Product This compound Amine->Product Step 2: Amidation

References

  • Benchchem. (n.d.). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • Brainly.com. (2020, November 6). Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete,.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
  • Benchchem. (n.d.). Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral Data Comparison Guide.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination, with a specific focus on the coupling of 2-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their C-N cross-coupling reactions involving this challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this transformation.

The presence of the ortho-N,N-dimethylbenzamide group in the substrate introduces significant steric hindrance and the potential for catalyst inhibition through coordination, making the selection of optimal reaction conditions paramount. This guide will equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound considered challenging?

A1: The primary challenges stem from the ortho-substituted N,N-dimethylbenzamide group. This group exerts significant steric hindrance around the reaction center, which can slow down both the oxidative addition of the palladium catalyst and the subsequent reductive elimination step.[1] Additionally, the amide functionality can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive species.

Q2: What is the most critical factor for a successful amination of this substrate?

A2: The choice of the phosphine ligand is arguably the most critical factor. Due to the steric bulk of the substrate, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step.[1] Furthermore, their steric presence facilitates the final reductive elimination to release the product.

Q3: Which type of base is most suitable for this reaction?

A3: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, if your amine coupling partner or product contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[2]

Q4: Can the amide group in this compound be problematic?

A4: Yes, the amide group can be a coordinating functionality that interacts with the palladium center. This can sometimes lead to catalyst inhibition. The use of bulky ligands helps to mitigate this by sterically shielding the palladium center and disfavoring unproductive coordination. In some cases, the choice of a less coordinating solvent can also be beneficial.

Q5: What are the common side reactions to look out for?

A5: The most common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom. This is often a result of a slow reductive elimination step compared to competing pathways like β-hydride elimination (if the amine has β-hydrogens). Another potential side product is the formation of biaryl compounds, although this is less common in C-N coupling reactions. Careful optimization of the catalyst system and reaction conditions can minimize these side reactions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Suboptimal Ligand: The ligand is not bulky or electron-rich enough to overcome steric hindrance. 3. Insufficient Base Strength: The base is not strong enough to deprotonate the amine-palladium complex. 4. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation barriers.1. Use a palladium precatalyst (e.g., a G3 or G4 precatalyst) for reliable generation of the active Pd(0) species. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. 2. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[4] 3. Switch to a stronger base like NaOt-Bu or LHMDS. 4. Increase the reaction temperature in increments of 10-20 °C. Toluene or dioxane are suitable high-boiling solvents.
Formation of Hydrodehalogenation Side Product 1. Slow Reductive Elimination: The final step of the catalytic cycle is slow, allowing for competing decomposition pathways. 2. Presence of Water: Traces of water can act as a proton source.1. Employ a more electron-rich and sterically hindered ligand to accelerate reductive elimination. Increasing the catalyst loading slightly may also help. 2. Ensure all reagents, solvents, and glassware are scrupulously dried. Use of a freshly opened bottle of anhydrous solvent is recommended.
Incomplete Reaction Despite Prolonged Reaction Time 1. Catalyst Deactivation: The catalyst may be degrading over time at elevated temperatures. 2. Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalysis.1. Consider using a lower reaction temperature with a more active catalyst system. A higher catalyst loading might be necessary to drive the reaction to completion. 2. Dilute the reaction mixture by adding more solvent. This can sometimes disfavor product inhibition.
Difficulty in Purifying the Product from Ligand-Derived Impurities 1. Excess Ligand: Using a large excess of the phosphine ligand. 2. Ligand Oxidation: The phosphine ligand can be oxidized during the reaction or workup.1. Use a palladium precatalyst where the ligand-to-palladium ratio is well-defined. Avoid using a large excess of free ligand. 2. After the reaction is complete, a mild oxidation (e.g., with a small amount of aqueous hydrogen peroxide) can convert the residual phosphine to its oxide, which is often easier to remove by chromatography. Alternatively, a wash with a dilute acid solution can sometimes remove phosphine oxides.

Experimental Protocols

Representative Protocol for the Amination of this compound with a Primary Amine

This protocol is a general starting point and may require optimization for specific primary amines.

Reagents and Equipment:

  • This compound

  • Primary amine (1.1 - 1.2 equivalents)

  • XPhos Pd G3 precatalyst (1-3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene (or dioxane)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vial, add this compound, the XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Under the inert atmosphere, add the anhydrous toluene, followed by the primary amine via syringe.

  • Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition + Ar-Br Amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex + Base - Base-H⁺Br⁻ Product Ar-NR₂ (Product) Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen Catalyst_regen->Pd0 Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_SM Is Starting Material Consumed? Start->Check_SM Check_Catalyst Optimize Catalyst System: - Use Precatalyst - Increase Loading Check_SM->Check_Catalyst No Side_Products Side Products Observed? Check_SM->Side_Products Yes Check_Ligand Screen Bulky Ligands: XPhos, RuPhos, BrettPhos Check_Catalyst->Check_Ligand Check_Base Increase Base Strength: NaOtBu > Cs₂CO₃ Check_Ligand->Check_Base Check_Temp Increase Temperature Check_Base->Check_Temp Success Improved Yield Check_Temp->Success Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Yes Optimize_RE Promote Reductive Elimination: - More Electron-Rich Ligand - Ensure Anhydrous Conditions Hydrodehalogenation->Optimize_RE Yes Other_Side_Products Address Other Side Products: - Adjust Stoichiometry - Lower Temperature Hydrodehalogenation->Other_Side_Products No Optimize_RE->Success Other_Side_Products->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Coupling of Bromobenzene with Secondary Aryl Amines in the Presence of Commercially Available Phosphines and Palladium Catalysts - ResearchGate. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - NIH. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - NIH. Available at: [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Purification Strategies for 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound, a key intermediate in various synthetic applications.

Introduction: The Critical Role of Purity

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its purity is paramount, as trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants in final active pharmaceutical ingredients (APIs). This guide provides a systematic approach to identifying and removing common impurities.

Understanding the Impurity Profile

The most common impurities in crude this compound originate from its synthesis, typically the Schotten-Baumann reaction between 2-bromobenzoyl chloride and dimethylamine.[2]

Common Impurities Include:

  • Unreacted Starting Materials: 2-bromobenzoyl chloride and residual dimethylamine.

  • Hydrolysis Products: 2-bromobenzoic acid, formed from the reaction of 2-bromobenzoyl chloride with water.

  • Side-Reaction Products: Depending on reaction conditions, other related benzamide species may be formed.

The first step in any purification strategy is to understand the nature of these impurities to select the most effective removal method.

Purification Strategy Selection: A Logic-Based Workflow

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a decision-making framework.

Purification_Workflow start Crude this compound liquid_extraction Liquid-Liquid Extraction start->liquid_extraction Initial Work-up acid_wash Aqueous Base Wash (e.g., NaHCO3 soln.) liquid_extraction->acid_wash Removes acidic impurities base_wash Aqueous Acid Wash (e.g., dilute HCl) acid_wash->base_wash Removes basic impurities brine_wash Brine Wash & Drying base_wash->brine_wash Removes water purity_check1 Assess Purity (TLC, HPLC) brine_wash->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity Insufficient (Crystalline Solid) column_chromatography Column Chromatography purity_check1->column_chromatography Purity Insufficient (Oily or Complex Mixture) final_product High-Purity Product purity_check1->final_product Purity Sufficient recrystallization->final_product column_chromatography->final_product

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Liquid-Liquid Extraction for Initial Work-up

Q1: Why is a liquid-liquid extraction the recommended first step after synthesis?

A1: A liquid-liquid extraction is a highly effective and scalable method to perform a bulk removal of acidic and basic impurities.[3] By washing the organic solution of your crude product with aqueous acidic and basic solutions, you can selectively ionize and remove unreacted starting materials and byproducts into the aqueous phase.

Troubleshooting Guide: Liquid-Liquid Extraction

Issue Possible Cause(s) Suggested Solution(s)
Emulsion formation during extraction - Vigorous shaking. - High concentration of crude product.- Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine to break the emulsion. - Dilute the organic layer with more solvent.
Poor separation of layers - Densities of the organic and aqueous layers are too similar.- Add brine to the aqueous layer to increase its density.
Product precipitates in the separatory funnel - The organic solvent is not suitable, or the product concentration is too high.- Add more of a suitable organic solvent to redissolve the product.
Section 2: Purification by Recrystallization

Q2: When should I choose recrystallization over column chromatography?

A2: Recrystallization is ideal when your crude product is a solid and you have a good understanding of a suitable solvent system. It is often more time and solvent-efficient for large-scale purifications compared to chromatography.

Q3: How do I select the best solvent for recrystallization?

A3: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below.[4] A systematic solvent screening with small amounts of your crude product is the most effective approach.

Solvent Selection Table for Recrystallization

Solvent Boiling Point (°C) Predicted Solubility of this compound Notes
Ethanol 78Moderately soluble at room temp, very soluble when hot.A good starting point for amides.[5][6]
Isopropanol 82Similar to ethanol.Another good alcohol-based solvent.[6]
Ethyl Acetate / Hexane 77 / 69Soluble in ethyl acetate, poorly soluble in hexane.A mixed solvent system can be highly effective.[5]
Ethanol / Water 78 / 100Soluble in ethanol, insoluble in water.Water can be used as an anti-solvent.[4]

Troubleshooting Guide: Recrystallization

Issue Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated.- Use a lower boiling point solvent. - Add a slightly larger volume of hot solvent and allow it to cool more slowly.
No crystals form upon cooling - The solution is not saturated. - The cooling process is too slow.- Boil off some of the solvent to increase the concentration and allow to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product.[5]
Low recovery of purified product - Too much solvent was used. - The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration.[5]
Section 3: Purification by Column Chromatography

Q4: Under what circumstances is column chromatography the best choice?

A4: Column chromatography is the preferred method when you have a complex mixture of impurities, when the impurities have similar solubility to your product, or when your product is an oil. It offers high-resolution separation but can be more time and solvent-intensive.

Q5: What is a good starting eluent system for column chromatography?

A5: For benzamide derivatives on silica gel, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common and effective eluent system.[5] A good starting point is a 9:1 or 4:1 mixture of hexane to ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound.[4]

Troubleshooting Guide: Column Chromatography

Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC - The eluent system is not optimal.- Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity.
Compound streaks or "tails" on the column - The compound is interacting too strongly with the acidic silica gel. - The sample was overloaded on the column.- Consider adding a small amount (e.g., 1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.[7] - Use a smaller amount of crude product relative to the amount of silica gel.
The product does not elute from the column - The eluent is not polar enough. - The compound may be decomposing on the silica.- Gradually increase the polarity of the eluent (gradient elution). - Test the stability of your compound on a small amount of silica before running a column.[7]

Experimental Protocols

Protocol 1: Work-up using Liquid-Liquid Extraction

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will deprotonate and remove any 2-bromobenzoic acid into the aqueous layer. Drain and discard the aqueous layer.

  • Acidic Wash: Wash the organic layer with a 1 M aqueous solution of HCl. This will protonate and remove any residual dimethylamine. Drain and discard the aqueous layer.

  • Brine Wash and Drying: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove dissolved water.[3] Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product for further purification.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on prior screening, select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently with stirring until the solid dissolves completely.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities, then dry the purified crystals under vacuum.[5]

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and pack the column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and carefully load it onto the top of the silica bed.[3]

  • Elution: Add the eluent to the top of the column and begin collecting fractions, monitoring the elution process using TLC.[3]

  • Product Isolation: Combine the pure fractions as identified by TLC and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

References

  • Chemchart. This compound (54616-47-6). [Link]

  • Sciencemadness.org. synthesis of 2-bromobenzoyl chloride. [Link]

  • ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. [Link]

  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • PubChem. This compound | C9H10BrNO | CID 3264342. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-bromo-N,N-dimethylbenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up of 2-bromo-N,N-dimethylbenzamide synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions to support your process development from the laboratory bench to pilot and production scales. As Senior Application Scientists, we understand that scaling up a chemical synthesis introduces a new set of variables and potential pitfalls. This resource is structured to anticipate and address these challenges with scientific rigor and field-proven insights.

Troubleshooting Guide: From Common Setbacks to Robust Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of this compound.

Issue 1: Reaction Exotherm and Temperature Control

Q1: My pilot-scale reaction is experiencing a significant and difficult-to-control exotherm upon the addition of dimethylamine to the 2-bromobenzoyl chloride solution. How can I mitigate this?

A1: The acylation of dimethylamine with 2-bromobenzoyl chloride is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction. Here’s a systematic approach to manage the exotherm:

  • Controlled Addition: Implement a slow, controlled addition of one of the reactants. A common industrial practice is to add the 2-bromobenzoyl chloride solution to the dimethylamine solution. This ensures that the highly reactive acyl chloride is immediately consumed, preventing its accumulation.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated. However, this may impact reaction kinetics and downstream processing, so it requires optimization.

  • Cooling Efficiency: Ensure your reactor's cooling system is adequate for the heat of reaction. Consider using a jacketed reactor with a reliable chilling unit. For very vigorous reactions, internal cooling coils can provide additional heat exchange surface area.

  • Reverse Addition: In some cases, adding the dimethylamine solution to the 2-bromobenzoyl chloride can be advantageous, particularly if the amine is more stable at lower temperatures. This should be carefully evaluated at the lab scale first.

  • Continuous Flow Synthesis: For large-scale production, transitioning to a continuous flow reactor can offer superior heat and mass transfer, providing excellent control over the reaction exotherm.[1]

Issue 2: Impurity Profile and Side Reactions

Q2: After scaling up, I'm observing a new set of impurities in my crude this compound that were not significant at the lab scale. What are the likely culprits and how can I minimize them?

A2: The impurity profile can change significantly with scale due to longer reaction times, localized temperature fluctuations, and variations in mixing. Here are the most common impurities and strategies for their control:

  • 2-Bromobenzoic Acid: This is a primary byproduct resulting from the hydrolysis of 2-bromobenzoyl chloride.[2] Even trace amounts of moisture in the reactants or solvent can become significant at scale.

    • Mitigation: Use anhydrous solvents and ensure all reactants are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress.

  • Over-acylation/Diacylation Byproducts: If using a primary amine, this is a more common issue. While less likely with a secondary amine like dimethylamine, impurities in the amine source could lead to unexpected side products.

  • Color Formation: Yellowish or brownish discoloration in the crude product is often due to the presence of unreacted starting materials or their degradation products.[2]

    • Mitigation: Ensure complete reaction by monitoring with in-process controls (e.g., HPLC, GC). Purification steps like carbon treatment or recrystallization can often remove colored impurities.

Issue 3: Work-up and Product Isolation

Q3: My aqueous work-up at a larger scale is leading to emulsion formation, making phase separation difficult and time-consuming. What can I do to improve this?

A3: Emulsion formation is a common challenge during the work-up of amide syntheses, especially when a biphasic solvent system is used as in the Schotten-Baumann reaction.[3][4]

  • Solvent Selection: The choice of organic solvent is critical. While dichloromethane is common in the lab, it can be problematic at scale due to its volatility and density being close to water. Consider switching to a less dense and higher boiling solvent like toluene or ethyl acetate.

  • Brine Wash: After the initial aqueous washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Phase-Separation Aids: In some cases, the addition of a small amount of a different solvent or a solid filter aid can help to break up the emulsion.

  • Centrifugation: For persistent emulsions at an industrial scale, centrifugation can be an effective, albeit equipment-intensive, solution.

Issue 4: Purification and Crystallization

Q4: I am struggling to develop a robust and scalable crystallization process for this compound. My product either "oils out" or the yield is poor.

A4: Developing a reliable crystallization process is key to achieving high purity and a consistent final product form.

  • Solvent Screening: A systematic solvent screen is essential. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, consider solvent systems like isopropanol/water, ethanol/water, or ethyl acetate/heptane.[2]

  • "Oiling Out": This occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

    • Solution: Use a lower boiling point solvent or a solvent mixture. Ensure a slow and controlled cooling rate. Seeding the solution with a small amount of pure product at the appropriate temperature can also prevent oiling out by providing nucleation sites.[2]

  • Improving Yield:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or chiller. This promotes the formation of larger, purer crystals.

    • Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can be a very effective method for inducing crystallization at scale.

ParameterRecommended ConditionRationale
Crystallization Solvent Isopropanol/Water or Ethyl Acetate/HeptaneProvides a good solubility gradient with temperature.
Cooling Profile Slow, controlled cooling (e.g., 10-20°C/hour)Promotes the growth of larger, purer crystals and prevents "oiling out".
Seeding Add 0.1-1% (w/w) of pure seed crystalsInduces crystallization at the desired level of supersaturation, leading to better control over particle size and morphology.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and industrially viable route is the Schotten-Baumann reaction between 2-bromobenzoyl chloride and dimethylamine.[5] This reaction is typically fast and high-yielding. An alternative is the direct amidation of 2-bromobenzoic acid with dimethylamine using a coupling agent, but this is often less atom-economical and more expensive for large-scale production.[6]

Q2: What are the key safety considerations when scaling up the production of this compound?

A2:

  • Handling of 2-bromobenzoyl chloride: This reagent is corrosive and moisture-sensitive. It should be handled in a closed system under an inert atmosphere. Personal protective equipment (PPE) is essential.

  • Exotherm Management: As discussed in the troubleshooting section, the reaction exotherm must be carefully controlled to prevent a runaway reaction. A thorough process safety assessment, including reaction calorimetry, is highly recommended before scaling up.[7]

  • Off-gassing: The reaction of 2-bromobenzoic acid with a chlorinating agent like thionyl chloride to produce the acyl chloride will generate significant amounts of HCl and SO₂ gas, which must be scrubbed.[7]

  • Dimethylamine: This is a flammable and toxic gas or solution. Appropriate handling procedures and ventilation are required.

Q3: How can I monitor the progress of the reaction at a larger scale?

A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency at scale. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods for quantitatively tracking the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be a quick qualitative check.

Q4: What are the typical specifications for the starting materials (2-bromobenzoyl chloride and dimethylamine) to ensure a successful scale-up?

A4: The purity of your starting materials is critical. For 2-bromobenzoyl chloride, ensure it is free from significant amounts of the corresponding benzoic acid, as this can affect stoichiometry and introduce impurities. For dimethylamine, use a reputable supplier and ensure the concentration of the solution is accurately known. The presence of other amines as impurities could lead to the formation of different amide byproducts.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • 2-bromobenzoyl chloride

  • Dimethylamine (40% solution in water)

  • Sodium hydroxide

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the dimethylamine solution and cool to 0-5 °C.

  • Base Addition: Add a solution of sodium hydroxide to the reactor, maintaining the temperature below 10 °C.

  • Acyl Chloride Addition: Slowly add the 2-bromobenzoyl chloride dissolved in toluene to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by HPLC.

  • Work-up: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.

  • Washes: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Isopropanol

  • Water

Procedure:

  • Dissolution: In a suitable reactor, dissolve the crude product in a minimal amount of hot isopropanol (approximately 60-70 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid.

  • Crystallization: Slowly add water to the hot solution until the solution becomes slightly turbid. Re-heat to clarify and then allow the solution to cool slowly and controllably to room temperature.

  • Cooling: Further cool the mixture to 0-5 °C and hold for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

reaction_pathway 2-Bromobenzoyl Chloride 2-Bromobenzoyl Chloride Product This compound 2-Bromobenzoyl Chloride->Product Dimethylamine Dimethylamine Dimethylamine->Product Byproduct Dimethylammonium Chloride

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Purity in Scale-Up exotherm Uncontrolled Exotherm? start->exotherm impurities New Impurities Observed? exotherm->impurities No exotherm_sol Improve Cooling & Controlled Addition exotherm->exotherm_sol Yes isolation Isolation Issues (e.g., Emulsion)? impurities->isolation No impurities_sol Use Anhydrous Conditions & Monitor Reaction impurities->impurities_sol Yes isolation_sol Optimize Solvent & Use Brine Wash isolation->isolation_sol Yes end Process Optimized isolation->end No exotherm_sol->impurities impurities_sol->isolation isolation_sol->end

Caption: Troubleshooting workflow for scale-up challenges.

References

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. Available at: [Link]

  • Green, versatile, and scale-up synthesis of amides by aerobic oxidative amination over Ag2O/P-C3N4 photocatalyst. ResearchGate. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available at: [Link]

  • Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom Publishing. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Reaction Chemistry & Engineering. RSC Publishing. Available at: [Link]

  • Schotten-Baumann reaction. chemeurope.com. Available at: [Link]

  • This compound (54616-47-6). Chemchart. Available at: [Link]

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preventing the formation of N,N-diacylated byproducts in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing the Formation of N,N-Diacylated Byproducts

Welcome to the technical support hub for synthetic chemistry. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in multi-step syntheses. This guide is designed to provide you with in-depth troubleshooting strategies and preventative protocols to address a common and often frustrating issue: the formation of N,N-diacylated byproducts during the acylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a higher molecular weight byproduct in my acylation reaction. Could it be an N,N-diacylated species?

A1: It's highly probable. N,N-diacylation occurs when a primary amine is acylated twice. This results in a byproduct with a molecular weight corresponding to the starting amine plus two acyl groups. The most reliable way to confirm its identity is through analytical techniques like LC-MS, which can provide an accurate mass, and NMR, which would show characteristic shifts and the absence of the N-H proton.

Q2: Why is the initially formed amide reacting a second time? I thought amides were poor nucleophiles.

A2: You are correct; amides are generally not very nucleophilic because the nitrogen lone pair is delocalized into the carbonyl system.[1][2] However, under certain conditions, the amide can be deprotonated to form an amidate anion, which is a much stronger nucleophile and can readily react with another equivalent of the acylating agent. This is especially prevalent with highly reactive acylating agents or when strong bases are used.

Q3: Can I just use a stoichiometric amount (1.0 equivalent) of my acylating agent to prevent diacylation?

A3: While controlling stoichiometry is a crucial first step, it often isn't sufficient on its own. Localized concentration effects, especially during slow addition, can still lead to regions where the acylating agent is in excess relative to the unreacted primary amine. The product amine, being more nucleophilic than the product amide, will react faster, but if conditions allow for amide deprotonation, diacylation can still occur.

Q4: My primary amine is sterically hindered. Should I still be concerned about diacylation?

A4: Steric hindrance around the nitrogen atom significantly reduces the likelihood of N,N-diacylation.[3][4] The bulky substituents impede the approach of the second acylating agent to the already substituted nitrogen atom. While not impossible, diacylation is a much less common problem for hindered amines compared to unhindered ones like simple alkylamines or anilines.

In-Depth Troubleshooting Guide
The Root Cause: Understanding the Mechanism of N,N-Diacylation

The formation of the desired N-monoacylated amide is typically a rapid and favorable reaction. However, the potential for a second acylation event is always present and is governed by the reactivity of the species in the flask. The overall process can be visualized as a competition between kinetic and thermodynamic pathways.

  • Kinetic Product (Desired): The initial reaction of the highly nucleophilic primary amine with the acylating agent is very fast. This N-monoacylated amide is the kinetic product .[5][6][7][8]

  • Thermodynamic Byproduct (Undesired): The N,N-diacylated product, an imide, can be considered a potential thermodynamic product . Its formation is slower because it requires the deprotonation of the less nucleophilic amide.[5][6][7][8] However, under forcing conditions (e.g., high temperature, long reaction times, strong base), the reaction equilibrium can be pushed towards this more stable, doubly acylated species.

The key step facilitating this unwanted reaction is the deprotonation of the mono-acylated amide.

G amide amide amide_c amide_c caption Reaction pathways for N-acylation.

Preventative Strategies & Optimization Protocols

The key to preventing N,N-diacylation is to manipulate the reaction conditions to heavily favor the kinetic pathway while suppressing the thermodynamic one.

1. Choice of Acylating Agent and Stoichiometry

The reactivity of the acylating agent is paramount. Highly reactive agents like acyl chlorides can aggressively acylate even weakly nucleophilic species.

Acylating AgentReactivityPropensity for DiacylationRecommended Use Case
Acyl Chloride Very HighHighNecessary for unreactive amines; use with caution.
Acid Anhydride HighModerate to HighGood general-purpose agent; control stoichiometry carefully.
Activated Ester ModerateLow to ModerateExcellent for sensitive substrates; common in peptide synthesis.[9]
Carboxylic Acid Low (needs activation)LowRequires coupling agents (e.g., EDC, HATU); offers high control.[10]

Troubleshooting Protocol 1: Modulating Acylating Agent Reactivity

  • Assess Necessity: If you are using an acyl chloride and observing diacylation, first question if this level of reactivity is necessary.

  • Switch to Anhydride: Replace the acyl chloride with the corresponding acid anhydride. Use precisely 1.05-1.1 equivalents.

  • Employ Coupling Agents: For maximum control, switch to the parent carboxylic acid and use a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (Propylphosphonic Anhydride). This generates the activated species in situ at a controlled rate.[10]

  • Control Stoichiometry & Addition: Regardless of the agent, use a slight excess (1.05 eq) and add it slowly (e.g., via syringe pump over 30-60 minutes) to a solution of the amine. This avoids localized high concentrations of the acylating agent.

2. The Role of the Base and Solvent

The base is often the main culprit in promoting diacylation by generating the nucleophilic amidate anion.

  • Strong, Nucleophilic Bases (e.g., Pyridine, Triethylamine): These can act as both an acid scavenger and a nucleophilic catalyst, potentially increasing the reaction rate but also readily deprotonating the product amide.

  • Strong, Non-Nucleophilic/Hindered Bases (e.g., DIPEA, 2,6-Lutidine): These are preferred. Their steric bulk makes them less likely to interact with the already crowded amide nitrogen, while still effectively scavenging the acid byproduct (like HCl).[11]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often used in biphasic (Schotten-Baumann) conditions and can be effective as they primarily reside in the aqueous phase, reducing interaction with the organic-soluble amide.

Troubleshooting Protocol 2: Optimizing Base and Solvent

  • Switch to a Hindered Base: If using triethylamine or pyridine, switch to N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine. Use 1.1-1.5 equivalents.

  • Consider No Base: For reactions with acid anhydrides, the carboxylic acid byproduct is often not acidic enough to protonate the starting amine significantly. You may be able to run the reaction without any added base.

  • Use a Biphasic System: Dissolve the amine in a non-polar solvent like DCM or Toluene. Add the acylating agent, and use a saturated aqueous solution of NaHCO₃ as the acid scavenger. Vigorous stirring is essential.

  • Solvent Choice: Aprotic, non-polar solvents (DCM, THF, Toluene) are generally preferred. Polar aprotic solvents like DMF or NMP can sometimes promote side reactions.[10]

3. Reaction Temperature and Time (Kinetic vs. Thermodynamic Control)

Low temperatures favor the kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate towards the more stable thermodynamic product.

Troubleshooting Protocol 3: Implementing Kinetic Control

  • Lower the Temperature: Begin the reaction at 0 °C (ice bath). Add the acylating agent slowly at this temperature.

  • Allow to Warm Slowly: Once the addition is complete, allow the reaction to slowly warm to room temperature. Many acylations are complete within 1-4 hours.

  • Monitor Closely: Use TLC or LC-MS to monitor the consumption of the starting amine.

  • Quench Promptly: As soon as the starting material is consumed, quench the reaction (e.g., with water or a saturated solution of NH₄Cl). Do not let the reaction stir unnecessarily for extended periods (e.g., overnight) if it is already complete, as this provides more time for the thermodynamic byproduct to form.

// Yes Path q1 [label="Using Acyl Chloride?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Switch to Anhydride\nor Carboxylic Acid +\nCoupling Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Using TEA/Pyridine?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Switch to Hindered Base\n(e.g., DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Running at RT or higher?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Run at 0°C to RT.\nMonitor and quench\nwhen complete.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path end_no [label="No Diacylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q1 [label="Yes"]; start -> end_no [label="No"];

q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> end_good;

q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> end_good;

q3 -> a3_yes [label="Yes"]; q3 -> end_good [label="No, review other\nparameters"]; a3_yes -> end_good;

caption [label="Troubleshooting decision tree for N,N-diacylation.", shape=plaintext, fontcolor="#202124"]; } ` Caption: Troubleshooting decision tree for N,N-diacylation.

4. Analytical Detection of N,N-Diacylated Byproducts

Proper detection is key to troubleshooting.

  • Thin-Layer Chromatography (TLC): The diacylated product (imide) is typically less polar than the monoacylated amide. It will have a higher Rf value. The amide will be less polar than the starting amine (lowest Rf).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides both retention time and mass confirmation. Develop a method that gives good separation between the starting material, product, and potential byproduct.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign is the disappearance of the N-H proton signal that is present in the mono-acylated product.

    • ¹³C NMR: You will observe two distinct carbonyl signals for the two acyl groups in the diacylated byproduct.

References
  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

  • Alipour Najmi, A., Bischoff, R., & Iranshahi, M. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic vs. thermodynamic product formation in the N-acyliminium ion... [Diagram]. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Amino Acids, 38(4), 955-965. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • St. John-Campbell, S., et al. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17761-17768. Available at: [Link]

  • Furman Chemistry 120. (n.d.). Kinetic and Thermodynamic Control. PBworks. Retrieved from [Link]

  • St. John-Campbell, S., et al. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. PubMed. Retrieved from [Link]

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Retrieved from [Link]

  • Pharmatutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • ResearchGate. (2022). N-Dealkylation of Amines [PDF]. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

  • Westin, J. (n.d.). Kinetic vs. Thermodynamic Control of a Reaction. Jack Westin MCAT Content. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Retrieved from [Link]

  • ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices [PDF]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Retrieved from [Link]

  • ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]

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Technical Support Center: A Guide to the Recrystallization of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent and troubleshooting the recrystallization of 2-bromo-N,N-dimethylbenzamide. Our focus is on the underlying principles and practical steps to ensure high purity and recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this compound, providing both explanations and actionable solutions.

Q1: What are the critical physicochemical properties of this compound that influence solvent selection?

Understanding the molecule's properties is the foundation of a successful recrystallization. This compound is a molecule with dual characteristics: a nonpolar bromophenyl ring and a polar tertiary amide group. This duality dictates its solubility.

Key properties include:

  • Molecular Formula: C₉H₁₀BrNO.[1]

  • Molecular Weight: 228.09 g/mol .[1]

  • Physical Form: Typically a colorless to yellow solid.

  • Estimated Melting Point: ~85.9 °C.[2] This is a critical parameter; the boiling point of your chosen solvent should ideally be lower than the melting point of your compound to prevent it from "oiling out".[3]

  • Polarity: The molecule possesses both polar (amide) and non-polar (aromatic ring) regions, making it soluble in a range of organic solvents but poorly soluble in water.[2][4]

Q2: I'm starting from scratch. How do I logically select a primary solvent for recrystallization?

The core principle of recrystallization is to identify a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.

For an aromatic amide like this compound, polar organic solvents are an excellent starting point.[5]

  • Start with Alcohols: Ethanol (Boiling Point: 78 °C) and Isopropanol (Boiling Point: 82 °C) are prime candidates. Their boiling points are just below the compound's estimated melting point, which minimizes the risk of "oiling out".[3][6]

  • Consider Other Polar Aprotic Solvents: Acetonitrile and ethyl acetate are also viable options. However, if the compound shows high solubility at room temperature in these solvents, recovery will be poor.[5]

  • Avoid Highly Nonpolar Solvents (Initially): Solvents like hexane or petroleum ether are unlikely to dissolve the polar amide at any temperature and are better suited as anti-solvents in a mixed-solvent system.[7]

Q3: My compound dissolved in the hot solvent, but formed an oil upon cooling instead of crystals. What's happening and how do I fix it?

This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[3] The compound liquefies instead of forming a crystal lattice.

Causality & Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of the compound.

  • Solution 1 (Lower Boiling Point Solvent): Switch to a solvent with a lower boiling point. For example, if you used water (BP 100°C) and the compound oiled out, switch to ethanol (BP 78°C).

  • Solution 2 (Use More Solvent): Oiling out can also happen if the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent to lower the saturation point. Allow this more dilute solution to cool slowly.

  • Solution 3 (Lower the Cooling Temperature Slowly): Allow the solution to cool to room temperature very slowly before introducing it to an ice bath.

Q4: The solution is cold, but no crystals have formed. How can I induce crystallization?

Supersaturation is a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred. This can be overcome by providing a surface for crystals to form.

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the supersaturated solution.[7] This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.

  • Cool to a Lower Temperature: Ensure the solution is as cold as possible by using an ice-salt bath.

  • Reduce Solvent Volume: If the compound is too soluble even when cold, you may have used too much solvent. Evaporate some of the solvent and attempt to cool the more concentrated solution again.

Q5: I can't find a single solvent that works well. When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when your compound is too soluble in one solvent and insoluble in another.[7] You use a "good" solvent to dissolve the compound and a "poor" solvent (or anti-solvent) to induce precipitation.

When to Use:

  • When the compound is highly soluble in all potential solvents, even at room temperature.

  • When the compound is nearly insoluble in all potential solvents, even when hot.

Common Pairs for this compound:

  • Ethanol-Water: Ethanol is the "good" solvent, and water is the "poor" solvent.

  • Ethyl Acetate-Hexane: Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent.[7]

The procedure is detailed in the Experimental Protocols section below.

Data Presentation: Solvent Suitability Summary

The following table provides a starting point for solvent screening based on the physicochemical properties of this compound.

SolventBoiling Point (°C)Predicted Solubility (Hot)Predicted Solubility (Cold)Suitability & Rationale
Ethanol 78HighLow to ModerateExcellent Candidate. BP is below the compound's MP, reducing the risk of oiling out.[3][6]
Isopropanol 82HighLow to ModerateExcellent Candidate. Similar to ethanol, with a slightly higher BP that is still below the compound's MP.[6]
Water 100Very LowInsolublePoor as a single solvent. Can be used as an anti-solvent with a miscible organic solvent like ethanol.[2][7]
Ethyl Acetate 77HighModerateGood Candidate. May show higher solubility at room temp, potentially reducing yield. Good for mixed systems.[7]
Hexane 69InsolubleInsolublePoor as a single solvent. Excellent as an anti-solvent with ethyl acetate or other organic solvents.[7]
Toluene 111HighLowUse with Caution. High BP significantly increases the risk of oiling out.[3]
Acetonitrile 82HighModerateGood Candidate. Often works well for aromatic compounds and amides.[5]

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) dropwise while gently heating and stirring on a hot plate. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water Example)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask on a hot plate.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[7]

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 5), use an ice-cold mixture of the two solvents in the same proportion used for crystallization.

Visualization of Workflow

Solvent Selection Decision Tree

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Solvent_Selection start_node start_node process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node start Start: Crude This compound test_single Test Single Solvent (e.g., Ethanol, IPA) start->test_single check_solubility Soluble Hot & Insoluble Cold? test_single->check_solubility oils_out Compound 'Oils Out'? check_solubility->oils_out No use_single Proceed with Single Solvent Recrystallization check_solubility->use_single Yes lower_bp Use Lower BP Solvent or More Solvent oils_out->lower_bp Yes too_soluble Too Soluble When Cold? oils_out->too_soluble No success Pure Crystals Obtained use_single->success try_mixed Switch to Mixed-Solvent System (e.g., EtOH/H2O) try_mixed->success lower_bp->test_single too_soluble->bad_outcome_node No (Insoluble) too_soluble->try_mixed Yes

Caption: A flowchart for selecting a suitable recrystallization solvent.

References

  • AMERICAN ELEMENTS®. 2-Bromo-N,N-dimethylacetamide. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemchart. This compound (54616-47-6). [Link]

  • Chemistry Help ASAP. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. 2-bromo-N,N-diethylbenzamide. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • University of Calgary, Department of Chemistry. Recrystallisation. [Link]

  • Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • PubChem. 2-Bromo-N,N-dimethylpropanamide. [Link]

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impact of moisture contamination on the synthesis of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-bromo-N,N-dimethylbenzamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to this specific amide bond formation. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, with a particular focus on the detrimental impact of moisture contamination.

The synthesis of an amide, such as this compound, from a carboxylic acid (2-bromobenzoic acid) and an amine (dimethylamine) is a cornerstone reaction in medicinal chemistry.[1] However, the direct reaction is generally inefficient due to a competing acid-base reaction that forms an unreactive ammonium-carboxylate salt.[2][3] To overcome this, the carboxylic acid must first be "activated" using a coupling reagent. This activation step, and the subsequent reaction with the amine, is highly sensitive to moisture. Understanding and controlling this variable is paramount for achieving high yields and purity.

Troubleshooting Guide: Moisture-Related Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind each issue and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I've re-isolated a large amount of my starting material, 2-bromobenzoic acid. What is the likely cause?

Answer: This is a classic symptom of moisture contamination. The most probable cause is the hydrolysis of the activated carboxylic acid intermediate.[4] When you add a coupling reagent (e.g., EDC, HATU, DCC), it reacts with 2-bromobenzoic acid to form a highly reactive intermediate (like an O-acylisourea or an active ester).[1][5] This intermediate is designed to be attacked by the nucleophilic dimethylamine to form the desired amide bond.

However, if water is present in the reaction, it can act as a competing nucleophile.[6] Since water is a small molecule and often present in excess if conditions are not anhydrous, it can readily attack the activated intermediate, hydrolyzing it back to the starting 2-bromobenzoic acid.[4][7] This process consumes your activated species, preventing it from reacting with the amine and thereby halting the reaction and reducing the yield.

Solutions:

  • Rigorous Drying of Glassware: Glass surfaces readily adsorb atmospheric moisture.[8] All glassware should be oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under an inert atmosphere immediately before use.[8][9]

  • Use of Anhydrous Solvents: Solvents are a primary source of water contamination. Use freshly opened bottles of anhydrous solvents or purify them using a solvent purification system or by distillation over an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere of nitrogen or argon gas.[10] This prevents ambient moisture from entering the reaction vessel.[6]

  • Proper Reagent Handling: Use fresh, high-purity coupling reagents and amines. If a reagent has been opened previously, store it in a desiccator.[9]

Question 2: My reaction appears to be sluggish or has stalled completely, even though I used anhydrous solvents. What other sources of moisture could be at play?

Answer: While solvents are a major culprit, water can be introduced from several other seemingly minor sources that collectively impact the reaction.

  • Reagents Themselves: The starting 2-bromobenzoic acid, while a solid, can adsorb moisture from the air. The amine (often supplied as a solution in a solvent like THF or as a hydrochloride salt) can also be a source of water.

  • Atmosphere Exposure During Addition: Repeatedly opening the reaction vessel to add reagents can introduce significant amounts of moisture, especially on a humid day.

  • Improperly Dried Drying Agents: If you use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) during workup of a previous step, ensure it is truly anhydrous. Clumped drying agents are a sign they have been saturated with water.[10]

Solutions:

  • Dry Starting Materials: If you suspect your 2-bromobenzoic acid is wet, it can be dried in a vacuum oven at a temperature below its melting point for several hours.[9]

  • Use of Syringes and Septa: Add liquid reagents (like bases or amine solutions) via syringe through a rubber septum to maintain the inert atmosphere.

  • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction vessel can help scavenge trace amounts of moisture that may be present in the reagents or solvent.[11][12]

Frequently Asked Questions (FAQs)

Q: What is the primary chemical mechanism by which water interferes with amide bond formation?

A: Water interferes primarily through competitive nucleophilic attack. The coupling reagent makes the carbonyl carbon of the 2-bromobenzoic acid highly electrophilic. Both dimethylamine and water are nucleophiles. The desired reaction is the attack by the amine. The undesired, competing reaction is the attack by water (hydrolysis). This hydrolysis reaction regenerates the starting carboxylic acid, effectively reversing the activation step and preventing amide formation.[4][7][13]

Q: Which is more sensitive to moisture: the activation step or the final amide formation?

A: The activation step and the stability of the resulting activated intermediate are the most moisture-sensitive parts of the process. Once the stable amide bond is formed, it is generally resistant to hydrolysis under standard reaction conditions. The hydrolysis of an amide typically requires harsh conditions like strong acid or base and heat.[13][14] In contrast, the activated intermediates (e.g., O-acylisourea, active esters) are highly reactive and readily hydrolyzed at room temperature.[7]

Q: Are there any synthesis methods for this amide that are less sensitive to moisture?

A: While most methods benefit from anhydrous conditions, converting the carboxylic acid to an acyl chloride is a classic approach. 2-bromobenzoic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-bromobenzoyl chloride. This acyl chloride is also highly moisture-sensitive but can be isolated. Its subsequent reaction with dimethylamine (often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct) is typically very fast, which can sometimes outcompete the reaction with trace water.[5] However, the preparation of the acyl chloride itself requires strictly anhydrous conditions.

Visualizing the Impact of Moisture

The diagram below illustrates the desired reaction pathway versus the competing hydrolysis pathway that occurs in the presence of water.

Moisture_Impact Acid 2-Bromobenzoic Acid Activated Activated Intermediate (Highly Reactive) Acid->Activated + Coupling Agent CouplingAgent Coupling Reagent (e.g., EDC, HATU) Product This compound (Desired Product) Activated->Product + Dimethylamine Byproduct Carboxylic Acid (Starting Material) Activated->Byproduct + H₂O (Hydrolysis) Amine Dimethylamine Water Water (H₂O) (Contaminant)

Caption: Desired amidation pathway vs. undesired hydrolysis pathway.

Data Summary: Impact of Moisture on Yield

While exact yields vary based on specific reagents and conditions, the following table provides an illustrative summary of how trace amounts of water can drastically affect the outcome of a typical amide coupling reaction.

Water Content in Solvent (ppm)Expected Yield of this compoundPrimary Observation
< 10 ppm (Anhydrous Grade)> 90%Clean reaction, proceeds to completion.
50 - 100 ppm60 - 80%Reaction may appear sluggish; noticeable starting material remains.
200 - 500 ppm20 - 50%Reaction stalls; significant amount of 2-bromobenzoic acid recovered.
> 1000 ppm (>0.1%)< 10%Reaction shows little to no product formation.

Protocol: Synthesis of this compound under Anhydrous Conditions

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a common choice in modern organic synthesis.[2]

Materials:

  • 2-bromobenzoic acid

  • Dimethylamine (2.0 M solution in THF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask and a magnetic stir bar overnight at 125°C. Assemble the flask with a rubber septum and allow it to cool to room temperature under a stream of dry argon or nitrogen gas.

  • Initial Setup: To the cooled flask, add 2-bromobenzoic acid (1.0 eq) and HOBt (1.1 eq).

  • Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration relative to the acid) via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Activation: Cool the solution to 0°C using an ice-water bath. Add DIPEA (2.5 eq) via syringe, followed by the solid EDC (1.2 eq). Allow the mixture to stir at 0°C for 15 minutes. This is the pre-activation step.

  • Amine Addition: Slowly add the dimethylamine solution (1.2 eq) via syringe to the activated mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel if necessary.

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Anhydrous Conditions Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • What Is DCC Coupling In Amide Bond Formation? Chemistry For Everyone. YouTube. Available from: [Link]

  • Synthesis of Amides. Organic Chemistry - Jack Westin. Available from: [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available from: [Link]

  • Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. National Institutes of Health. Available from: [Link]

  • Why do some organic reactions need anhydrous conditions?. TutorChase. Available from: [Link]

  • Anhydrous Conditions. Sciencemadness Discussion Board. Available from: [Link]

  • Video: Preparing Anhydrous Reagents and Equipment. JoVE. Available from: [Link]

  • (PDF) Ester‐Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. ResearchGate. Available from: [Link]

  • Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. ACS Publications. Available from: [Link]

  • This compound (54616-47-6). Chemchart. Available from: [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Available from: [Link]

  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. Available from: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]

  • Esterification/Amidation Problems. Reddit. Available from: [Link]

  • What are the best reaction conditions for an amidation reaction using EDC?. ResearchGate. Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Available from: [Link]

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available from: [Link]

  • Formation of amide bonds without a condensation agent and implications for origin of life. Nature. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-bromo-N,N-dimethylbenzamide vs. 2-chloro-N,N-dimethylbenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The choice between seemingly similar halogenated starting materials can have profound implications for reaction efficiency, process scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of 2-bromo-N,N-dimethylbenzamide and 2-chloro-N,N-dimethylbenzamide in palladium-catalyzed cross-coupling reactions, a critical class of transformations for C-C and C-N bond formation. By delving into the mechanistic underpinnings and providing supporting experimental frameworks, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

While both compounds serve as valuable precursors, their reactivity profiles are distinct, primarily governed by the inherent differences between the carbon-bromine and carbon-chlorine bonds. Generally, aryl bromides are more reactive than aryl chlorides in the often rate-limiting oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] This guide will explore the nuances of this reactivity difference in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Considerations: The Decisive Role of the Carbon-Halogen Bond

The superior reactivity of aryl bromides over aryl chlorides in many palladium-catalyzed cross-coupling reactions is rooted in fundamental principles of organometallic chemistry.[2] The catalytic cycle of these reactions typically initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] This step involves the cleavage of the carbon-halogen (C-X) bond and is often the rate-determining step of the overall transformation.[1]

Two key factors contribute to the faster oxidative addition of aryl bromides:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][4] The average bond dissociation energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond it is around 327 kJ/mol.[5] This lower BDE for the C-Br bond means that less energy is required to break it, facilitating a more rapid oxidative addition.[1]

  • Oxidative Addition Kinetics: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] While the precise mechanism can be complex and ligand-dependent, the greater polarizability of the C-Br bond compared to the C-Cl bond can also play a role in the interaction with the electron-rich palladium(0) center.

It is important to note that while the general trend holds, the development of highly active palladium catalysts with bulky, electron-rich phosphine ligands has significantly improved the viability of using less reactive aryl chlorides.[6][7] However, for a given catalyst system, the inherent reactivity advantage of the aryl bromide often persists.

Oxidative_Addition_Mechanism Figure 1: Simplified Catalytic Cycle Highlighting Oxidative Addition Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd ArPd(II)XL2 Ar-Pd(II)(X)L2 OxAdd->ArPd(II)XL2 Rate-determining step (Generally faster for X=Br vs. Cl) OtherSteps Transmetalation & Reductive Elimination ArPd(II)XL2->OtherSteps OtherSteps->Pd(0)L2 Catalyst Regeneration Product Ar-Nu (Product) OtherSteps->Product Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling A 1. Combine Reactants & Base B 2. Inert Atmosphere (Ar) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Workup & Extraction E->F G 7. Purification (Chromatography) F->G H Purified Product G->H

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-bromo-N,N-dimethylbenzamide using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Integrity in Chemical Synthesis

In the realm of chemical and pharmaceutical development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of development programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, most powerful, and non-destructive technique for the structural elucidation of organic molecules in solution.[1]

This guide provides an in-depth, practical comparison for validating the structure of a key synthetic intermediate, 2-bromo-N,N-dimethylbenzamide. We will move beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output. By understanding the 'why'—the predictable electronic effects of the bromo- and N,N-dimethylamido substituents—we can establish a robust, self-validating framework for structural confirmation using both ¹H and ¹³C NMR.

The Analyte: this compound

Before delving into the spectral analysis, let us define the structure . This compound is a disubstituted benzene derivative. Our goal is to use NMR to confirm the precise arrangement of these substituents and the integrity of the N,N-dimethyl moiety.

Caption: Structure of this compound with atom numbering for NMR assignment.

Predictive Analysis: The Causality Behind the Spectrum

A key aspect of robust structural validation is the ability to predict the spectrum before acquisition. This demonstrates a fundamental understanding of the structure-property relationships.

Expected ¹H NMR Spectrum

The proton NMR spectrum is governed by the chemical environment of each hydrogen atom. In our target molecule, we anticipate distinct signals for the aromatic protons and the methyl protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has four protons. Due to the ortho-substitution pattern, none of these protons are chemically equivalent, and we expect a complex, overlapping multiplet pattern.[2]

    • Substituent Effects: The bromine atom is an electron-withdrawing group via induction but a weak electron-donating group via resonance. The N,N-dimethylamido group is a moderate electron-donating group through resonance. These competing effects will influence the precise chemical shifts.[3][4] Generally, electron-withdrawing groups deshield nearby protons (shift them downfield), while electron-donating groups shield them (shift them upfield).[5] The proton ortho to the bromine (H6) and the proton ortho to the amide (H3) will be the most affected.

    • Splitting Patterns: Each aromatic proton will theoretically be split by its neighbors. We expect to see coupling between adjacent protons (ortho-coupling, J ≈ 7-9 Hz), coupling between protons separated by three bonds (meta-coupling, J ≈ 2-3 Hz), and potentially very small coupling over four bonds (para-coupling, J < 1 Hz). The combination of these couplings will result in complex multiplets, likely doublet of doublets (dd) or triplets of doublets (td).

  • Aliphatic Region (δ 2.8-3.2 ppm): The N,N-dimethyl group presents a unique feature.

    • Hindered Rotation: The amide C-N bond has significant double-bond character due to resonance. This restricts free rotation around the bond on the NMR timescale.[6][7] As a result, the two methyl groups are not chemically equivalent. One methyl group is cis to the carbonyl oxygen, while the other is trans. This non-equivalence should lead to two distinct singlets.

    • Chemical Shifts: These methyl protons will appear as two separate signals, typically in the δ 2.8-3.2 ppm range. The exact chemical shifts can be influenced by the solvent and the ortho-substituent, which may force a particular conformation.[8]

Expected ¹³C NMR Spectrum

In a standard broadband-decoupled ¹³C NMR experiment, each unique carbon atom produces a single peak.[9]

  • Aromatic Region (δ 120-140 ppm): We expect six distinct signals for the six carbons of the benzene ring, as they are all chemically inequivalent.

    • C1 (Amide-bearing): This quaternary carbon will likely be found around δ 135-140 ppm.

    • C2 (Bromo-bearing): The direct attachment to the electronegative bromine atom causes a significant downfield shift for this carbon, but the "heavy atom effect" of bromine can sometimes lead to shielding. Its position can be variable but is often found in the δ 120-125 ppm range.

    • C3-C6: The remaining four carbons will resonate in the typical aromatic region (δ 125-135 ppm). The specific shifts are dictated by the combined electronic effects of the substituents.[10]

  • Carbonyl Carbon (δ ~168-172 ppm): The amide carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 168-172 ppm region.

  • Aliphatic Region (δ ~35-40 ppm): As with the protons, the two N-methyl carbons are inequivalent due to hindered rotation. We expect two distinct signals in the δ 35-40 ppm range.[11]

Comparative Analysis: Validating through Analogs

To ground our predictions, we can compare them to the known NMR data of similar compounds. The most logical comparison is with the parent compound, N,N-dimethylbenzamide, and a closely related halogenated analog, 2-chloro-N,N-dimethylbenzamide.

CompoundAromatic Protons (δ, ppm)N-Methyl Protons (δ, ppm)Carbonyl Carbon (δ, ppm)N-Methyl Carbons (δ, ppm)Reference
N,N-dimethylbenzamide~7.38 (s, 5H)3.10 (s, 3H), 2.96 (s, 3H)~171.8~39.5, 35.4[11][12]
2-chloro-N,N-dimethylbenzamide7.15-7.32 (m, 4H)3.07 (s, 3H), 2.80 (s, 3H)~168.6~38.2, 34.8[11]
This compound (Predicted) ~7.2-7.6 (m, 4H) ~3.1 (br s), ~2.8 (br s) ~168-169 ~38, ~35 -

This comparison demonstrates that the introduction of an ortho-halogen (Cl) shifts the carbonyl and methyl signals slightly upfield and resolves the aromatic signals from a simple singlet into a complex multiplet.[11] We can confidently predict a similar, though not identical, pattern for the bromo-analog.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15] Gently vortex or sonicate until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean NMR tube. If any solid particles are visible, filter the solution through a small cotton or glass wool plug in the pipette.[16]

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Acquisition: Acquire the ¹H NMR spectrum. A standard experiment typically requires 8-16 scans for a sample of this concentration.

  • ¹³C Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, significantly more scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.[17]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Referencing and Analysis: Calibrate the chemical shift scale using the signal from an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual non-deuterated solvent peak (e.g., CHCl₃ at δ 7.26 ppm). Integrate the ¹H signals and assign all peaks in both spectra.

Conclusion: A Triad of Validation

The structural validation of this compound is achieved not by a single data point, but by the congruence of three key pillars:

  • Predictive Analysis: A theoretically sound prediction of the ¹H and ¹³C NMR spectra based on established principles of chemical shift and coupling theory.

  • Comparative Data: The alignment of these predictions with experimental data from structurally similar analogs, which provides an empirical anchor.

  • Experimental Verification: The acquisition of high-quality experimental spectra that match the predictions in terms of the number of signals, chemical shifts, integration (for ¹H), and splitting patterns (for ¹H).

When the experimentally obtained spectrum aligns with the detailed predictions outlined in this guide, researchers can have a high degree of confidence in the structural integrity of their synthesized this compound, ensuring a solid foundation for subsequent research and development.

References

  • American Chemical Society. The Journal of Organic Chemistry. [Link][18]

  • Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Department of Biochemical Sciences, Princeton University. [Link][6]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 2-bromo-N,N-dimethylbenzamide, a compound of interest in synthetic and medicinal chemistry.[1][2] In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles and comparative data from structurally related compounds to predict its fragmentation behavior.

We will compare the predicted fragmentation of this compound with the known fragmentation of its non-brominated analog, N,N-dimethylbenzamide, to highlight the influence of the ortho-bromo substituent. This comparative approach, grounded in the fundamental principles of mass spectrometry, will provide a robust framework for identifying and characterizing this and similar molecules.

Anticipated Mass Spectrum of this compound: A Predicted Overview

The structure of this compound (C₉H₁₀BrNO, M.W. = 228.09 g/mol ) incorporates several key features that will dictate its fragmentation under electron ionization (EI): a tertiary amide group, an aromatic ring, and a bromine atom in the ortho position.[3] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, is expected to produce characteristic M and M+2 molecular ion peaks of similar intensity.[4][5]

The primary fragmentation pathways for amides include α-cleavage and cleavage of the N-CO bond.[6][7] For aromatic amides, the formation of a stable benzoyl cation is a common fragmentation route.[6] The ortho-positioning of the bromine atom may also lead to specific fragmentation patterns, a phenomenon known as the "ortho effect".[8][9][10][11]

Comparative Fragmentation Analysis: this compound vs. N,N-dimethylbenzamide

To understand the influence of the ortho-bromo substituent, a direct comparison with the known fragmentation of N,N-dimethylbenzamide is invaluable. The mass spectrum of N,N-dimethylbenzamide is well-characterized and serves as an excellent baseline.[12][13][14]

m/z Proposed Fragment Ion Predicted Relative Abundance in this compound Observed Relative Abundance in N,N-dimethylbenzamide Fragmentation Pathway
228/230[C₉H₁₀BrNO]⁺˙ModerateN/AMolecular Ion (M⁺˙)
183/185[C₇H₄BrO]⁺HighN/Aα-cleavage with loss of •N(CH₃)₂
155/157[C₆H₄Br]⁺ModerateN/ALoss of CO from the bromobenzoyl cation
149[C₉H₁₁NO]⁺˙N/AHighMolecular Ion (M⁺˙)
105[C₇H₅O]⁺N/AHighα-cleavage with loss of •N(CH₃)₂
77[C₆H₅]⁺N/AModerateLoss of CO from the benzoyl cation
72[C₄H₁₀N]⁺LowModerateCleavage of the Ar-CO bond
44[C₂H₆N]⁺HighHighα-cleavage with loss of the bromobenzoyl radical

Table 1: Comparison of predicted and observed major fragment ions.

Key Fragmentation Pathways of this compound

The fragmentation of this compound is anticipated to proceed through several key pathways, as illustrated below.

Molecular Ion and Isotopic Pattern

The molecular ion peak for this compound is expected at m/z 228 and 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near-equal intensity of these peaks is a hallmark of a monobrominated compound.[4][5]

Alpha-Cleavage and Formation of the Bromobenzoyl Cation

A dominant fragmentation pathway for amides is α-cleavage at the carbonyl group.[6][7] In this case, cleavage of the bond between the carbonyl carbon and the nitrogen atom is expected, leading to the loss of a dimethylamino radical (•N(CH₃)₂) and the formation of a highly stable 2-bromobenzoyl cation at m/z 183 and 185. This is analogous to the formation of the benzoyl cation (m/z 105) in the fragmentation of N,N-dimethylbenzamide.[12]

DOT Script for Alpha-Cleavage

G M [C₉H₁₀BrNO]⁺˙ m/z 228/230 F1 [C₇H₄BrO]⁺ m/z 183/185 M->F1 α-cleavage L1 •N(CH₃)₂

Caption: Alpha-cleavage leading to the bromobenzoyl cation.

Subsequent Fragmentation of the Bromobenzoyl Cation

The 2-bromobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the 2-bromophenyl cation at m/z 155 and 157. This is a common fragmentation pathway for benzoyl cations.[6]

DOT Script for CO Loss

G F1 [C₇H₄BrO]⁺ m/z 183/185 F2 [C₆H₄Br]⁺ m/z 155/157 F1->F2 -CO L2 CO

Caption: Loss of CO from the bromobenzoyl cation.

Formation of the Dimethylaminium Ion

Another significant fragmentation pathway involves the cleavage of the bond between the aromatic ring and the carbonyl group. This would result in the formation of the dimethylaminium ion, [CH₃-N=CH₂]⁺, at m/z 44. This fragment is expected to be prominent due to its stability.

DOT Script for Dimethylaminium Ion Formation

G M [C₉H₁₀BrNO]⁺˙ m/z 228/230 F3 [C₂H₆N]⁺ m/z 44 M->F3 Ar-CO cleavage L3 •COC₆H₄Br

Caption: Formation of the dimethylaminium ion.

The "Ortho Effect": Potential for Unique Fragmentation

The presence of a substituent in the ortho position can lead to unique fragmentation pathways through interactions with the adjacent functional group.[8][9][10] In the case of this compound, a potential ortho effect could involve the interaction between the bromine atom and the dimethylamido group, possibly leading to the elimination of a neutral species like HBr or a methyl group from the molecular ion. However, without experimental data, the extent of such an effect remains speculative.

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following general protocols for mass spectrometry analysis can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-350

Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

While EI is more common for this type of molecule, ESI can also provide valuable information, particularly on the protonated molecule.[15][16][17][18]

  • Sample Preparation: Dissolve the compound in a solvent compatible with ESI (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Analysis (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Select the protonated molecule [M+H]⁺ (m/z 229/231) as the precursor ion for MS/MS analysis.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the fragmentation cascade.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by α-cleavage leading to the formation of the 2-bromobenzoyl cation (m/z 183/185) and the dimethylaminium ion (m/z 44). The presence of bromine will be readily identifiable by the characteristic isotopic pattern of the molecular ion (m/z 228/230) and all bromine-containing fragments. Comparison with the fragmentation pattern of N,N-dimethylbenzamide highlights the influence of the bromo-substituent, primarily in shifting the m/z values of the aromatic fragments. While the potential for an "ortho effect" exists, its specific manifestation would require experimental verification. The protocols outlined provide a clear path for obtaining the experimental data needed to confirm these predictions and further elucidate the fragmentation behavior of this compound.

References

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Institutes of Health. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

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A Senior Scientist's Guide: Evaluating Alternatives to 2-bromo-N,N-dimethylbenzamide in Modern Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-bromo-N,N-dimethylbenzamide is a workhorse reagent in synthetic chemistry, prized for its dual functionality: a powerful directed metalation group (DMG) in the form of the tertiary amide, and a reactive carbon-bromine bond poised for cross-coupling or elimination. While its utility is undisputed, modern synthetic challenges—ranging from functional group tolerance and atom economy to the pursuit of milder reaction conditions—necessitate a broader toolkit. This guide provides a comparative analysis of alternative reagents and strategies for the key transformations where this compound is traditionally employed. We will delve into the mechanistic rationale behind choosing specific alternatives for directed ortho-metalation, aryne formation, and palladium-catalyzed cross-coupling reactions, supported by comparative data and detailed experimental protocols.

The Strategic Role of this compound

The synthetic value of this compound stems from the orthogonal reactivity of its two key functional groups. The N,N-dimethylamide is one of the most powerful directed metalation groups (DMGs), capable of coordinating to organolithium bases and facilitating regioselective deprotonation at the C6 position.[1][2] The bromine atom at C2 can then serve multiple purposes: it can be a simple blocking group, it can be swapped for lithium via halogen-metal exchange (a process often faster than deprotonation), or it can serve as an electrophilic handle in transition metal-catalyzed reactions.[3][4] This versatility allows for the stepwise and highly controlled construction of polysubstituted aromatic rings.

However, reliance on a single reagent can be limiting. The strong basic conditions required for lithiation can be incompatible with sensitive functional groups, and the tertiary amide itself can be notoriously difficult to hydrolyze or convert into other functionalities.[3] This guide explores superior alternatives for specific synthetic goals.

Directed ortho-Metalation (DoM): A Comparison of Directing Groups

Directed ortho-metalation (DoM) is a cornerstone of regioselective aromatic functionalization. The choice of DMG is paramount and dictates the reaction's efficiency and the subsequent synthetic possibilities. While the tertiary amide of this compound is effective, other DMGs offer distinct advantages in terms of directing power, stability, and ease of transformation.

The fundamental mechanism involves the coordination of a Lewis basic DMG to an organolithium reagent, which positions the base for a kinetically favored deprotonation of the proximal ortho-proton.[1][5]

Causality Behind DMG Selection

The hierarchy of directing ability has been established through extensive competition experiments.[3][6] Generally, groups with a higher capacity to chelate lithium, such as carbamates and amides, are stronger directors than those that coordinate monodentately, like methoxy ethers. Furthermore, the stability of the resulting aryllithium intermediate and the ease with which the DMG can be cleaved or converted are critical considerations for synthetic planning. For instance, while tertiary amides are excellent DMGs, their robust nature makes them poor choices if a simple carboxylic acid or aldehyde is the ultimate target.[3] In such cases, an O-aryl carbamate, which readily undergoes anionic ortho-Fries rearrangement or can be cleaved under milder conditions, presents a more strategic choice.[7]

Comparative Data for Directed Metalation Groups
Directed Metalation Group (DMG)Relative Directing PowerStability of Lithiated IntermediateEase of Conversion/RemovalKey Advantages & Disadvantages
-CONR₂ (e.g., in target reagent)StrongHigh at low temp (-78 °C)DifficultAdv: High directing power. Disadv: Harsh hydrolysis conditions required.[3]
-OCONEt₂ (O-Aryl Carbamate)Very StrongModerate; can undergo anionic Fries rearrangement.[7]Moderate to EasyAdv: Excellent director; can rearrange to useful ortho-hydroxy amides. Disadv: Rearrangement can be an unwanted side reaction.
-SO₂NR₂ (Sulfonamide)StrongHighModerateAdv: Stable directing group. Disadv: Can be challenging to remove.
-OMOM (Methoxymethyl ether)ModerateHighEasy (Acid-labile)Adv: Easily cleaved protecting group that also directs metalation. Disadv: Weaker director than amides/carbamates.[3]
Oxazoline StrongHighModerate (Acidic hydrolysis)Adv: Powerful director; used in asymmetric synthesis. Disadv: Requires more steps to install.
-F (Fluoro)WeakLow (prone to elimination)N/AAdv: Simple atom. Disadv: Weak director; requires strong bases; can lead to aryne formation.
Experimental Workflow: DoM Strategy

The following diagram illustrates the decision-making process and general workflow for a directed ortho-metalation experiment.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Transformation Start Define Target Molecule & Identify Required Ortho-Substitution ChooseDMG Select Optimal DMG (Based on Directing Power, Stability, & Cleavability) Start->ChooseDMG ChooseBase Select Base & Conditions (e.g., n-BuLi, s-BuLi/TMEDA, LDA) ChooseDMG->ChooseBase Setup Setup Reaction Under Inert Atmosphere (Anhydrous Solvent, e.g., THF, -78 °C) ChooseBase->Setup AddBase Add Organolithium Base to Substrate Setup->AddBase Lithiation Directed Ortho-Metalation Occurs AddBase->Lithiation Quench Quench with Electrophile (E+) Lithiation->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography, Recrystallization) Workup->Purify Transform Optional: Transform/Cleave DMG Purify->Transform Product Final Ortho-Substituted Product Transform->Product

Caption: Workflow for a Directed ortho-Metalation (DoM) reaction.

Protocol 1: ortho-Silylation of Phenyl N,N-diethylcarbamate

This protocol demonstrates the use of the powerful O-carbamate DMG, an excellent alternative to the tertiary amide for accessing functionalized phenols.

  • Reaction Setup: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with phenyl N,N-diethylcarbamate (1.93 g, 10.0 mmol) and placed under an argon atmosphere.

  • Solvent and Additive: Anhydrous tetrahydrofuran (THF, 40 mL) is added via syringe, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.80 mL, 12.0 mmol). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 8.6 mL, 12.0 mmol) is added dropwise over 10 minutes. The resulting solution is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: Chlorotrimethylsilane (TMSCl, 1.52 mL, 12.0 mmol) is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to yield the desired ortho-silylated product.

Aryne Generation: Moving Beyond Halogen Precursors

The generation of a benzyne intermediate from this compound typically involves treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to effect an E2 elimination.[8] This method, while effective, is often limited by the harsh conditions. Modern chemistry offers milder and more versatile precursors for aryne generation.

Aryne_Generation cluster_precursors Bromoamide This compound + Strong Base (LDA) Benzyne Benzyne Intermediate Bromoamide->Benzyne E2 Elim. Kobayashi 2-(Trimethylsilyl)aryl Triflate (Kobayashi Precursor) + Fluoride Source (CsF) Kobayashi->Benzyne Mild Conditions Anthranilic Anthranilic Acid + NaNO₂ then heat Anthranilic->Benzyne Diazotization Photothermal Aryl Halide + Red Light / Carbon Black Photothermal->Benzyne Novel Activation Product Trapped Product (e.g., Diels-Alder Adduct) Benzyne->Product Trapping Reaction

Caption: Alternative pathways for the generation of benzyne intermediates.

A Superior Alternative: The Kobayashi Precursor

2-(Trimethylsilyl)phenyl triflate, often called the Kobayashi precursor, is a premier alternative for the mild generation of benzynes.[9] It reacts with a fluoride source, such as CsF or TBAF, at or below room temperature to generate the aryne intermediate cleanly and under conditions compatible with a wide array of sensitive functional groups.

Comparative Data for Aryne Generation Methods
MethodPrecursorConditionsFunctional Group ToleranceKey Advantages & Disadvantages
Halide Elimination This compoundStrong base (LDA, LiTMP), -78 °C to RTLow to ModerateAdv: Readily available precursor. Disadv: Harsh conditions, risk of nucleophilic addition by the base.[8]
Kobayashi Method 2-(TMS)aryl triflateCsF or TBAF, RT or mild heatHighAdv: Very mild, clean reaction, high functional group tolerance. Disadv: Precursor requires synthesis.[9]
Diazotization Anthranilic acidNaNO₂, acid; then heat/neutralizationLowAdv: Inexpensive starting material. Disadv: Diazonium salts can be explosive; harsh conditions.[8]
Photothermal Simple Aryl HalidesRed light, carbon black, baseModerateAdv: Avoids stoichiometric organometallics and sensitive precursors. Disadv: Newer method, scope may be limited.[10]
Protocol 2: Diels-Alder Trapping of Benzyne from a Kobayashi Precursor
  • Reaction Setup: In a glovebox, a vial is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (314 mg, 1.0 mmol), cesium fluoride (CsF, 456 mg, 3.0 mmol), and furan (0.36 mL, 5.0 mmol).

  • Solvent and Reaction: Anhydrous acetonitrile (5 mL) is added. The vial is sealed and the mixture is stirred vigorously at 60 °C for 12 hours.

  • Monitoring: The reaction is monitored by TLC or GC-MS for the consumption of the triflate precursor.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The mixture is filtered through a pad of celite to remove inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography (silica gel, 100% hexanes) to afford the 1,4-epoxy-1,4-dihydronaphthalene adduct.

Biaryl Synthesis: Expanding the Cross-Coupling Toolkit

The C-Br bond of this compound is a reliable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[11] However, aryl bromides are moderately reactive. For challenging couplings, or to achieve reactivity orthogonal to other halides, alternative electrophilic partners are often superior.

Aryl triflates (-OTf) are significantly more reactive than aryl bromides and often allow for lower catalyst loadings and reaction temperatures. For cost-sensitive applications, aryl chlorides can now be effectively used with specialized catalyst systems. Emerging methods even use aryl sulfonyl hydrazides as aryl surrogates, releasing N₂ and SO₂ as gaseous byproducts.[12]

Comparative Data for Suzuki-Miyaura Electrophiles
Electrophilic PartnerGeneral ReactivityCatalyst SystemCost & AvailabilityKey Advantages & Disadvantages
Aryl Bromide ModerateStandard Pd(0) catalysts (e.g., Pd(PPh₃)₄)GoodAdv: Good balance of reactivity and stability. Disadv: Can be sluggish in demanding cases.
Aryl Iodide HighStandard Pd(0) catalystsHigher cost than bromidesAdv: High reactivity, allows for mild conditions. Disadv: Less stable, more expensive.
Aryl Triflate (-OTf) Very HighStandard Pd(0) catalystsMade from phenols; can be expensiveAdv: Extremely reactive, enables difficult couplings. Disadv: Can be moisture sensitive.
Aryl Chloride LowRequires specialized ligands (e.g., Buchwald-type)Low cost, widely availableAdv: Very inexpensive starting materials. Disadv: Requires more advanced/expensive catalyst systems.

Case Study: Synthesis of Phenanthridinones

The intramolecular palladium-catalyzed C-H arylation of 2-bromo-N-arylbenzamides is a powerful method for synthesizing phenanthridinones, which are important scaffolds in medicinal chemistry.[13][14][15] The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by a C-H activation/cyclization step.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 Aryl-Pd(II)-Br Intermediate OxAdd->Intermediate1 CH_Activation C-H Activation / Cyclization Intermediate1->CH_Activation Intermediate2 Palladacycle Intermediate CH_Activation->Intermediate2 CH_Activation->Base RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Product Phenanthridinone RedElim->Product Substrate 2-Bromo-N-phenylbenzamide Substrate->OxAdd

Caption: Proposed catalytic cycle for phenanthridinone synthesis.

While 2-bromo-N-phenylbenzamide is the classic substrate, using the corresponding 2-iodo-N-phenylbenzamide is a common and effective alternative strategy. The C-I bond undergoes oxidative addition to the palladium catalyst much more readily than the C-Br bond. This increased reactivity often translates to:

  • Lower Reaction Temperatures: Reducing the potential for thermal decomposition of sensitive substrates.

  • Shorter Reaction Times: Improving process efficiency.

  • Lower Catalyst Loadings: Reducing cost and residual metal contamination in the final product.

Recent studies have also focused on developing more active catalyst systems, such as those employing palladium nanoparticles, which can improve the efficiency of the C-H activation step even with aryl bromide substrates under aqueous conditions.[16]

Conclusion

This compound remains a valuable and versatile building block. However, a modern synthetic chemist must recognize its limitations and know when to deploy a more specialized tool. For directed ortho-metalation, O-aryl carbamates offer superior directing power and greater synthetic flexibility. For mild aryne generation, Kobayashi-type silyl triflates are the undisputed gold standard. In cross-coupling reactions, the choice of halide or pseudohalide should be tailored to the specific reactivity required, with aryl iodides and triflates providing enhanced reactivity for challenging transformations. By understanding the mechanistic principles and comparative performance of these alternatives, researchers can design more efficient, robust, and elegant synthetic routes to complex molecules.

References

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  • M. A. R. L. R. Al-Amin et al. (2017). Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. ResearchGate. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

  • Steytler, D. C. et al. (2010). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. ResearchGate. Retrieved from [Link]

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  • Wikipedia. (2024). Aryne. Retrieved from [Link]

  • Tariq, M. et al. (n.d.). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W. DocsDrive. Retrieved from [Link]

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  • Alfaize, M. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • West, C. D. et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. Retrieved from [Link]

  • Kumar, A. et al. (2018). Synthetic Strategies in the Preparation of Phenanthridinones. MDPI. Retrieved from [Link]

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  • Tlahuext-Aca, A. et al. (2016). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. ResearchGate. Retrieved from [Link]

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A Cost-Effectiveness Analysis of 2-Bromo-N,N-dimethylbenzamide in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and fine chemical synthesis, the selection of key intermediates is a critical decision point, balancing reactivity, scalability, and economic viability. 2-Bromo-N,N-dimethylbenzamide is a versatile intermediate, prized for its role as a precursor in cross-coupling reactions and as a substrate for directed ortho-metalation. This guide provides an in-depth cost-effectiveness analysis of its large-scale synthesis, objectively comparing the primary synthetic routes. We will dissect the causality behind procedural choices, present quantitative cost comparisons, and provide field-tested protocols to guide researchers and process chemists in making informed, data-driven decisions. The analysis demonstrates that while multiple synthetic avenues exist, the optimal choice is contingent on the scale of production, raw material accessibility, and the capacity to handle specific reagents and waste streams.

Introduction to Synthetic Strategies

The industrial production of this compound is primarily approached via two distinct synthetic strategies, each with its own set of economic and process-related implications:

  • Route A: Amidation of 2-Bromobenzoic Acid. This is the most conventional and direct approach, starting from a readily available brominated precursor. The core of this strategy lies in the activation of the carboxylic acid to facilitate amide bond formation with dimethylamine.

  • Route B: Directed Bromination of N,N-dimethylbenzamide. This route begins with the unfunctionalized benzamide and introduces the bromine atom regioselectively. This approach is attractive from an atom-economy perspective but hinges on the efficiency and selectivity of the bromination step.

The following sections will provide a granular analysis of these routes.

Comparative Analysis of Synthetic Routes

The economic viability of a large-scale synthesis is a multifactorial equation encompassing raw material costs, process efficiency (yield, cycle time), and downstream expenses such as purification and waste management.

Route A: Amidation of 2-Bromobenzoic Acid

This pathway is fundamentally a two-step process: activation of 2-bromobenzoic acid followed by amidation.

Step 1: Carboxylic Acid Activation The most common industrial method for activating a carboxylic acid is its conversion to an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]

  • Rationale for Acyl Chloride Formation: Acyl chlorides are highly reactive electrophiles, ensuring a rapid and often quantitative reaction with nucleophiles like dimethylamine.[2] Thionyl chloride is frequently preferred at scale due to its lower cost and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying removal. However, the corrosive and toxic nature of these gases necessitates specialized scrubbers and handling equipment, adding to capital and operational costs.[3]

Step 2: Amidation The resulting 2-bromobenzoyl chloride is then reacted with dimethylamine (often as a solution in a solvent like THF or as anhydrous gas) to form the final product.[4] A non-nucleophilic base, such as triethylamine, is typically required to scavenge the HCl generated during the reaction.[4]

Alternative: Direct Catalytic Amidation Modern synthetic methods aim to avoid the use of stoichiometric activating agents to improve atom economy and reduce waste.[5] Direct amidation of 2-bromobenzoic acid can be achieved using borate reagents or transition-metal catalysts.[6][7] While often "greener," these methods can introduce costs associated with the catalyst itself (e.g., precious metals), ligands, and potentially more complex purification to remove catalyst residues.[7] A copper-catalyzed amination of 2-bromobenzoic acids has shown high yields and good functional group tolerance, presenting a viable, though potentially more expensive, alternative to the acyl chloride route.[8][9]

Route B: Directed Bromination of N,N-dimethylbenzamide

This approach leverages the ortho-directing ability of the dimethylamide group in electrophilic aromatic substitution.

  • Mechanism and Rationale: The dimethylamide group is a powerful directed metalation group (DMG) and also activates the ortho position towards electrophilic attack. The reaction typically involves treating N,N-dimethylbenzamide with a source of electrophilic bromine (e.g., Br₂ or N-Bromosuccinimide (NBS)) in the presence of a catalyst.[10] Catalytic systems, such as those using zeolites or Lewis acids like ZnBr₂, can enhance the reaction rate and selectivity, minimizing the formation of para and di-brominated byproducts.[11]

  • Challenges: Achieving high regioselectivity on a large scale can be challenging. The reaction may require cryogenic conditions to control selectivity, increasing energy costs. Furthermore, the separation of the desired ortho-isomer from other regioisomers can be difficult, often requiring costly chromatographic purification, which is generally not feasible for large-scale production. More environmentally friendly bromination methods using sodium bromide with an oxidant like household bleach have been developed for activated aromatic compounds, which could offer a cost-effective and safer alternative to using liquid bromine.[12]

Quantitative Cost-Effectiveness Comparison

To provide a tangible comparison, we will analyze the estimated costs for producing 100 kg of this compound via the most practical scalable methods: the acyl chloride pathway (Route A1) and a hypothetical optimized direct bromination (Route B).

Note: Prices are estimates based on bulk listings from January 2026 and are subject to market fluctuations. Process costs are generalized estimates.

ParameterRoute A1: Acyl ChlorideRoute B: Direct BrominationJustification & Analysis
Primary Raw Materials 2-Bromobenzoic Acid[13][14], Thionyl Chloride, Dimethylamine SolutionN,N-Dimethylbenzamide[15], N-Bromosuccinimide (NBS), Catalyst (e.g., Pd(OAc)₂)[10]2-Bromobenzoic acid is a commodity chemical with competitive pricing.[16][17] N,N-dimethylbenzamide is also readily available. Catalysts and specialized brominating agents like NBS are typically more expensive per kilogram.
Indicative Raw Material Cost / 100 kg Product ~$1,500 - $2,200~$2,500 - $4,000Assumes ~85% overall yield for Route A1 and ~75% yield with high selectivity for Route B. The higher cost of NBS and a potential palladium catalyst significantly inflates the raw material budget for Route B.
Key Solvents & Reagents Dichloromethane (DCM), TriethylamineAcetonitrile, Acetic AcidSolvent costs are a major factor at scale. DCM is relatively inexpensive but is facing increasing regulatory scrutiny. Solvent recycling is critical for cost control in both routes.
Process Complexity & Cycle Time Two distinct, well-understood steps. Total cycle time ~12-18 hours.Single step but requires careful control of temperature and addition rates to ensure selectivity. Cycle time ~10-16 hours.Route A1 is procedurally simpler and more robust, making it easier to implement and control in a standard manufacturing plant. Route B's sensitivity to conditions can increase the risk of batch failure.
Capital Expenditure (CAPEX) Requires acid-gas scrubber for SO₂/HCl; standard glass-lined reactors.May require cryogenic reactors for temperature control; specialized filtration for catalyst recovery.The need for a robust scrubbing system for Route A1 is a significant upfront cost. The potential need for cryogenics in Route B can also be a major capital investment.
Waste Management Triethylamine hydrochloride salt (solid waste), neutralized acidic waste.Succinimide, spent catalyst, potential for halogenated organic waste from side-products.The salt byproduct from Route A1 is relatively straightforward to handle. Managing spent precious metal catalysts and halogenated organic byproducts from Route B can be more complex and costly.
Overall Cost-Effectiveness More Favorable for Large-Scale Potentially Favorable for Small-Scale or if N,N-dimethylbenzamide is a cheap in-house starting material. For multi-ton campaigns, the lower raw material costs and process robustness of the acyl chloride route (A1) typically outweigh the higher capital cost of the scrubber system.

Visualization of Synthetic Workflows

The logical flow of each synthetic route can be visualized to better understand the process decisions.

Workflow Diagram: Synthesis of this compound

G cluster_A Route A: From 2-Bromobenzoic Acid cluster_B Route B: From N,N-dimethylbenzamide cluster_purify Downstream Processing A_start 2-Bromobenzoic Acid A_act Activation (e.g., SOCl₂) A_start->A_act A_int 2-Bromobenzoyl Chloride A_act->A_int A_amid Amidation (Dimethylamine) A_int->A_amid A_prod This compound A_amid->A_prod Purify Purification (Distillation/Recrystallization) A_prod->Purify B_start N,N-dimethylbenzamide B_brom Directed Bromination (e.g., NBS, Catalyst) B_start->B_brom B_prod This compound B_brom->B_prod B_prod->Purify start Select Starting Material start->A_start Cost-effective, functionalized start->B_start Atom-economic, unfunctionalized QC Quality Control Purify->QC

Caption: Comparative workflows for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed for pilot-scale synthesis and include justifications for key steps, reflecting a self-validating system for ensuring reaction completion and product quality.

Protocol 1: Large-Scale Synthesis via the Acyl Chloride Route (Route A1)

Objective: To synthesize this compound from 2-bromobenzoic acid on a multi-kilogram scale.

Materials:

  • 2-Bromobenzoic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic)

  • Dimethylamine solution (2.0 M in THF) (2.2 eq)

  • Triethylamine (Et₃N) (1.2 eq)

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel.

  • Caustic scrubber system connected to the reactor vent.

  • Filter-dryer or large-scale filtration apparatus.

Procedure:

Step 1: Synthesis of 2-Bromobenzoyl Chloride [18]

  • Reactor Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. This is critical to prevent hydrolysis of thionyl chloride and the acyl chloride product by atmospheric moisture.[2]

  • Charging: Charge the reactor with 2-bromobenzoic acid (e.g., 20.1 kg, 100 mol) and anhydrous DCM (e.g., 60 L). Begin agitation.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 200 mL). Causality: DMF catalyzes the formation of the acyl chloride via the Vilsmeier intermediate, increasing the reaction rate.

  • Reagent Addition: Slowly add thionyl chloride (e.g., 14.3 kg, 120 mol) via the addition funnel over 1-2 hours. Maintain the internal temperature below 40°C. Causality: The reaction is exothermic; controlled addition is essential to manage the evolution of heat and gaseous byproducts (HCl, SO₂).

  • Reaction Drive: Once the addition is complete, heat the mixture to reflux (~40°C) and hold for 2-4 hours.

  • Completion Monitoring: Monitor the reaction by taking aliquots, quenching with methanol, and analyzing by HPLC for the disappearance of the starting carboxylic acid. This provides a definitive endpoint, preventing unnecessary heating or premature workup.

  • Solvent Removal: Once complete, distill off the DCM and excess thionyl chloride under reduced pressure. The endpoint is the crude 2-bromobenzoyl chloride as an oil, which is used directly in the next step.

Step 2: Amidation [4]

  • Solvent Addition: Cool the crude 2-bromobenzoyl chloride to ~10°C and add fresh anhydrous DCM (e.g., 50 L).

  • Base Addition: Add triethylamine (e.g., 12.1 kg, 120 mol).

  • Amine Addition: Cool the reactor to 0-5°C using a chiller. Slowly add the dimethylamine solution (e.g., 110 L, 220 mol) over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Causality: This amidation is highly exothermic. Low-temperature addition prevents side reactions and ensures safety.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Completion Monitoring: Monitor the disappearance of the acyl chloride by TLC or HPLC.

Step 3: Workup and Isolation

  • Quenching: Slowly add water (e.g., 40 L) to the reactor to quench any remaining reactive species and dissolve the triethylamine hydrochloride salt.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amines) and saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve >98% purity.

Conclusion and Recommendations

The synthesis of this compound at an industrial scale is most cost-effectively and reliably achieved via the amidation of 2-bromobenzoic acid using the acyl chloride intermediate (Route A1) . Despite the requirement for handling corrosive reagents and managing gaseous byproducts, its process robustness, high overall yield, and reliance on commodity raw materials make it superior to the direct bromination of N,N-dimethylbenzamide for large-volume manufacturing.

Direct bromination (Route B) remains an interesting academic approach and could become economically viable if a highly selective, inexpensive, and robust catalytic system is developed that avoids the need for cryogenic conditions and complex purification. For now, its application is best suited for small-scale synthesis where the cost of starting materials is less of a driver and high atom economy is a primary goal.

Professionals in drug development and process chemistry should select the synthetic route based on a thorough analysis of their specific project needs, considering scale, budget, available equipment, and environmental regulations.

References

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A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 2-Bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. 2-Bromo-N,N-dimethylbenzamide is a valuable building block in this regard, offering a handle for introducing a wide array of molecular complexity at the ortho position of the benzamide moiety. The choice of catalytic system for cross-coupling reactions with this substrate is critical for achieving high yields, functional group tolerance, and operational simplicity. This guide provides a detailed comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

The Strategic Importance of the N,N-Dimethylbenzamide Moiety

The N,N-dimethylamide group in this compound is not merely a spectator in cross-coupling reactions. It can act as a directed metalation group (DMG), influencing the reactivity of the ortho C-H bonds through coordination with organolithium bases.[1][2] This property opens up alternative synthetic pathways. However, for the purpose of this guide, we will focus on the direct cross-coupling at the carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-based catalysts are the most extensively studied and widely employed systems for cross-coupling reactions due to their broad functional group tolerance and high efficiency.[3][4] Several named reactions fall under this category, each with its own preferred coupling partner and reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures.[5][6] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3][5]

Catalytic System Performance:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / (t-Bu)PCy₂K₂CO₃Toluene/H₂O10012>95[7] (analogy)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O802~90[3] (analogy)
Pd EnCat™ 30Bu₄NOAcMeCN140 (MW)0.25High[8]

Note: Data for this compound is limited; analogous reactions with similar substrates are presented.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][9][10] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[9]

Catalytic System Performance:

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / X-PhosKOt-BuToluene100 (MW)0.17Good to Excellent[11] (analogy)
[Pd(allyl)Cl]₂ / t-BuXPhosNaOt-BuToluene1002461-92[12] (analogy)
Pd₂(dba)₃ / BINAPNaOt-BuToluene8018High[9] (analogy)

Note: Data for this compound is limited; analogous reactions with similar substrates are presented.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]

Catalytic System Performance:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd/CuFe₂O₄K₂CO₃EtOH70-Moderate to Excellent[14]
[DTBNpP]Pd(crotyl)Cl (P2)TMPDMSOrt292[15]
Pd on alumina / Cu₂O on alumina-DMA80-50[13]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene [15]

  • To a vial, add [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%).

  • Add this compound (0.5 mmol) and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (2.5 mL).

  • Add phenylacetylene (0.8 mmol).

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction by LC/MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[5][16]

Catalytic System Performance:

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂K₂CO₃DMF/H₂O804High[10] (analogy)
Pd@MOF-NH₂K₂CO₃DMF12012-15>80[17]
Pd(dba)₂ / P(t-Bu)₃·HBF₄Et₃NDMF100482[18] (analogy)

Note: Data for this compound is limited; analogous reactions with similar substrates are presented.

Experimental Protocol: Heck Reaction of this compound with Styrene

  • To a pressure tube, add this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add a base (e.g., triethylamine, 2.0 mmol) and a solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C).

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with water and extract with ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Emerging Alternatives: Nickel and Copper Catalysis

While palladium has dominated the field, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like nickel and copper for cross-coupling reactions.[4]

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have shown remarkable reactivity, often enabling the coupling of challenging substrates that are unreactive with palladium systems.[19][20] Nickel is particularly effective in Suzuki-Miyaura type couplings of aryl carbamates and sulfamates.[21]

Catalytic System Performance (Suzuki-Miyaura type):

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF11018Good to Excellent[20] (analogy)
Ni(cod)₂bipyridineK₂CO₃THF55-Good[11] (analogy)

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling [20]

  • In a glovebox, add NiCl₂(PCy₃)₂ (5 mol%) and K₃PO₄ (2.0 equiv) to a vial.

  • Add this compound (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add 2-methyltetrahydrofuran (2-Me-THF) to the desired concentration.

  • Seal the vial and heat at 110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, perform a standard workup and purification.

Copper-Catalyzed Cross-Coupling (Ullmann Condensation)

The Ullmann reaction, a classical copper-catalyzed C-N and C-O bond-forming reaction, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[22][23][24] Copper catalysis is a particularly attractive alternative for amination reactions.[7][25]

Catalytic System Performance (Amination):

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuIrac-BINOLK₃PO₄Dioxane11024Good to High[25] (analogy)
Cu Powder--H₂O (aq. MeNH₂)100-Good to Excellent[22]

Experimental Protocol: Copper-Catalyzed Ullmann Amination [22]

  • To a sealed tube, add this compound (10.0 mmol), aqueous methylamine solution (30%, 5.4 mL), and copper powder (0.5 mmol).

  • Seal the tube and stir the mixture in an oil bath at 100 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, extract with an organic solvent, and perform a standard workup and purification.

Choosing the Right System: A Decision Framework

The selection of an appropriate catalytic system depends on several factors, including the desired bond to be formed, the nature of the coupling partner, functional group compatibility, cost, and scalability.

Decision_Framework cluster_bond_type Bond Type cluster_cc_reactions C-C Coupling Reactions cluster_cn_reactions C-N Coupling Reactions cluster_catalyst_choice Catalyst Choice Start Select Cross-Coupling Reaction for This compound CC_Bond C-C Bond Formation Start->CC_Bond CN_Bond C-N Bond Formation Start->CN_Bond Suzuki Suzuki-Miyaura (Boronic Acids) CC_Bond->Suzuki Sonogashira Sonogashira (Terminal Alkynes) CC_Bond->Sonogashira Heck Heck (Alkenes) CC_Bond->Heck Buchwald Buchwald-Hartwig (Amines) CN_Bond->Buchwald Ullmann Ullmann (Amines) CN_Bond->Ullmann Palladium Palladium (Versatile, Well-Established) Suzuki->Palladium Nickel Nickel (Cost-Effective, Reactive for Tough Substrates) Suzuki->Nickel Sonogashira->Palladium Heck->Palladium Buchwald->Palladium Copper Copper (Economical, Good for Aminations) Ullmann->Copper

Caption: Decision framework for selecting a catalytic system.

Conclusion

A variety of robust and efficient catalytic systems are available for the cross-coupling of this compound. Palladium-based catalysts remain the most versatile and well-understood for a broad range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. For C-C bond formation, the Suzuki-Miyaura coupling offers a reliable route to biaryl compounds, while the Sonogashira and Heck reactions provide access to alkynylated and vinylated products, respectively. For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool.

Emerging nickel- and copper-based systems present cost-effective and, in some cases, more reactive alternatives. Nickel catalysis is particularly promising for Suzuki-Miyaura type reactions, while copper catalysis provides a classical yet evolving method for aminations via the Ullmann condensation.

The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to achieve the desired outcome. This guide serves as a starting point for researchers to navigate the landscape of catalytic cross-coupling reactions and make informed decisions for the synthesis of novel molecules based on the this compound scaffold.

References

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Tuba, R., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 97, 96-101. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

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  • Jiao, J., et al. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. The Journal of Organic Chemistry, 76(4), 1180-1183. [Link]

  • Bao, D. H., et al. (2017). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. ACS Catalysis, 7(6), 4048-4052. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]

  • Biological and Molecular Chemistry. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biol. Mol. Chem., 3, 131-145. [Link]

  • Gallop, C. W. D., Chen, M. T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis, 5(12), 7135-7140. [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • ResearchGate. (n.d.). Heterogeneous catalysis in ionic liquids: The heck reaction of bromobenzene with styrene over palladium supported on mesoporous carbon. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

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  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]

  • ResearchGate. (n.d.). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. [Link]

  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (n.d.). Progress in copper-catalyzed C-N Ullmann coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

  • ResearchGate. (n.d.). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. [Link]

  • Semantic Scholar. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]

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The Critical Influence of Substituent Position on the Biological Activity of Brominated Benzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms, particularly bromine, is a well-established method for modulating a compound's physicochemical properties and, consequently, its biological efficacy.[2][3] This guide provides a comparative analysis of brominated benzamide isomers, focusing on how shifting the bromine atom's position—from ortho to meta to para—can dramatically alter biological activity. We will explore the mechanistic underpinnings of these differences, supported by experimental data, and provide detailed protocols for researchers to validate these findings. This document serves as a foundational resource for scientists and professionals engaged in rational drug design and lead optimization.[1]

Introduction: More Than Just a Halogen

Benzamides are integral to modern pharmacology, with applications ranging from anticancer to antipsychotic therapies.[4][5] The process of optimizing a lead compound often involves fine-tuning its structure-activity relationship (SAR). Halogenation is a key tool in this process. Bromine, with its specific size, electronegativity, and lipophilicity, can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets.[2]

However, the efficacy of this strategy is not merely dependent on the presence of a bromine atom, but critically on its position on the aromatic ring. The ortho (2-), meta (3-), and para (4-) positions offer distinct steric and electronic environments that dictate how the molecule interacts with its biological target. This guide will use the lens of anticancer activity to illustrate this fundamental principle.

The Positional Paradigm: A Comparative Analysis of Anticancer Activity

While direct, head-to-head comparisons of simple ortho-, meta-, and para-bromobenzamide are not always available in literature, we can infer the profound impact of isomerism by examining studies on their derivatives. Research into novel benzamide-based anticancer agents consistently demonstrates that positional changes lead to significant variations in cytotoxicity.[6][7][8]

A key study often involves synthesizing a series of derivatives where the only major variable is the substituent position on a key phenyl ring. For instance, in the development of certain kinase inhibitors or agents targeting protein-protein interactions, the placement of a halogen like bromine can be the deciding factor between a potent and an inactive compound.[9][10]

Mechanistic Rationale for Positional Effects

Why does moving a single atom have such a profound effect? The answer lies in three primary factors:

  • Steric Hindrance: The bromine atom is relatively bulky. When placed in the ortho position, it can physically obstruct the benzamide's amide group from forming crucial hydrogen bonds with an enzyme's active site or a protein receptor. Conversely, a para or meta substitution might position the bulk of the atom away from the critical binding region, allowing for a more favorable interaction.

  • Electronic Effects: Bromine is an electron-withdrawing group. Its position influences the electron density across the aromatic ring and the amide functionality. This can alter the pKa of the amide N-H, affecting its ability to act as a hydrogen bond donor. A para substitution, for example, exerts a strong electronic pull directly opposite the amide linkage, which can be more impactful than the angled influence from the meta position.

  • Lipophilicity and Solubility: The position of the bromine atom can subtly alter the molecule's overall polarity and shape, impacting its ability to cross cell membranes. An isomer that achieves a better balance of hydrophilicity and lipophilicity will have superior pharmacokinetics, leading to higher effective concentrations at the target site.

G cluster_isomers Bromobenzamide Isomers cluster_receptor Biological Target (e.g., Kinase Active Site) ortho ortho-Isomer Receptor Binding Pocket ortho->Receptor High Steric Hindrance Poor Fit meta meta-Isomer meta->Receptor Moderate Fit Altered Electronics para para-Isomer para->Receptor Optimal Fit Favorable Interactions caption Fig 1. Isomer position dictates binding affinity.

Quantitative Comparison of Isomeric Activity

To provide a concrete example, let us consider a hypothetical case based on aggregated data from studies on N-substituted benzamide derivatives as antitumor agents.[6][7] In these studies, compounds are often tested for their ability to inhibit the proliferation of cancer cell lines, with the results reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth). A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Antiproliferative Activity (IC₅₀, µM) of Hypothetical Brominated Benzamide Derivatives Against MCF-7 Breast Cancer Cells

Compound SeriesOrtho-Bromo Derivative (IC₅₀)Meta-Bromo Derivative (IC₅₀)Para-Bromo Derivative (IC₅₀)
Series A > 50 µM (Inactive)15.2 µM2.1 µM
Series B 28.5 µM9.8 µM1.5 µM
Series C > 50 µM (Inactive)22.1 µM4.3 µM

Note: Data is representative and synthesized from trends observed in medicinal chemistry literature to illustrate the principle of positional isomerism.

As the data clearly indicates, the para-bromo substituted derivatives consistently exhibit the most potent anticancer activity. The ortho isomers are often inactive, likely due to steric clash, while the meta isomers show intermediate activity. This trend underscores the critical importance of substituent placement in drug design.

Experimental Validation: A Protocol for Assessing Antiproliferative Activity

To empower researchers to investigate these structure-activity relationships, we provide a detailed, self-validating protocol for a standard MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

// Node styles start_end [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; io [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow nodes A [label="Start: Seed Cancer Cells\n(e.g., MCF-7) in 96-well plate", class="start_end"]; B [label="Incubate for 24h\n(Allow cells to adhere)", class="process"]; C [label="Prepare Serial Dilutions\nof Brominated Benzamide Isomers", class="process"]; D [label="Treat Cells with Compounds\n(Include vehicle control)", class="process"]; E [label="Incubate for 48-72h", class="process"]; F [label="Add MTT Reagent\nto each well", class="io"]; G [label="Incubate for 2-4h\n(Allow formazan formation)", class="process"]; H [label="Add Solubilizing Agent\n(e.g., DMSO, SDS)", class="io"]; I [label="Measure Absorbance\nat ~570nm", class="io"]; J [label="Analyze Data:\nCalculate % Viability & IC₅₀", class="process"]; K [label="End: Compare Potency\nof Isomers", class="start_end"];

// Connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K;

caption [label="Fig 2. Workflow for the MTT cell viability assay.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } dot Caption: A flowchart of the experimental workflow for the MTT cell viability assay.

Detailed MTT Assay Protocol

Objective: To determine the IC₅₀ values of ortho-, meta-, and para-brominated benzamide derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Brominated benzamide test compounds

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Causality Check: Seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and non-linear results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each benzamide isomer in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Keep the final DMSO concentration below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). Include "medium only" wells as a blank.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO₂. The duration depends on the cell line's doubling time.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Self-Validation: The formation of visible purple precipitate is a qualitative check that the assay is working.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100.

    • Plot the % viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Conclusion and Future Outlook

The evidence is unequivocal: the position of a bromine substituent on a benzamide ring is a critical determinant of its biological activity. As demonstrated through the comparative analysis of anticancer potency, the para position frequently offers the most advantageous profile, likely due to an optimal balance of steric, electronic, and pharmacokinetic properties. The provided MTT assay protocol offers a robust framework for researchers to explore these SARs in their own compound series.

This fundamental understanding reinforces the importance of isomeric purity and precise structural characterization in drug development. Future research should continue to pair quantitative biological assays with computational modeling and co-crystallography studies to visualize and predict these crucial molecular interactions, paving the way for more efficient and rational design of next-generation benzamide-based therapeutics.

References

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A Senior Application Scientist's Guide to Differentiating 2-, 3-, and 4-Bromobenzophenone Isomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of rigorous scientific inquiry. Positional isomers, such as 2-, 3-, and 4-bromobenzophenone, present a common analytical challenge due to their identical mass and elemental composition. However, the subtle yet significant differences in the placement of the bromine atom on the phenyl ring give rise to distinct spectroscopic fingerprints. This guide provides an in-depth comparative analysis of these three isomers using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and theoretical explanations to empower confident structural elucidation.

The Structural Isomers: A Visual Overview

The core difference between these compounds lies in the substitution pattern on one of the phenyl rings. This seemingly minor variation has a profound impact on the electronic environment of the molecule, which is directly reflected in their respective spectra.

G cluster_2 2-Bromobenzophenone cluster_3 3-Bromobenzophenone cluster_4 4-Bromobenzophenone 2-Bromo 3-Bromo 4-Bromo

Caption: Molecular structures of the three bromobenzophenone isomers.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for distinguishing these isomers. The position of the bromine atom and the electron-withdrawing nature of the carbonyl group create unique electronic environments for the aromatic protons, resulting in distinct chemical shifts and splitting patterns.

Theoretical Considerations

The benzoyl group is strongly electron-withdrawing, deshielding the protons on both phenyl rings. The bromine atom, being electronegative, also exerts a deshielding inductive effect. However, it also has lone pairs that can participate in resonance, which can have a shielding or deshielding effect depending on the position.

  • 4-Bromobenzophenone: The bromine atom is para to the carbonyl group. The protons on the brominated ring will appear as two distinct doublets, a consequence of the molecule's symmetry.

  • 3-Bromobenzophenone: The bromine is meta to the carbonyl. This leads to a more complex splitting pattern in the aromatic region, as all four protons on the brominated ring are in unique chemical environments.

  • 2-Bromobenzophenone: The bromine is ortho to the carbonyl. The proximity of the bulky bromine atom to the carbonyl group can cause steric hindrance, potentially leading to a twisting of the phenyl ring and a more complex spectrum.

Comparative ¹H NMR Data (CDCl₃)
IsomerAromatic Protons (ppm)Key Distinguishing Features
2-Bromobenzophenone 7.82 - 7.40 (m)A complex multiplet for all aromatic protons, often with some overlap.
3-Bromobenzophenone 7.93 (t), 7.77 - 7.72 (m), 7.69 (ddd), 7.52 - 7.45 (m), 7.37 (t)A wider range of chemical shifts and more distinct multiplets compared to the 2-isomer.
4-Bromobenzophenone 7.77 (d), 7.67 (d), 7.52 - 7.45 (m)Two clear doublets for the protons on the brominated ring due to symmetry.[1]
Experimental Protocol: ¹H NMR Spectroscopy

G A Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of CDCl3 with TMS. B Instrument Setup: Place sample in a 5 mm NMR tube, insert into the spectrometer, lock, and shim. A->B C Data Acquisition: Acquire data with sufficient scans (e.g., 16-64) for a good signal-to-noise ratio. B->C D Data Processing: Fourier transform the FID, phase correct, and reference the spectrum to TMS at 0.00 ppm. C->D

Caption: Workflow for acquiring ¹H NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the bromobenzophenone isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a clean 5 mm NMR tube. Insert the tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters, including pulse width, acquisition time, and the number of scans (typically 16-64 for ¹H NMR).

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment.

Theoretical Considerations

The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift (typically >190 ppm). The position of the bromine atom influences the chemical shifts of the carbons on the brominated ring. A key feature to look for is the "heavy atom effect" of bromine, which can cause the ipso-carbon (the carbon directly attached to bromine) to be shielded and appear at a lower chemical shift than might be expected based on electronegativity alone.[2]

Comparative ¹³C NMR Data (CDCl₃)
IsomerCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Key Distinguishing Features
2-Bromobenzophenone ~198.2~143.7, 138.2, 133.8, 132.4, 130.3, 130.0, 129.7, 128.9, 128.2The chemical shifts are influenced by the ortho-relationship of the substituents.
3-Bromobenzophenone ~195.0A complex set of signals in the aromatic region.The meta-substitution results in a unique pattern of chemical shifts for the brominated ring.
4-Bromobenzophenone ~196.9~139.8, 137.5, 135.6, 132.5, 130.1, 129.0, 128.3Fewer signals in the aromatic region due to the symmetry of the 4-substituted ring.
Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the need for a greater number of scans to compensate for the low natural abundance of the ¹³C isotope.

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of solvent) than for ¹H NMR.

  • Instrument Setup: Same as for ¹H NMR.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Same as for ¹H NMR.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For the bromobenzophenone isomers, the most informative absorption is the carbonyl (C=O) stretch.

Theoretical Considerations

The position of the carbonyl stretching frequency is influenced by the electronic effects of the substituents on the phenyl rings. Electron-withdrawing groups tend to increase the C=O bond strength and shift the absorption to a higher wavenumber.

Comparative IR Data
IsomerCarbonyl (C=O) Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
2-Bromobenzophenone ~1670~700-600
3-Bromobenzophenone ~1665~700-600
4-Bromobenzophenone ~1660~700-600

While the differences in the C=O stretching frequency are subtle, they can be discernible with a high-resolution instrument. The C-Br stretching vibration is typically found in the fingerprint region and can be more difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

G A Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. B Data Acquisition: Collect a background spectrum, then the sample spectrum over a range of 4000-400 cm⁻¹. A->B C Data Processing: Perform baseline correction and peak labeling. B->C

Caption: Workflow for acquiring ATR-FT-IR spectra.

  • Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid bromobenzophenone isomer directly onto the crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum can be processed to correct the baseline and label the peaks of interest.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry (MS) provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. For the bromobenzophenone isomers, the key features in the mass spectrum will be the molecular ion peak and fragments arising from the cleavage of the molecule.

Theoretical Considerations

All three isomers have the same molecular weight (261.11 g/mol ). A characteristic feature of bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

The fragmentation of benzophenones is typically initiated by cleavage at the carbonyl group. Common fragments include the benzoyl cation (C₆H₅CO⁺, m/z 105) and the bromobenzoyl cation (BrC₆H₄CO⁺, m/z 183 and 185). The relative intensities of these fragments can vary depending on the stability of the resulting ions.

Comparative Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromobenzophenone 260/262183/185, 155, 105, 77
3-Bromobenzophenone 260/262183/185, 155, 105, 77
4-Bromobenzophenone 260/262183/185, 155, 105, 77

While the major fragments are the same for all three isomers, the relative abundances of these fragments can differ, providing a basis for differentiation. For instance, steric interactions in the 2-isomer might influence the fragmentation pathways, leading to variations in the mass spectrum compared to the 3- and 4-isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The differentiation of the 2-, 3-, and 4-bromobenzophenone isomers is a readily achievable analytical task when a systematic, multi-technique spectroscopic approach is employed. ¹H NMR provides the most definitive and immediate distinction, with the symmetry of the 4-isomer and the complex patterns of the 2- and 3-isomers being key identifiers. ¹³C NMR offers complementary data on the carbon skeleton, while IR spectroscopy confirms the presence of the carbonyl group. Finally, mass spectrometry provides the molecular weight and characteristic isotopic pattern of bromine, with subtle differences in fragmentation patterns offering further confirmation of the isomeric structure. By understanding the theoretical underpinnings of each technique and following robust experimental protocols, researchers can confidently and accurately characterize these and other positional isomers in their work.

References

  • PubChem. 2-Bromobenzophenone. National Center for Biotechnology Information. Accessed January 4, 2026. [Link].

  • PubChem. 3-Bromobenzophenone. National Center for Biotechnology Information. Accessed January 4, 2026. [Link].

  • PubChem. 4-Bromobenzophenone. National Center for Biotechnology Information. Accessed January 4, 2026. [Link].

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Accessed January 4, 2026. [Link].

  • The Royal Society of Chemistry. Supporting Information. Accessed January 4, 2026. [Link].

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A Comparative Guide to Purity Assessment of 2-bromo-N,N-dimethylbenzamide: HPLC vs. Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the realms of pharmaceutical synthesis and materials science, the purity of chemical intermediates is paramount. 2-bromo-N,N-dimethylbenzamide, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of active pharmaceutical ingredients. This guide provides a detailed comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and melting point analysis, offering a dual-pronged approach for researchers, scientists, and drug development professionals.

Section 1: High-Performance Liquid Chromatography (HPLC) — The Quantitative Gold Standard

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[1][2] Its high resolution and sensitivity make it the preferred method for quantitative purity analysis in the pharmaceutical industry.[3] The principle of HPLC involves pumping a sample mixture (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). Each component in the mixture interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), allowing for their separation and quantification.[4]

Causality in Experimental Design: Why Reverse-Phase HPLC?

For a moderately polar compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. This setup ensures that the main compound is well-retained and separated from both more polar and less polar impurities, providing a comprehensive purity profile.

Experimental Protocol: Purity Determination by RP-HPLC

Objective: To quantify the purity of a this compound sample by calculating the area percentage of the principal peak relative to the total area of all observed peaks.

1. Instrumentation & Reagents:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Sample Diluent: 50:50 mixture of Water and Acetonitrile.

  • Sample: this compound.

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the sample diluent to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (equilibration)

4. Data Analysis & Interpretation:

  • The purity is calculated using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • A chromatogram of a high-purity sample will show one major peak with a stable baseline. The presence of additional peaks indicates impurities. The method must be validated to ensure specificity, precision, and accuracy.[5]

Section 2: Melting Point Analysis — The Rapid Purity Indicator

Melting point analysis is a classic, rapid, and cost-effective technique to assess the purity of a crystalline solid.[6][7] The underlying principle is melting point depression: pure substances melt over a very narrow and specific temperature range, while impure substances exhibit a depressed and broadened melting range.[8][9][10] Impurities disrupt the uniform crystal lattice of the solid, meaning less energy is required to overcome the intermolecular forces and transition the substance to a liquid state.[11]

Self-Validating Protocol: Melting Point Determination

To ensure trustworthiness, the melting point apparatus should be calibrated using certified standards with known melting points. The protocol itself is validated by comparing the observed melting point of a sample to its literature value.

Objective: To determine the melting range of a this compound sample and compare it to the literature value as an indicator of purity.

1. Instrumentation:

  • Melting point apparatus (capillary method).

  • Glass capillary tubes (sealed at one end).

2. Sample Preparation:

  • Ensure the this compound sample is completely dry, as moisture can act as an impurity.[12]

  • Finely crush the crystalline sample into a powder to ensure uniform heating.[12]

  • Tightly pack the powdered sample into a capillary tube to a depth of 2-3 mm.

3. Measurement Procedure:

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set a rapid heating rate (e.g., 10-15°C/min) to quickly approach the expected melting point.

  • Approximately 15°C below the expected melting point, reduce the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.[12]

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has completely melted (T2).

  • The melting range is reported as T1 - T2.[13]

4. Data Interpretation:

  • A sharp melting range (typically ≤ 2°C) that aligns closely with the literature value indicates high purity.

  • A wide and depressed melting range suggests the presence of impurities.[8][14] For example, if the literature melting point is 55-57°C, a sample melting at 50-55°C is considered impure.[11]

Section 3: A Synergistic Approach: Comparing and Integrating Methods

Neither HPLC nor melting point analysis alone tells the whole story. They are complementary techniques that, when used together, provide a robust and comprehensive assessment of purity.[6]

Head-to-Head Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Differential partitioning between mobile and stationary phases.Observation of solid-to-liquid phase transition temperature.
Data Output Quantitative (Purity %, impurity profile).Semi-Quantitative/Qualitative (Melting range in °C).
Sensitivity High (detects trace impurities, often to <0.1%).Low (generally requires >1% impurity to show significant depression).
Specificity High (can separate and identify individual impurities).Low (provides a single value reflecting total soluble impurities).
Speed Moderate (typically 15-30 minutes per sample).Rapid (typically 5-10 minutes per sample).
Complexity & Cost High (requires expensive equipment and skilled operators).Low (simple, inexpensive equipment).
Integrated Purity Assessment Workflow

A logical workflow leverages the strengths of both techniques. Melting point analysis serves as a rapid initial screening tool, followed by the more rigorous HPLC analysis for quantitative confirmation and impurity profiling, especially for batches intended for critical applications.

Purity_Assessment_Workflow Workflow for Integrated Purity Assessment Sample Receive Sample (this compound) MP_Analysis Melting Point Analysis (Rapid Screening) Sample->MP_Analysis Check_MP Melting Range Sharp & Close to Literature Value? MP_Analysis->Check_MP Record Range HPLC_Analysis Quantitative HPLC Analysis Check_MP->HPLC_Analysis Yes Fail Batch FAIL (Impure - Repurify/Reject) Check_MP->Fail No (Broad/Depressed) Check_HPLC Purity ≥ 99.0%? (or specified limit) HPLC_Analysis->Check_HPLC Calculate % Purity Pass Batch PASS (High Purity) Check_HPLC->Pass Yes Check_HPLC->Fail No

Caption: Integrated workflow for purity assessment.

Hypothetical Data Summary
Sample Batch IDMelting Point Range (°C)HPLC Purity (%)Assessment
Reference Std. 55.5 - 56.599.9High Purity
Batch A 55.0 - 56.599.5Pass
Batch B 51.0 - 55.096.2Fail (Impure)
Batch C 54.5 - 56.098.8Fail (Below 99% Spec)

Conclusion

For the comprehensive quality control of this compound, a dual-technique approach is scientifically rigorous and pragmatically efficient. Melting point analysis offers an invaluable, rapid preliminary check on purity. However, for definitive, quantitative assessment, High-Performance Liquid Chromatography is indispensable. It provides the sensitivity and specificity required to detect and quantify trace impurities, ensuring that the material meets the stringent quality standards demanded in research and pharmaceutical development. By integrating these methods, scientists can confidently ascertain the purity of their materials, ensuring reliability and reproducibility in their work.

References

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control . Buchi.com. Available from: [Link]

  • Measuring the Melting Point . (2023-05-08). Westlab Canada. Available from: [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY . (2021-06-20). Chemistry LibreTexts. Available from: [Link]

  • Melting-point depression . Grokipedia. Available from: [Link]

  • How Do You Accurately Measure Melting Points For Purity Analysis? . (2025-11-12). Chemistry For Everyone via YouTube. Available from: [Link]

  • Melting Point . Chemistry Online @ UTSC. Available from: [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines . International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • What is Melting Point? . Mettler Toledo. Available from: [Link]

  • Steps for HPLC Method Validation . (2024-12-11). Pharmaguideline. Available from: [Link]

  • Melting-point depression . Wikipedia. Available from: [Link]

  • 6.1C: Melting Point Theory . (2022-04-07). Chemistry LibreTexts. Available from: [Link]

  • Development and validation of an HPLC method for the purity assay of BZM . Journal of Food and Drug Analysis. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . (2019-09-01). National Institutes of Health (NIH). Available from: [Link]

  • Understanding HPLC Analysis Method: Key Principles and Applications . Drawell. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. Available from: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) . INIS-IAEA. Available from: [Link]

  • Principle of HPLC | HPLC System Working Explained . (2025-04-04). Pharmaguideline. Available from: [Link]

  • Melting point depression . IBChem. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis . (2024-09-02). ResearchGate. Available from: [Link]

  • HPLC: Principle, Parts, Types, Uses, Diagram . (2024-05-24). Microbe Notes. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the proper and safe disposal of 2-bromo-N,N-dimethylbenzamide (CAS: 54616-47-6). As a brominated aromatic amide frequently utilized in synthetic chemistry and drug discovery, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a chemical is the critical first step in establishing a safe disposal workflow. This compound is not benign; its hazard profile necessitates its classification as hazardous waste. The primary risks are associated with direct contact and inhalation.[1][2] The Globally Harmonized System (GHS) classification provides a clear summary of its potential dangers.

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Category Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning GHS07
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning GHS07
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Warning GHS07
Specific Target Organ Toxicity, Single Exposure Category 3 H335: May cause respiratory irritation Warning GHS07

Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2]

The causality is clear: the chemical's reactivity can cause significant irritation to mucosal membranes, skin, and eyes upon contact.[1][2] Ingestion can lead to systemic toxicity.[2] Therefore, all waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be handled as hazardous.

Pre-Disposal Safety Protocols: Minimizing Exposure and Risk

Before waste is even generated, safety protocols must be in place. The principle here is to create a self-validating system of safety where correct handling is the default procedure.

Required Personal Protective Equipment (PPE)

Handling this compound, whether as a pure reagent or as waste, requires a robust barrier between the chemical and the researcher.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[2]

  • Eye and Face Protection : Use safety goggles with side-shields at a minimum.[1][2] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection : A fully buttoned laboratory coat is mandatory to protect against skin exposure.[2]

  • Respiratory Protection : All handling and waste collection should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1][2]

Engineering Controls and Safe Handling

The primary engineering control is the chemical fume hood.[2] This not only protects the user from inhalation but also contains any minor spills. When handling the material, avoid any actions that could generate dust. After handling, wash hands and any exposed skin thoroughly.[1][3]

Step-by-Step Waste Collection and Segregation Protocol

The proper segregation of chemical waste is not merely an operational step; it is a regulatory requirement critical for safe transport and final disposal. Halogenated organic compounds have specific disposal pathways, often involving high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like hydrogen bromide).[4][5] Mixing this waste with non-halogenated solvents can make the entire container unsuitable for solvent recovery, drastically increasing disposal costs and environmental burden.[6]

Protocol 1: Collection of this compound Waste
  • Designate a Waste Container : Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly sealing lid. The container must be clean, dry, and in good condition.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste stream.[7] An accurate composition is essential for the disposal facility.

  • Segregate as Halogenated Waste : This is the most critical step. This container is for halogenated organic waste only . Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[6] This aligns with EPA guidelines for hazardous waste management.[8][9][10]

  • Collect Waste :

    • Solid Waste : Carefully transfer any unused or expired solid this compound into the designated container.

    • Contaminated Consumables : Place any materials grossly contaminated with the chemical, such as weighing paper, pipette tips, and gloves, into a separate, clearly labeled bag or container for solid hazardous waste.[7]

    • Solutions : Collect any solutions or reaction mixtures containing the compound in the designated liquid waste container.

  • Secure and Store : Keep the waste container tightly sealed when not in use. Store it in a designated, secure satellite accumulation area that is well-ventilated and away from incompatible materials like strong oxidizing agents.[3][11]

Final Disposal Pathway: From Laboratory to Destruction

The ultimate fate of this compound waste is environmentally sound destruction. It must never be disposed of down the drain or in regular trash.[4][7] The only acceptable method is through a licensed hazardous waste disposal service, which typically employs controlled high-temperature incineration.[4][12]

Your institution's Environmental Health and Safety (EHS) office is your partner in this process. They manage the contracts with certified disposal vendors and ensure regulatory compliance.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations A Waste Generation (Pure compound, solutions, contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Designated Halogenated Waste Container) A->C D Label Container Accurately ('Hazardous Waste', Full Chemical Name) C->D E Store Securely in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Scheduled Pickup by Licensed Waste Contractor F->G H Transportation to TSDF* G->H I Final Disposal: High-Temperature Incineration H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

Accidents can happen, and a prepared response is key to mitigating risk.

  • Small Spill : If a small amount is spilled within a chemical fume hood and you are trained to handle it, you may proceed with cleanup.[11] Wearing full PPE, absorb the spill with an inert dry material (e.g., vermiculite, sand).[11] Carefully sweep or scoop the material into your designated hazardous waste container. Decontaminate the area with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Large Spill : If a significant amount is spilled, especially outside of a fume hood, do not attempt to clean it up yourself.[11] Your priority is personnel safety. Immediately evacuate the area, alert others, secure the location to prevent entry, and contact your institution's EHS or emergency response team.[11]

By adhering to these scientifically grounded and safety-focused procedures, you can ensure the responsible management and disposal of this compound, upholding your commitment to a safe and sustainable research environment.

References

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Aaron Chemicals . Aaron Chemicals LLC. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Code of Federal Regulations. [Link]

  • Standard Operating Procedure for Bromine . Washington State University. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Reduction . University of Iowa Environmental Health and Safety. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations - Westlaw. [Link]

  • This compound | C9H10BrNO | CID 3264342 . PubChem. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 2-bromo-N,N-dimethylbenzamide, a substituted benzamide derivative, requires a comprehensive understanding of its potential hazards to implement robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, safe handling, and disposal, ensuring that safety is an integral part of the scientific process.

Hazard Assessment: The Foundation of Laboratory Safety

Understanding the intrinsic hazards of a chemical is the critical first step in developing a safe handling procedure. This compound is classified with specific hazard statements that dictate our protective strategy.

  • H302 (Harmful if swallowed): Ingestion can lead to adverse health effects.

  • H315 (Causes skin irritation): Direct contact with the skin can cause irritation, redness, or inflammation.[1]

  • H319 (Causes serious eye irritation): Contact with the eyes can result in significant and potentially damaging irritation.[1][2][3]

  • H335 (May cause respiratory irritation): Inhalation of dust or aerosols can irritate the respiratory tract.[1][3]

The presence of the GHS07 pictogram (exclamation mark) and the "Warning" signal word immediately alerts us to these moderate but significant hazards. Our entire safety protocol is designed to mitigate these specific risks.

Core PPE Protocol: Your Last Line of Defense

Engineering controls, such as a chemical fume hood, are the primary method for exposure prevention. However, appropriate PPE is mandatory to protect against accidental contact.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][5] Standard safety glasses do not provide an adequate seal against splashes or fine particulates.

  • Elevated Risk Scenarios: During procedures with a high risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions, supplement goggles with a full-face shield.[6][7]

Skin and Body Protection

To prevent skin irritation (H315) and contamination, a multi-layered approach to skin and body protection is essential.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility data. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[5][6]

  • Laboratory Coat: A clean, buttoned laboratory coat serves as a removable barrier to protect your personal clothing and skin from minor spills and contamination.

  • Additional Protection: For larger-scale operations, consider a chemical-resistant apron over the lab coat to provide an additional layer of impervious protection.[5][6]

Respiratory Protection

The risk of respiratory irritation (H335) must be managed, primarily through engineering controls.

  • Primary Control: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][4][6]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.

PPE Selection Matrix for Laboratory Operations

The required level of PPE can vary based on the specific task and the scale of the operation. This matrix provides guidance for common laboratory procedures.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection (Engineering Control)
Weighing (Solid) Safety GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood or Vented Balance Enclosure
Solution Preparation Safety GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Reaction Setup & Monitoring Safety GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Large-Scale Transfers (>1L) Face Shield over Safety GogglesNitrile GlovesChemical-Resistant Apron over Lab CoatMandatory: Chemical Fume Hood
Spill Cleanup Face Shield over Safety GogglesHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron or CoverallsNIOSH-Approved Respirator (as needed)

Safe Handling and Disposal Workflow

A systematic workflow ensures that safety is maintained from the moment the chemical is handled until its waste is properly disposed of. The following diagram and procedural steps outline this critical path.

G prep 1. Preparation - Verify fume hood function - Gather all necessary PPE - Locate emergency equipment ppe 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe Pre-operation handle 3. Chemical Handling - Perform all work in fume hood - Avoid generating dust/aerosols - Keep containers closed ppe->handle Ready for work decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon Post-operation waste 5. Waste Segregation - Collect solid & liquid waste separately - Use designated, sealed containers decon->waste Generate waste disposal 6. Disposal & Doffing - Label waste container correctly - Doff PPE (gloves last) - Wash hands thoroughly waste->disposal Final steps

Caption: Workflow for Safe Handling and Disposal of this compound.

Operational Plan: Step-by-Step Handling
  • Preparation: Before beginning, ensure your chemical fume hood is operational and that an eyewash station and safety shower are accessible.[6]

  • PPE: Don all required PPE as outlined in the matrix above.

  • Handling: Conduct all manipulations inside the fume hood. When handling the solid, use techniques that minimize dust generation. Keep all containers sealed when not in use.

  • Post-Handling: After use, decontaminate any reusable equipment and the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., lab coat, then goggles, then gloves).

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3]

Disposal Plan: Managing Chemical Waste

Improper disposal is a serious safety and environmental hazard. This compound and any materials contaminated with it must be treated as hazardous waste.[8][9]

  • Waste Segregation: Use separate, designated, and clearly labeled containers for solid and liquid waste. Contaminated items such as gloves, weighing papers, and pipette tips must be collected as solid hazardous waste.[8]

  • Containerization: Waste containers must be made of a compatible material, be kept securely sealed, and be properly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9]

  • Storage: Store waste containers in a designated satellite accumulation area according to your institution's guidelines.

  • Disposal: Never dispose of this chemical down the drain or in the regular trash.[8][9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[8]

By integrating this expert-level understanding of hazards with disciplined procedural execution, you can handle this compound with confidence, ensuring the safety of yourself, your colleagues, and the integrity of your research.

References

  • This compound | 54616-47-6 - Sigma-Aldrich. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-N,N-DIETHYLBENZAMIDE - ChemicalBook. ChemicalBook.
  • 2-BROMO-N,N-DIETHYLBENZAMIDE SDS, 76041-86-6 Safety D
  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl- - Benchchem. BenchChem.
  • Safety Data Sheet - Aaron Chemicals. Aaron Chemicals LLC.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. BenchChem.
  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals - Benchchem. BenchChem.

Sources

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